molecular formula C15H18 B129963 Guaiazulene CAS No. 489-84-9

Guaiazulene

Cat. No.: B129963
CAS No.: 489-84-9
M. Wt: 198.30 g/mol
InChI Key: FWKQNCXZGNBPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guaiazulene (CAS 489-84-9) is a dark blue bicyclic sesquiterpene hydrocarbon, naturally found in the essential oils of chamomile, guaiac wood, and some soft corals. It is an isomer of naphthalene but possesses distinct chemical and biological properties, most notably its striking blue color and notable stability. This compound is FDA-approved for use as a cosmetic colorant, but its robust and pleiotropic bioactivity has made it a compelling subject for biomedical research. Key Research Applications & Value this compound is primarily investigated for its potent anti-inflammatory and antioxidant properties. Its research value extends across multiple disciplines: Anti-inflammatory Research: Its mechanism involves the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins . It also contributes to membrane stabilization, preventing the release of inflammatory mediators . Antioxidant Research: this compound acts as a chain-breaking antioxidant, effectively scavenging reactive oxygen species (ROS) like hydroxyl radicals and stabilizing free radicals through its resonant structure. It is notably effective in inhibiting lipid peroxidation in cellular membranes . Oncology Studies: Research indicates this compound exhibits cytotoxicity against certain cancer cell lines, such as non-small cell lung cancer (NSCLC) cells. Its anti-neoplastic effects are linked to inducing mitochondrial dysfunction, generating oxidative stress, depleting ATP, and inhibiting the Akt/mTOR pathway to promote anoikic cell death and autophagy . A specific derivative, 1,2,3,4-tetrahydroazuleno[1,2-b] tropone (TAT), has been shown to inhibit mitochondrial electron transfer complex II, suppressing oxidative phosphorylation and leading to apoptosis . Hepatoprotective and Ulceroprotective Research: Studies show this compound can protect against drug-induced hepatotoxicity, such as from paracetamol, by inhibiting CYP450 enzymes, preventing glutathione depletion, and limiting lipid peroxidation . It also demonstrates protective effects in alcohol-induced gastric ulcer models, potentially by improving mucosal blood flow and reducing histamine and stomach acid secretion . Dermatological and Antimicrobial Research: Due to its soothing effects, it is a model compound for studying topical formulations for conditions like dermatitis. Its antimicrobial activity, involving disruption of bacterial cell membranes, is also a key area of investigation . Mechanism of Action Summary The therapeutic effects of this compound are multi-modal. Its primary anti-inflammatory action is achieved through the inhibition of key inflammatory pathways (COX-2, TNF-α, IL-6). Its antioxidant activity stems from its ability to donate hydrogen atoms to quench free radicals and inhibit lipid peroxidation. Furthermore, its activity in cancer research is increasingly associated with targeting cellular energy metabolism, specifically mitochondrial oxidative phosphorylation . Its high lipophilicity (cLogP ~5.74) facilitates its interaction with and retention in biomembranes, enhancing its accessibility to sites of oxidative stress . Usage Note This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety data for human consumption has not been fully established.

Properties

IUPAC Name

1,4-dimethyl-7-propan-2-ylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQNCXZGNBPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045996
Record name Guaiazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Isopropyl-1,4-dimethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

152.00 to 154.00 °C. @ 7.00 mm Hg
Record name 7-Isopropyl-1,4-dimethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.000664 mg/mL at 25 °C
Record name 7-Isopropyl-1,4-dimethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

489-84-9
Record name Guaiazulene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azulene, 1,4-dimethyl-7-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiazulen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name guaiazulene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azulene, 1,4-dimethyl-7-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guaiazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-isopropyl-1,4-dimethylazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUAIAZULENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZ1K9JKQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Isopropyl-1,4-dimethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31.5 °C
Record name 7-Isopropyl-1,4-dimethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Guaiazulene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Guaiazulene, a bicyclic aromatic hydrocarbon derived from chamomile oil and other natural sources, has garnered significant scientific interest due to its well-documented anti-inflammatory, antioxidant, and soothing properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound, presenting key experimental findings, detailed protocols, and visual representations of its signaling pathways.

Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key mediators and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to suppress the production of pivotal pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3][4] This inhibition is crucial in mitigating the amplification of the inflammatory response. The primary mechanism involves the modulation of transcription factors that regulate the expression of these cytokine genes.

Experimental Protocol: Quantification of TNF-α and IL-6 Inhibition in HaCaT Keratinocytes

This protocol outlines the methodology to assess the inhibitory effect of this compound on TNF-α and IL-6 production in human keratinocytes.

  • Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 24-well plates and grown to 80-90% confluency. The cells are then pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Following pre-treatment, inflammation is induced by adding a combination of TNF-α (10 ng/mL) and Interferon-gamma (IFN-γ) (10 ng/mL) to the cell culture medium. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for 24 hours to allow for cytokine production and secretion.

  • Quantification: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. Absorbance is measured at 450 nm.

  • Data Analysis: The percentage inhibition of each cytokine is calculated relative to the stimulated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage inhibition against the logarithm of this compound concentration.

Modulation of Cyclooxygenase-2 (COX-2)

This compound has been reported to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory lipid mediators.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the COX-2 inhibitory activity of this compound.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe) are required. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the COX-2 enzyme in a suitable buffer.

  • Inhibition: Various concentrations of this compound are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by adding arachidonic acid to each well.

  • Detection: The formation of prostaglandin H₂ (PGH₂), the initial product of the COX reaction, or a subsequent product like PGE₂, is measured using a specific detection method. For colorimetric assays, the peroxidase activity of COX is often utilized, where a chromogenic substrate changes color in the presence of the hydroperoxidase product. The absorbance is read at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each this compound concentration. The IC₅₀ value is determined from the dose-response curve.

Inhibition of Mast Cell Degranulation

A water-soluble derivative of this compound, sodium this compound sulfonate, has been shown to inhibit histamine release from mast cells. This action contributes to its anti-allergic and anti-inflammatory properties by preventing the release of histamine and other inflammatory mediators stored in mast cell granules.

Experimental Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell line, are cultured in MEM supplemented with 20% FBS and antibiotics.

  • Sensitization: Cells are seeded in a 24-well plate and sensitized overnight with anti-DNP IgE (0.5 µg/mL).

  • Treatment: The sensitized cells are washed with Tyrode's buffer and then pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

  • Degranulation Induction: Degranulation is triggered by adding the antigen DNP-HSA (100 ng/mL). A positive control (e.g., ionomycin) and a negative control (buffer alone) are included.

  • Sample Collection: After 1 hour of incubation at 37°C, the plates are centrifuged, and the supernatants are collected.

  • Enzyme Assay: The β-hexosaminidase activity in the supernatants is measured. An aliquot of the supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.

  • Quantification: The reaction is stopped by adding a stop buffer (e.g., sodium carbonate), and the absorbance of the released p-nitrophenol is measured at 405 nm.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100). The IC₅₀ for the inhibition of degranulation is then determined.

Antioxidant Activity

This compound's antioxidant properties are central to its mechanism of action, enabling it to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage, which is intrinsically linked to inflammation.

Radical Scavenging Activity

This compound is a potent scavenger of various free radicals, including hydroxyl radicals and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Quantitative Data on Antioxidant Activity

AssayParameterResultReference
Lipid Peroxidation InhibitionIC₅₀9.8 µM

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure to evaluate the free radical scavenging capacity of this compound using the DPPH radical.

  • Reagents: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared. A series of dilutions of this compound in methanol are also prepared. Ascorbic acid is used as a positive control.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of this compound.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is determined from the dose-response curve.

Experimental Protocol: Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay assesses the ability of this compound to scavenge hydroxyl radicals generated by the Fenton reaction.

  • Reagents: The reaction mixture typically contains a phosphate buffer, FeSO₄, EDTA, H₂O₂, and a detector molecule such as deoxyribose or salicylic acid.

  • Reaction Setup: In a test tube, the reagents are mixed in the following order: buffer, FeSO₄, EDTA, deoxyribose, this compound at various concentrations, and finally H₂O₂ to initiate the reaction.

  • Incubation: The mixture is incubated at 37°C for 1 hour.

  • Detection of Radical Damage: The extent of hydroxyl radical attack on deoxyribose is measured by the thiobarbituric acid reactive substances (TBARS) method. Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added to the mixture, which is then heated in a water bath (e.g., at 95°C for 15 minutes).

  • Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.

  • Data Analysis: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the samples with that of the control. The IC₅₀ value is then determined.

Modulation of Antioxidant Enzymes

Studies in Drosophila melanogaster have shown that this compound can modulate the activity of key antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT). The effect appears to be dose- and time-dependent, with lower concentrations sometimes increasing enzyme activity, while higher concentrations can lead to a decrease.

Experimental Protocol: SOD and Catalase Activity Assays

These protocols describe methods to measure the activity of SOD and CAT in cell or tissue lysates.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: This assay is often based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like the xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reaction.

    • Procedure: The reaction mixture contains the sample lysate, xanthine, NBT, and xanthine oxidase in a suitable buffer. The rate of NBT reduction is monitored spectrophotometrically at 560 nm.

    • Data Analysis: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The activity is expressed as units per milligram of protein.

  • Catalase (CAT) Activity Assay:

    • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

    • Procedure: The sample lysate is added to a solution of H₂O₂ in a phosphate buffer. The decrease in absorbance at 240 nm due to the consumption of H₂O₂ is monitored over time.

    • Data Analysis: The catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Signaling Pathway Modulation

This compound's anti-inflammatory and antioxidant effects are underpinned by its ability to modulate key intracellular signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate gene transcription. This compound is thought to inhibit this pathway, thereby reducing the expression of NF-κB-dependent pro-inflammatory mediators.

Experimental Protocol: Western Blot Analysis of NF-κB p65 Phosphorylation

This protocol details the method to assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit.

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) is cultured and treated with this compound at various concentrations for a specified time, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or TNF-α.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of NF-κB p65 (p-p65). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: The intensity of the p-p65 bands is quantified and normalized to the total p65 and the loading control.

Diagram: this compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Stimulus->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IkBa_p p-IκBα IkBa_NFkB->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits DNA DNA (κB site) p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

This compound inhibits NF-κB activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. This compound and its derivatives have been suggested to modulate these pathways, thereby contributing to their anti-inflammatory effects.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of p38, ERK, and JNK.

  • Cell Culture and Treatment: Similar to the NF-κB protocol, cells (e.g., RAW 264.7 macrophages) are pre-treated with this compound and then stimulated with an appropriate agonist (e.g., LPS).

  • Protein Extraction and Quantification: Whole-cell lysates are prepared and protein concentrations are determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of p38 (p-p38), ERK (p-ERK), and JNK (p-JNK).

  • Detection and Re-probing: Following detection with an HRP-conjugated secondary antibody and ECL, the membranes are stripped and re-probed with antibodies for total p38, ERK, and JNK, as well as a loading control.

  • Densitometry Analysis: The ratio of phosphorylated to total protein for each MAPK is calculated to determine the effect of this compound on their activation.

Diagram: this compound's Modulation of the MAPK Signaling Pathway

MAPK_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS MAPKKK MAPKKK Stimulus->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38 p38 p38_MAPKK->p38 Phosphorylates ERK ERK ERK_MAPKK->ERK Phosphorylates JNK JNK JNK_MAPKK->JNK Phosphorylates AP1 AP-1 p38->AP1 Activate ERK->AP1 Activate JNK->AP1 Activate AP1_nuc AP-1 AP1->AP1_nuc Translocation This compound This compound This compound->p38_MAPKK Inhibits This compound->ERK_MAPKK Inhibits This compound->JNK_MAPKK Inhibits Cytokines Pro-inflammatory Gene Expression AP1_nuc->Cytokines

This compound modulates MAPK signaling.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound observed in vitro translate to efficacy in preclinical in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats are used.

  • Treatment: The animals are divided into groups and treated with this compound (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Diagram: Experimental Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow start Start animal_prep Acclimatize Wistar Rats start->animal_prep grouping Group Allocation (Vehicle, this compound, Indomethacin) animal_prep->grouping treatment Administer Treatment (p.o. or i.p.) grouping->treatment induction Inject Carrageenan (1% in hind paw) treatment->induction measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hr induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Workflow for in vivo anti-inflammatory assessment.

Conclusion

This compound exhibits a robust and multifaceted mechanism of action that targets multiple key components of the inflammatory and oxidative stress pathways. Its ability to inhibit pro-inflammatory cytokines, modulate COX-2 activity, scavenge free radicals, and interfere with critical signaling cascades like NF-κB and MAPKs provides a strong scientific basis for its therapeutic use in inflammatory conditions. Further research to fully elucidate the intricate details of its interactions with these pathways will continue to be a valuable endeavor in the development of novel anti-inflammatory and antioxidant therapies.

References

A Technical Guide to the Natural Sources and Extraction of Guaiazulene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the botanical origins, extraction methodologies, and analytical techniques for the sesquiterpene Guaiazulene, a compound of increasing interest in pharmaceutical and cosmetic applications.

Introduction

This compound, a bicyclic sesquiterpene with the chemical formula C₁₅H₁₈, is a naturally occurring aromatic compound renowned for its vibrant deep blue color and significant anti-inflammatory, antioxidant, and soothing properties.[1] Historically isolated from German chamomile, its therapeutic potential has led to its incorporation into various skincare formulations and pharmaceutical preparations. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and analytical protocols for its quantification. Additionally, it elucidates the key signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is primarily found in the essential oils of a select group of plants. The concentration and composition of this compound can vary depending on the plant species, geographical location, and harvesting conditions.

Table 1: Principal Natural Sources of this compound and Related Azulenes

Plant SpeciesCommon NameFamilyPrimary Azulene Compound(s)
Matricaria chamomilla (syn. M. recutita)German ChamomileAsteraceaeChamazulene (precursor to this compound)
Bulnesia sarmientoiGuaiac Wood, Palo SantoZygophyllaceaeGuaiol (precursor to this compound)
Tanacetum annuumBlue TansyAsteraceaeChamazulene
Achillea millefoliumYarrowAsteraceaeChamazulene
Callitris intratropicaAustralian Blue CypressCupressaceaeThis compound

Data compiled from multiple sources.

German chamomile is one of the most well-known sources, though it technically contains chamazulene, which is a derivative of this compound and shares its characteristic blue color and many of its properties.[1] Guaiac wood oil is another primary commercial source, containing guaiol, which is a precursor that can be converted to this compound through dehydrogenation.[1] Blue tansy, yarrow, and Australian blue cypress also yield essential oils rich in azulenes.

Extraction and Purification Methodologies

The extraction of this compound from its natural sources is a multi-step process that typically involves distillation followed by purification. The choice of method depends on the starting material and the desired purity of the final product.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly effective for isolating volatile compounds like sesquiterpenes.

  • Plant Material Preparation: Fresh or dried chamomile flowers (Matricaria chamomilla) are loaded into the distillation still. For laboratory-scale extraction, approximately 500g of dried flower heads can be used.

  • Apparatus Setup: A steam generator is connected to the still containing the plant material. The still is then connected to a condenser, which in turn leads to a collection vessel (e.g., a separatory funnel or a Florentine flask).

  • Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor is then cooled in the condenser, where it liquefies.

  • Collection: The condensate, a mixture of water and essential oil, is collected. Due to their immiscibility, the blue essential oil will form a separate layer from the aqueous distillate (hydrosol).

  • Separation: The essential oil layer is carefully separated from the aqueous layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Yield: The typical yield of essential oil from dried chamomile flowers is in the range of 0.2% to 1.9%.

Steam_Distillation_Workflow Plant_Material Plant Material (e.g., Chamomile Flowers) Still Distillation Still Plant_Material->Still Condenser Condenser Still->Condenser Vapor Steam Steam Generator Steam->Still Collection Collection Vessel Condenser->Collection Condensate Separation Separation of Oil and Water Collection->Separation Drying Drying of Essential Oil Separation->Drying Essential_Oil Purified Essential Oil Drying->Essential_Oil

Caption: Workflow for Steam Distillation of Essential Oils.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. SFE offers several advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, and the absence of organic solvent residues.

  • Sample Preparation: The plant material (e.g., ground guaiac wood) is placed in the extraction vessel.

  • System Pressurization and Heating: The system is pressurized with CO₂ and heated to bring the CO₂ to its supercritical state (typically above 31.1 °C and 73.8 bar).

  • Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the desired compounds (guaiol and other sesquiterpenes).

  • Separation: The pressure is reduced in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The crude extract is collected from the separator.

  • Post-Processing: The crude extract may require further purification, such as dehydrogenation to convert guaiol to this compound, followed by column chromatography.

SFE_Workflow CO2_Source CO2 Source Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel with Plant Material Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract Separator->CO2_Source Gaseous CO2 (Recycled) Collection_Vessel Collection Vessel Separator->Collection_Vessel Precipitated Extract Crude_Extract Crude Extract Collection_Vessel->Crude_Extract NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces Akt_MAPK_Pathways cluster_akt Akt/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound Akt Akt This compound->Akt Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Modulates PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Upstream_Kinases Upstream Kinases Upstream_Kinases->p38_MAPK Activates Inflammation Inflammatory Response p38_MAPK->Inflammation Modulates

References

Guaiazulene: A Deep Dive into its Anti-Inflammatory Mechanisms and Inhibition of Pro-inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiazulene, a natural bicyclic sesquiterpene derived from sources like chamomile oil, has garnered significant attention for its potent anti-inflammatory and antioxidant properties. This technical guide synthesizes the current understanding of this compound's role in inhibiting pro-inflammatory cytokines. It delves into the molecular mechanisms, focusing on key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its modulatory effects on enzymes like cyclooxygenase-2 (COX-2). This document provides a comprehensive overview of the experimental evidence, including in vitro and in vivo data, presented in a structured format to facilitate research and development in the field of anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. A central aspect of the inflammatory cascade is the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which amplify and perpetuate the inflammatory response. This compound has emerged as a promising natural compound with the ability to attenuate inflammation by targeting these critical mediators.[1] Its multifaceted mechanism of action, which includes the inhibition of pro-inflammatory cytokine production, modulation of inflammatory enzymes, and antioxidant effects, makes it a compelling candidate for further investigation and therapeutic development.[1][2]

Mechanisms of Action

This compound exerts its anti-inflammatory effects through several interconnected pathways:

  • Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the production of key pro-inflammatory cytokines, including TNF-α and IL-6.[1] These cytokines play a pivotal role in orchestrating the inflammatory response, and their inhibition by this compound is a primary contributor to its anti-inflammatory activity.

  • Modulation of Inflammatory Enzymes: The compound modulates the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1] By inhibiting COX-2, this compound reduces the production of these lipid mediators, thereby alleviating inflammatory symptoms.

  • Antioxidant Activity: this compound possesses significant antioxidant properties, enabling it to neutralize reactive oxygen species (ROS). ROS are generated during inflammation and can cause cellular damage, further propagating the inflammatory cycle. This compound's ability to scavenge these free radicals helps to mitigate oxidative stress and its inflammatory consequences.

  • Inhibition of Leukocyte Migration: Sodium this compound sulfonate, a water-soluble form of this compound, has been shown to inhibit leukocyte migration, a critical step in the inflammatory process where immune cells move to the site of injury or infection.

  • Mast Cell Stabilization: This derivative also inhibits the release of histamine from mast cells, another key event in the early stages of inflammation and allergic reactions.

Signaling Pathways Modulated by this compound

This compound's inhibitory effects on pro-inflammatory cytokine production are mediated through its modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. While direct evidence for this compound's effect on IκBα phosphorylation and p65 translocation is still emerging from primary literature, its known inhibitory effect on TNF-α and IL-6 production strongly suggests an interaction with this pathway.

Figure 1: Postulated Inhibition of the NF-κB Signaling Pathway by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Release of p65 p65_n p65 p65->p65_n Translocation NF-κB Complex (p65/IκBα) p65 IκBα This compound This compound This compound->IKK Inhibits (Postulated) Pro-inflammatory Genes Pro-inflammatory Genes p65_n->Pro-inflammatory Genes Activates Transcription Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6) Leads to Production

Caption: Postulated mechanism of NF-κB inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, is another critical pathway in the regulation of inflammatory responses. Activation of these kinases leads to the phosphorylation of various transcription factors that control the expression of pro-inflammatory cytokines. Although direct quantitative data on this compound's inhibition of specific MAPK phosphorylation is limited in the currently available literature, its broad anti-inflammatory effects suggest a potential modulatory role on this pathway.

Figure 2: Potential Modulation of the MAPK Signaling Pathway by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription Factors Transcription Factors p38->Transcription Factors JNK->Transcription Factors ERK->Transcription Factors This compound This compound This compound->MAPKK Inhibits (Potential) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

Caption: Potential modulation of MAPK signaling by this compound.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for this compound's effect on the NLRP3 inflammasome is still under investigation, a derivative of this compound has been shown to inhibit its activation. This suggests that the core this compound structure may have the potential to interfere with this important inflammatory pathway.

Quantitative Data on Cytokine Inhibition

While numerous studies qualitatively describe the inhibitory effects of this compound on pro-inflammatory cytokines, specific quantitative data such as IC50 values are not consistently reported in the readily available literature. The following table summarizes the known effects, with the acknowledgment that more primary research is needed to provide precise quantitative metrics.

CytokineCell TypeStimulantEffect of this compoundQuantitative Data (IC50)Reference
TNF-α MacrophagesLPSInhibition of productionNot consistently reported
IL-6 MacrophagesLPSInhibition of productionNot consistently reported
IL-1β MacrophagesLPSInhibition of production (by derivatives)Not consistently reported

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Cytokine Inhibition Assay in Macrophages

Figure 3: Workflow for In Vitro Cytokine Inhibition Assay Culture RAW 264.7 Macrophages Culture RAW 264.7 Macrophages Pre-treat with this compound Pre-treat with this compound Culture RAW 264.7 Macrophages->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA)

Caption: Generalized workflow for in vitro cytokine inhibition studies.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for COX-2 and iNOS Expression

Objective: To assess the effect of this compound on the protein expression of COX-2 and inducible nitric oxide synthase (iNOS).

Methodology:

  • Cell Lysis: Following treatment and stimulation as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent through its ability to inhibit the production of key pro-inflammatory cytokines like TNF-α and IL-6. Its modulatory effects on the NF-κB and MAPK signaling pathways, as well as its inhibition of COX-2, underscore its multifaceted mechanism of action. However, to advance its development as a therapeutic agent, further research is imperative. Specifically, there is a critical need for primary research studies that provide detailed quantitative data, such as IC50 values for cytokine inhibition, and a more granular understanding of its molecular targets within the inflammatory signaling cascades. Elucidating the precise mechanisms by which this compound interacts with components of the NF-κB, MAPK, and NLRP3 inflammasome pathways will be crucial for its rational design and optimization in future drug development efforts.

References

Unveiling the Antioxidant Prowess of Guaiazulene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the significant antioxidant activity of Guaiazulene, a naturally derived sesquiterpene. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to the antioxidant properties of this compound.

This compound, a bicyclic aromatic hydrocarbon, has long been recognized for its anti-inflammatory and soothing properties. This new guide consolidates existing research to illuminate its function as a potent antioxidant, offering a valuable resource for the scientific community.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach. It is a scavenger of harmful free radicals, directly neutralizes reactive oxygen species (ROS), and inhibits lipid peroxidation, a key process in cellular damage.[1][2] One of the critical mechanisms highlighted is its ability to protect against chemically-induced liver damage by preventing the depletion of glutathione (GSH), a vital endogenous antioxidant.[1] This hepatoprotective effect underscores the therapeutic potential of this compound in conditions exacerbated by oxidative stress.

The primary antioxidant mechanisms of this compound can be summarized as:

  • Direct Radical Scavenging: this compound has been shown to interact with and neutralize stable free radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and highly reactive hydroxyl radicals.[1]

  • Inhibition of Lipid Peroxidation: It significantly inhibits the oxidative degradation of lipids, a process that can lead to cell membrane damage and the formation of mutagenic and carcinogenic byproducts.[1]

  • Preservation of Endogenous Antioxidants: By preventing the depletion of GSH, this compound helps maintain the cell's natural defense system against oxidative damage.

Quantitative Analysis of Antioxidant Activity

To provide a clear comparison of its efficacy, the following table summarizes the available quantitative data on this compound's antioxidant activity.

AssayEndpointResultReference
Lipid Peroxidation InhibitionIC509.8 µM

IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Further research is required to establish definitive IC50 values for DPPH and ABTS radical scavenging assays to allow for a more comprehensive comparison with other known antioxidants.

Experimental Protocols

This guide provides detailed methodologies for key experiments used to evaluate the antioxidant activity of this compound.

Lipid Peroxidation Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit lipid peroxidation by 50% (IC50).

Methodology:

  • Preparation of Microsomes: Rat hepatic microsomes are prepared as the source of lipids.

  • Induction of Peroxidation: Lipid peroxidation is induced in the microsomal suspension.

  • Treatment: Different concentrations of this compound are added to the microsomal suspension.

  • Measurement: The extent of lipid peroxidation is measured, typically by quantifying the formation of thiobarbituric acid reactive substances (TBARS).

  • Calculation: The IC50 value is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

Objective: To assess the ability of this compound to scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.

  • Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Hydroxyl Radical Scavenging Assay

Objective: To evaluate the capacity of this compound to neutralize hydroxyl radicals.

Methodology:

  • Generation of Hydroxyl Radicals: Hydroxyl radicals are generated, often through a Fenton-type reaction (e.g., FeSO4 and H2O2).

  • Detection Reagent: A detection reagent (e.g., sodium salicylate) is used, which reacts with hydroxyl radicals to form a colored product.

  • Treatment: Different concentrations of this compound are added to the reaction mixture.

  • Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 510 nm). A decrease in absorbance indicates hydroxyl radical scavenging.

  • Calculation: The scavenging activity is calculated as a percentage of inhibition, and the IC50 value can be determined.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound's antioxidant activity, the following diagrams have been generated.

G_Antioxidant_Mechanism General Antioxidant Mechanisms of this compound ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage causes This compound This compound Neutralization Neutralization This compound->Neutralization Inhibition Inhibition This compound->Inhibition Neutralization->ROS acts on Inhibition->CellularDamage prevents G_DPPH_Workflow Experimental Workflow for DPPH Radical Scavenging Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare DPPH Solution (Absorbance at 517 nm) Mix Mix this compound and DPPH Solutions DPPH_sol->Mix Gua_sol Prepare this compound Solutions (Various Concentrations) Gua_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

The Enduring Allure of Blue: A Technical Guide to the Medicinal Chemistry of Guaiazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and medicinal chemistry of guaiazulene, a naturally derived azulene derivative with a rich history of therapeutic use and burgeoning potential in modern drug development. From its origins in traditional herbal remedies to its contemporary investigation as a multi-target therapeutic agent, this document provides a comprehensive overview for researchers and drug development professionals.

A Journey Through Time: The History and Discovery of this compound

This compound, a bicyclic sesquiterpene, has a long and fascinating history intertwined with traditional medicine long before its chemical structure was elucidated. Its story begins with the use of plants like chamomile (Matricaria chamomilla) and yarrow (Achillea millefolium), from which the characteristic blue essential oil containing azulenes was first obtained through steam distillation in the 15th century.[1][2] The name "azulene" itself, coined in 1863 by Septimus Piesse, is derived from the Spanish word "azul," meaning blue, a nod to its vibrant color.[1]

The structural elucidation of azulene was a significant milestone, first reported by Lavoslav Ružička, followed by its organic synthesis in 1937 by Placidus Plattner.[1] this compound, specifically 1,4-dimethyl-7-isopropylazulene, was identified as a key constituent of these therapeutic essential oils, notably from guaiac wood oil and chamomile oil.[2] Its traditional use in various cultures for its soothing and anti-inflammatory properties laid the groundwork for its scientific investigation in medicinal chemistry. Early research focused on isolating and characterizing this intriguing blue compound, leading to the discovery of its diverse biological activities.

From Nature to the Lab: Synthesis and Physicochemical Properties

While this compound can be extracted from natural sources, laboratory synthesis allows for the production of pure compounds and the creation of novel derivatives with enhanced therapeutic properties.

Synthesis of this compound

One common synthetic approach involves the dehydrogenation of a plant extract mixture rich in (+)-horn alkene using a catalyst such as palladium on carbon or palladium on alumina at elevated temperatures (225-270°C). The resulting blue liquid is then purified through a series of steps including solvent extraction, crystallization, and filtration to yield a high-purity this compound product. Another method involves the reaction of 2,2'-[[2-[3,8-dimethyl-5-(1-methylethyl)-1-azulenyl]ethenylidene]bis(4,1-phenyleneoxy)]bis[N,N-dimethyl-Ethanamine and azulene with hydrogen chloride in a mixture of methanol, water, and acetonitrile at 60°C. The crude product is then purified using silica gel column chromatography.

A general workflow for the synthesis and purification of this compound is outlined below:

This compound Synthesis Workflow start Starting Material (e.g., Plant Extract or Azulene Derivative) reaction Chemical Reaction (e.g., Dehydrogenation or Condensation) start->reaction extraction Extraction (e.g., with Dichloromethane) reaction->extraction purification Purification (e.g., Column Chromatography) extraction->purification final_product Pure this compound purification->final_product

A generalized workflow for the synthesis and purification of this compound.
Physicochemical Properties

This compound is a dark blue crystalline solid with a molecular formula of C15H18 and a molecular weight of 198.30 g/mol . It is a lipophilic compound with low water solubility. Its unique electronic structure, characterized by a fusion of a five-membered and a seven-membered ring, is responsible for its intense blue color and its notable biological activities.

Therapeutic Potential: A Multi-faceted Pharmacological Profile

This compound exhibits a broad spectrum of pharmacological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it can modulate the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

A study on a this compound-based chalcone demonstrated a 34% inhibition of the inflammatory response in a zebrafish model, surpassing the efficacy of the standard anti-inflammatory drug indomethacin (approximately 27% inhibition).

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in mitigating oxidative stress, a key contributor to various inflammatory and degenerative diseases.

Anticancer Activity

Emerging research has highlighted the potential of this compound and its derivatives as anticancer agents. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, it has been found to trigger ROS-induced apoptosis and protective autophagy in non-small cell lung cancer (NSCLC) cells. This is mediated, in part, through the inhibition of the Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activities of this compound Derivatives

Compound/DerivativeAssayModel SystemEndpointResultReference
This compound-based chalconeAnti-inflammatoryZebrafish modelInhibition of inflammation34.29%
Indomethacin (control)Anti-inflammatoryZebrafish modelInhibition of inflammation~27%
This compound condensation derivative 1CytotoxicityK562 cellsIC505.21 μM
This compound condensation derivative 2CytotoxicityK562 cellsIC505.14 μM
This compound derivativeAntiviral (Influenza A)In vitroIC5017.5 μM
This compoundCytotoxicityN2a neuroblastoma cellsIC50> 400 µg/mL
This compoundCytotoxicityRat neuronsIC50> 400 µg/mL

Table 2: Clinical Efficacy of Topical this compound Formulations

FormulationConditionStudy PopulationKey FindingsReference
0.02% this compound with 1.0% CeramideAtopic Dermatitis23 subjectsSignificant increase in skin moisture (63.61% after 4 weeks), significant decrease in itching (69.71% after 4 weeks) and sleep disturbance (74.07% after 4 weeks).
0.05% this compound PomadeRecalcitrant Diaper DermatitisNeonatesRapid recovery without side effects.

Mechanisms of Action: Unraveling the Molecular Pathways

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. One of the key pathways implicated in its anticancer activity is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Guaiazulene_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K PI3K ROS->PI3K inhibits Apoptosis Apoptosis ROS->Apoptosis induces Akt Akt PI3K->Akt inhibition PI3K->Akt mTOR mTOR Akt->mTOR inhibition Akt->mTOR Autophagy Protective Autophagy mTOR->Autophagy induces

This compound's proposed mechanism of action in cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's medicinal properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Solvent for blank.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a negative control (DPPH + solvent) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow prep Prepare Reagents: - DPPH solution - this compound dilutions - Positive control mix Mix this compound/Control with DPPH solution prep->mix incubate Incubate in dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents:

    • MTT solution (typically 5 mg/mL in PBS).

    • Cell culture medium.

    • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined from a dose-response curve.

MTT_Assay_Workflow seed Seed cells in 96-well plate treat Treat with this compound (various concentrations) seed->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate (1-4 hours) to form formazan add_mtt->incubate solubilize Solubilize formazan (e.g., with DMSO) incubate->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability and IC50 measure->calculate

Workflow for the MTT cell viability assay.
Western Blot Analysis for Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.

  • Procedure:

    • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using a chemiluminescence imaging system.

  • Analysis:

    • The band intensities are quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control.

Future Directions and Conclusion

This compound, a compound with a rich history in traditional medicine, continues to be a subject of intense scientific interest. Its multifaceted pharmacological profile, including potent anti-inflammatory, antioxidant, and emerging anticancer activities, positions it as a promising lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, optimize its therapeutic efficacy through the synthesis of novel derivatives, and validate its clinical potential in a broader range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the enduring allure and therapeutic promise of this captivating blue molecule. and drug development professionals to explore the enduring allure and therapeutic promise of this captivating blue molecule.

References

Guaiazulene: A Bicyclic Aromatic Hydrocarbon for Scientific and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Guaiazulene, a bicyclic aromatic hydrocarbon with the IUPAC name 1,4-dimethyl-7-(propan-2-yl)azulene, is a naturally occurring sesquiterpene found in sources such as chamomile and guaiac wood oil.[1][2] Its unique chemical structure, characterized by a fused five- and seven-membered ring system, imparts a distinctive deep blue color and a range of biological activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a comprehensive analysis of its biological activities, with a focus on its anti-inflammatory and metabolic regulatory functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a dark blue crystalline solid with a low melting point, making it appear as a viscous liquid at temperatures above 28°C.[3] It is a derivative of azulene and is classified as a polycyclic aromatic hydrocarbon (PAH).[4][5] Unlike its isomer naphthalene, which is colorless, the unique electronic structure of the azulene core results in a small HOMO-LUMO gap, leading to the absorption of light in the visible region and its characteristic blue color.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₁₈
Molar Mass 198.30 g/mol
Appearance Dark blue crystalline solid
Melting Point 31-33 °C
Boiling Point 152-154 °C at 7 mmHg
Solubility Insoluble in water; soluble in chloroform, ether, and oils
Dipole Moment ~1.08 D
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)AssignmentReference
8.196sH-8
7.616dH-2
7.402d10.7H-5
7.216dH-6
7.001d10.7H-3
3.077sept6.8CH (isopropyl)
2.820sCH₃ (at C-4)
2.662sCH₃ (at C-1)
1.357d6.8CH₃ (isopropyl)

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (ppm)AssignmentReference
146.2C-7
144.2C-3a
140.7C-8a
137.3C-4
137.2C-1
136.8C-5
135.1C-8
133.7C-6
132.3C-2
126.0C-3
113.1C-5a
38.3CH (isopropyl)
24.7CH₃ (isopropyl)
12.9CH₃ (at C-1 or C-4)

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (nm)AssignmentReference
IR (KBr pellet) 2957, 2924, 1592, 1511, 1335, 744C-H stretching, C=C stretching (aromatic), C-H bending
UV-Vis (in acetonitrile) ~245, 285, 350, 600π-π* transitions

Experimental Protocols

Synthesis of this compound from Guaiol

This compound can be synthesized from guaiol, a natural sesquiterpenoid alcohol, through a dehydration and dehydrogenation process.

Materials:

  • Guaiol

  • Sulfur powder

  • Palladium on charcoal (Pd/C) (5-10%)

  • Inert solvent (e.g., xylene or decalin)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dehydrogenation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guaiol in an appropriate volume of the inert solvent. Add sulfur powder (typically in a molar ratio of 1:2 to 1:3 with guaiol) or a catalytic amount of Pd/C.

  • Heating: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If sulfur was used, the excess can be removed by filtration. If Pd/C was used, filter the catalyst through a pad of Celite.

  • Extraction: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using hexane as the eluent. The blue-colored fractions are collected and the solvent is evaporated to yield pure this compound.

Synthesis_Workflow Guaiol Guaiol Reaction Dehydrogenation (Sulfur or Pd/C, Heat) Guaiol->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification This compound Pure this compound Purification->this compound

Synthesis of this compound from Guaiol.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably its anti-inflammatory and antioxidant properties. Recent studies have also highlighted its role as a modulator of metabolic pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as cytokines (e.g., TNF-α) or bacterial products, typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition can occur at multiple levels, including the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates NFkB NF-κB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n translocation This compound This compound This compound->IKK inhibits Proteasome Proteasome IkBa_p->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Inhibition of the NF-κB signaling pathway by this compound.
Metabolic Regulation: PPARγ Agonist Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation. PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. Ligand binding to PPARγ induces a conformational change that leads to the recruitment of coactivator proteins and subsequent transcriptional activation of genes involved in adipogenesis, fatty acid storage, and insulin sensitization.

This compound has been identified as an agonist of PPARγ. By binding to and activating PPARγ, this compound can modulate the expression of genes involved in metabolic processes, suggesting its potential therapeutic application in metabolic disorders.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer Heterodimer_n PPARγ-RXR Heterodimer->Heterodimer_n translocation PPRE PPRE Heterodimer_n->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Regulation Metabolic Regulation (e.g., adipogenesis, insulin sensitization) Target_Genes->Metabolic_Regulation

Activation of the PPARγ signaling pathway by this compound.

Conclusion

This compound is a versatile bicyclic aromatic hydrocarbon with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its anti-inflammatory and metabolic regulatory activities, mediated through the inhibition of the NF-κB pathway and activation of PPARγ, make it a compelling candidate for further investigation in the development of novel therapeutics for a range of inflammatory and metabolic diseases. This technical guide provides a solid foundation of its chemical properties, synthesis, and biological functions to aid researchers and drug development professionals in their exploration of this promising natural product.

References

The Antimicrobial Potential of Guaiazulene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiazulene, a bicyclic aromatic hydrocarbon derived from azulene, is a natural compound renowned for its striking blue color and its presence in various essential oils, notably chamomile oil.[1] While extensively utilized in cosmetics for its soothing and anti-inflammatory properties, a growing body of evidence underscores its potential as a broad-spectrum antimicrobial agent.[1][2] This technical guide provides an in-depth exploration of the antimicrobial properties of this compound, focusing on its mechanisms of action, spectrum of activity, and the experimental methodologies used to elucidate these characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapies.

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through distinct mechanisms, primarily targeting cellular membranes in bacteria and specific metabolic pathways in fungi.

Disruption of Bacterial Cell Membranes

The principal antibacterial mechanism of this compound involves the disruption of the cytoplasmic membrane of pathogenic bacteria. This action leads to a loss of membrane integrity, subsequent leakage of intracellular components, and ultimately, cell lysis and death.[1] This mechanism is particularly advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.

The following diagram illustrates the proposed mechanism of bacterial membrane disruption by this compound.

cluster_0 Bacterial Cell Bacterial_Membrane Intact Bacterial Cell Membrane Membrane_Disruption Membrane Disruption (Increased Permeability) Bacterial_Membrane->Membrane_Disruption This compound Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Proposed mechanism of bacterial membrane disruption by this compound.
Inhibition of the Fungal Glyoxylate Cycle

In the pathogenic yeast Candida albicans, this compound has been shown to target a crucial metabolic pathway known as the glyoxylate cycle. This pathway is essential for the fungus to utilize non-glucose carbon sources, a critical aspect of its survival and virulence within a host. This compound inhibits two key enzymes of this cycle: isocitrate lyase (ICL) and malate synthase (MS). By disrupting this pathway, this compound effectively hinders the metabolic adaptability and growth of C. albicans.

The diagram below outlines the inhibition of the glyoxylate cycle in Candida albicans by this compound.

cluster_1 Glyoxylate Cycle in Candida albicans Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) Succinate Succinate Isocitrate->Succinate Malate Malate Glyoxylate->Malate Malate Synthase (MS) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malate This compound This compound Isocitrate Lyase (ICL) Isocitrate Lyase (ICL) This compound->Isocitrate Lyase (ICL) Inhibits Malate Synthase (MS) Malate Synthase (MS) This compound->Malate Synthase (MS) Inhibits

Inhibition of the glyoxylate cycle in C. albicans by this compound.

Spectrum of Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties.[3] However, comprehensive quantitative data on the susceptibility of a wide range of microorganisms to pure this compound is limited in publicly available literature. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity of this compound and its Derivatives against Influenza A (H1N1) Virus

CompoundIC₅₀ (µM)Reference
This compound (GA) Potent inhibitory activity
Derivative 2b89.03
Derivative 2d98.48
Derivative 2e78.38
Derivative 2f108.20
Derivative 3a50.96
Derivative 3b56.09
Ribavirin (Control)130.22

Table 2: Antibacterial Activity of this compound against Mycoplasma hominis

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound (GA) 62.5 - 4000

Note: Further research is required to establish the Minimum Inhibitory Concentrations (MICs) of pure this compound against a broader panel of clinically relevant bacteria and fungi, including reference strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Aspergillus niger.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound. Given its lipophilic and colored nature, specific modifications to standard protocols are necessary.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram:

Start Start Prepare_Stock Prepare this compound Stock (in DMSO) Start->Prepare_Stock Serial_Dilute Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate with Microbial Suspension Serial_Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Broth microdilution workflow for MIC determination of this compound.

Detailed Protocol:

  • Preparation of this compound Stock Solution:

    • Due to its poor water solubility, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final DMSO concentration in the wells should not exceed 1% to avoid toxicity to the microorganisms. Include a vehicle control well containing only the broth and the highest concentration of DMSO used.

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum according to CLSI guidelines (typically adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).

  • Inoculation:

    • Add the prepared microbial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no this compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Due to the blue color of this compound, visual determination may be challenging. It is recommended to use a spectrophotometric plate reader to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of the growth compared to the growth control. A growth indicator dye, such as resazurin, can also be used, where a color change indicates metabolic activity.

Assessment of Bacterial Membrane Integrity

This protocol assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane.

Workflow Diagram:

Start Start Prepare_Cells Prepare Bacterial Cell Suspension Start->Prepare_Cells Add_Dye Add Membrane Potential- Sensitive Dye (e.g., DiSC3(5)) Prepare_Cells->Add_Dye Measure_Baseline Measure Baseline Fluorescence Add_Dye->Measure_Baseline Add_this compound Add this compound Measure_Baseline->Add_this compound Monitor_Fluorescence Monitor Fluorescence Change Over Time Add_this compound->Monitor_Fluorescence Analyze_Data Analyze Data to Determine Membrane Depolarization Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for assessing bacterial membrane integrity.

Detailed Protocol:

  • Bacterial Culture:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation:

    • Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Dye Loading:

    • Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a cuvette in a spectrofluorometer. Record the baseline fluorescence.

  • Addition of this compound:

    • Add this compound (dissolved in DMSO) to the cuvette at the desired concentration. Include a DMSO vehicle control.

  • Monitoring Fluorescence:

    • Immediately begin monitoring the change in fluorescence over time. Disruption of the membrane potential will cause the dye to be released from the cells, resulting in an increase in fluorescence.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antimicrobial agents. Its multifaceted mechanism of action, particularly its ability to disrupt bacterial membranes and inhibit a key fungal metabolic pathway, suggests a lower propensity for resistance development. While preliminary data indicates a broad spectrum of activity, further rigorous quantitative studies are imperative. Future research should focus on:

  • Comprehensive MIC and MBC/MFC determination: Establishing a comprehensive profile of this compound's activity against a wide array of pathogenic bacteria and fungi, including multidrug-resistant strains.

  • Elucidation of detailed mechanisms: Investigating the precise molecular interactions of this compound with bacterial membranes and fungal enzymes.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

  • Structure-activity relationship (SAR) studies: Synthesizing and screening this compound derivatives to optimize antimicrobial potency and selectivity.

The exploration of this compound's antimicrobial properties is a fertile area of research that holds the potential to yield new and effective treatments for infectious diseases.

References

The Role of Guaiazulene in Cellular Membrane Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiazulene, a bicyclic aromatic hydrocarbon derived from chamomile and other essential oils, has garnered significant attention for its multifaceted therapeutic properties, including anti-inflammatory, antioxidant, and cytoprotective effects. A key aspect of its mechanism of action lies in its ability to stabilize cellular membranes. This technical guide provides an in-depth exploration of the role of this compound in cellular membrane stabilization, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and drug development.

The integrity of the cellular membrane is paramount for normal physiological function. Membrane destabilization, often induced by oxidative stress, enzymatic activity, or inflammatory triggers, leads to increased permeability, leakage of intracellular contents, and the release of pro-inflammatory mediators, thereby perpetuating tissue damage. This compound's capacity to fortify cellular membranes presents a promising therapeutic strategy for a range of inflammatory and oxidative stress-related conditions.

Core Mechanisms of this compound-Mediated Membrane Stabilization

This compound exerts its membrane-stabilizing effects through a combination of mechanisms, primarily linked to its potent antioxidant and anti-inflammatory properties.

1. Inhibition of Lipid Peroxidation: Cellular membranes, rich in polyunsaturated fatty acids, are highly susceptible to lipid peroxidation by reactive oxygen species (ROS). This process damages the membrane, increases its fluidity, and can lead to cell death. This compound effectively inhibits lipid peroxidation, thereby preserving membrane integrity.

2. Scavenging of Reactive Oxygen Species (ROS): As a potent antioxidant, this compound directly scavenges harmful free radicals, such as hydroxyl radicals, mitigating oxidative damage to the lipid bilayer and associated membrane proteins.

3. Inhibition of Phospholipase A2 (PLA2): The enzyme Phospholipase A2 plays a critical role in inflammation by hydrolyzing membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory prostaglandins and leukotrienes. Inhibition of PLA2 by this compound directly prevents the initiation of this inflammatory cascade at the membrane level.

4. Modulation of Intracellular Calcium Influx: While direct quantitative data on this compound's effect on calcium influx is limited, its ability to stabilize membranes suggests a potential role in regulating ion channel function and preventing uncontrolled calcium entry, which can trigger various degenerative cellular processes.

5. Mast Cell Stabilization: this compound has been shown to inhibit the degranulation of mast cells, a critical event in allergic and inflammatory responses. By stabilizing mast cell membranes, it prevents the release of histamine and other inflammatory mediators.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives in relevant assays.

Table 1: Inhibition of Lipid Peroxidation by this compound

Assay SystemCompoundIC50 Value (µM)Reference
Rat hepatic microsomal membrane peroxidationThis compound9.8[1]

Table 2: Anti-inflammatory Activity of a this compound Derivative

Assay SystemCompoundPercent Inhibition of Inflammatory Response (%)Positive Control (Indomethacin) (%)Reference
Zebrafish model of inflammationThis compound-based chalcone34.2927[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the membrane-stabilizing properties of compounds like this compound.

Red Blood Cell (RBC) Membrane Stabilization Assay (Heat-Induced Hemolysis)

This in vitro assay is a simple and reliable method to evaluate the anti-inflammatory activity of substances by assessing their ability to stabilize red blood cell membranes against heat-induced lysis.

Materials:

  • Fresh, healthy human or rat blood with anticoagulant (e.g., heparin or EDTA)

  • Isotonic phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound) at various concentrations

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

  • Water bath

Procedure:

  • Preparation of Erythrocyte Suspension:

    • Centrifuge the whole blood at 3000 rpm for 10 minutes.

    • Discard the supernatant ("buffy coat") and wash the packed red blood cells three times with isotonic PBS.

    • Resuspend the packed RBCs in isotonic PBS to prepare a 10% (v/v) suspension.

  • Assay:

    • Prepare reaction mixtures containing:

      • 1 mL of different concentrations of the test compound (e.g., 100, 200, 400, 800 µg/mL in PBS).

      • 1 mL of the 10% RBC suspension.

    • For the control, mix 1 mL of PBS with 1 mL of the RBC suspension.

    • For the standard, mix 1 mL of the standard drug solution with 1 mL of the RBC suspension.

    • Incubate all tubes in a water bath at 56°C for 30 minutes.

    • After incubation, cool the tubes under running tap water.

    • Centrifuge the tubes at 2500 rpm for 5 minutes.

    • Collect the supernatant and measure the absorbance (optical density) at 560 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of hemolysis is calculated using the formula:

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

  • Tissue homogenate (e.g., liver or brain) as a source of lipids

  • Tris-HCl buffer

  • Ferrous sulfate (FeSO₄) to induce lipid peroxidation

  • Test compound (this compound) at various concentrations

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a suitable tissue homogenate (e.g., 10% w/v in Tris-HCl buffer).

    • Prepare solutions of FeSO₄, TBA, and TCA at the desired concentrations.

  • Assay:

    • In a series of tubes, add the tissue homogenate, Tris-HCl buffer, and different concentrations of the test compound.

    • Initiate lipid peroxidation by adding FeSO₄ to all tubes except the control.

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding TCA to precipitate proteins.

    • Add TBA reagent to the mixture and heat in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop the color.

    • Cool the tubes and centrifuge to pellet the precipitated protein.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The percentage inhibition of lipid peroxidation is calculated using the formula:

Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the activity of PLA2 by detecting the hydrolysis of a suitable substrate.

Materials:

  • Purified Phospholipase A2 enzyme

  • Substrate (e.g., phosphatidylcholine)

  • Reaction buffer (e.g., Tris-HCl with CaCl₂)

  • Test compound (this compound) at various concentrations

  • Method for detecting product formation (e.g., pH-stat titration of fatty acids, fluorescent or colorimetric substrate)

Procedure (Example using a colorimetric assay):

  • Assay Setup:

    • In a microplate, add the reaction buffer, PLA2 enzyme, and different concentrations of the test compound.

    • Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the substrate to all wells to start the reaction.

  • Measurement:

    • Monitor the change in absorbance over time at a specific wavelength, which corresponds to the rate of substrate hydrolysis.

  • Calculation:

    • The percentage inhibition of PLA2 activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for assessing membrane stabilization.

Inflammatory_Cascade Membrane Cell Membrane (Phospholipids) ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX2 Cyclooxygenase-2 (COX-2) COX2->ArachidonicAcid Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation This compound This compound This compound->PLA2 Inhibition This compound->COX2 Inhibition Mast_Cell_Degranulation Allergen Allergen/Stimulus MastCell Mast Cell Allergen->MastCell Calcium Increased Intracellular Ca2+ MastCell->Calcium Degranulation Degranulation Calcium->Degranulation Histamine Histamine Release Degranulation->Histamine Inflammation Allergic Inflammation Histamine->Inflammation This compound This compound This compound->MastCell Stabilizes Membrane Membrane Membrane Stabilization Membrane->Degranulation Prevents Experimental_Workflow Start Start: Prepare RBC Suspension Incubate Incubate with this compound and Heat/Hypotonic Stress Start->Incubate Centrifuge Centrifuge to Pellet Intact Cells Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Measure Measure Absorbance of Hemoglobin (Spectrophotometry) Supernatant->Measure Calculate Calculate % Inhibition of Hemolysis Measure->Calculate End End: Assess Membrane Stabilization Calculate->End

References

The Multifaceted Pharmacological Actions of Guaiazulene and Its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiazulene, a bicyclic aromatic sesquiterpene derived from natural sources like chamomile oil, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the pharmacological actions of this compound and its analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Actions

This compound and its derivatives exhibit a broad spectrum of pharmacological activities, primarily centered around their anti-inflammatory, antioxidant, and anticancer effects. These properties are attributed to their unique chemical structure, which allows them to interact with various biological targets and modulate key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are mediated through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this compound can modulate the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[1] The anti-inflammatory effects also stem from its ability to stabilize cellular membranes, which prevents the release of inflammatory mediators.[1]

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[2] This activity is crucial in mitigating inflammation, as reactive oxygen species (ROS) can perpetuate cellular damage and inflammatory responses.[1] Its antioxidant properties also contribute to its protective effects on tissues.[1]

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of this compound and its analogues as anticancer agents. They have demonstrated selective cytotoxic activities against various cancer cell lines, including leukemia (K562) and non-small cell lung cancer cells. The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation.

Antiviral Activity

Emerging research has indicated the antiviral potential of this compound derivatives. Certain analogues have shown potent activity against influenza A virus, with some exhibiting greater efficacy than the positive control, ribavirin.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological effects of this compound and its analogues, providing a basis for comparative analysis.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound and Analogues

CompoundAssayTarget/EndpointIC50 / InhibitionReference
This compoundLipid Peroxidation AssayRat hepatic microsomal membrane lipid peroxidation9.8 µM
This compound-based chalconeIn vivo zebrafish modelInflammatory response34.29% inhibition
ChamazuleneLeukotriene B4 formation assayLeukotriene B4 formation in intact cells15 µM
ChamazuleneLeukotriene B4 formation assayLeukotriene B4 formation in 105,000 x g supernatant10 µM
ChamazuleneChemical peroxidation of arachidonic acidPeroxidation of arachidonic acid2 µM
ChamazuleneABTS radical scavenging assayABTS radical scavenging3.7 µg/mL

Table 2: Anticancer and Antiviral Activity of this compound Analogues

Compound/DerivativeCell Line/VirusActivityIC50Reference
This compound condensation derivative 1K562 (Leukemia)Cytotoxicity5.21 µM
This compound condensation derivative 2K562 (Leukemia)Cytotoxicity5.14 µM
This compound derivative (from series I)Influenza A virusAntiviral17.5 µM
This compound derivative 2bInfluenza A (H1N1) virusAntiviral89.03 µM
This compound derivative 2dInfluenza A (H1N1) virusAntiviral98.48 µM
This compound derivative 2eInfluenza A (H1N1) virusAntiviral78.38 µM
This compound derivative 2fInfluenza A (H1N1) virusAntiviral108.20 µM
This compound derivative 3aInfluenza A (H1N1) virusAntiviral50.96 µM
This compound derivative 3bInfluenza A (H1N1) virusAntiviral56.09 µM

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their pharmacological effects by modulating key cellular signaling pathways. The following diagrams illustrate some of the known mechanisms.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation COX2_Expression COX-2 Expression Inflammatory_Stimuli->COX2_Expression This compound This compound This compound->NF_kB_Activation Inhibits This compound->COX2_Expression Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation

This compound's Anti-inflammatory Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of this compound and its analogues.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the discoloration is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound or its analogues in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample or standard (e.g., ascorbic acid) at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

dpph_workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of this compound/Analogue start->prep_sample mix Mix Sample/Standard (100 µL) + DPPH Solution (100 µL) prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

DPPH Radical Scavenging Assay Workflow
MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of this compound and its analogues on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound analogues for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate (1x10^4 cells/well) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with this compound Analogues (Various Concentrations, 72h) incubate1->treat add_mtt Add MTT Solution (2 mg/mL) Incubate for 1.5h treat->add_mtt solubilize Add DMSO to Dissolve Formazan Incubate for 15 min add_mtt->solubilize measure Measure Absorbance at 492 nm solubilize->measure calculate Calculate Cell Viability and IC50 measure->calculate end End calculate->end

MTT Assay Workflow for Cytotoxicity
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Inhibition

Objective: To quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

Principle: This is a sandwich ELISA where a capture antibody specific for TNF-α is coated onto a microplate. The sample containing TNF-α is added, followed by a detection antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting color change is proportional to the amount of TNF-α present.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody against human TNF-α and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., 3% non-fat milk in PBS) to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants (from cells stimulated with an inflammatory agent like LPS and treated with different concentrations of this compound) to the wells and incubate.

  • Detection Antibody: Add a biotin-conjugated anti-human TNF-α detection antibody and incubate.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: A standard curve is generated using known concentrations of recombinant TNF-α. The concentration of TNF-α in the samples is determined from the standard curve, and the percentage of inhibition by this compound is calculated.

Conclusion

This compound and its analogues represent a promising class of compounds with a wide range of pharmacological activities. Their anti-inflammatory, antioxidant, anticancer, and antiviral properties, coupled with their natural origin, make them attractive candidates for further investigation and development as therapeutic agents. This technical guide provides a foundational understanding of their pharmacological actions, supported by quantitative data and detailed experimental protocols, to aid researchers in advancing the study of these versatile molecules.

References

An In-depth Technical Guide on the Pleiotropic Health Advantages of Guaiazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiazulene, a bicyclic aromatic hydrocarbon derived from natural sources such as chamomile oil, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pleiotropic health advantages of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, gastroprotective, and neuroprotective effects. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and drug development. Additionally, this guide summarizes quantitative data from various studies into structured tables for comparative analysis and visualizes complex biological processes through signaling pathway and experimental workflow diagrams generated using Graphviz. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical science.

Introduction

This compound (1,4-dimethyl-7-isopropylazulene) is a lipophilic azulene derivative recognized for its characteristic blue color and a wide array of biological properties.[1][2] Historically used in cosmetics and traditional medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential.[3][4] This has led to a growing interest in its application for various pathological conditions, including inflammatory disorders, oxidative stress-related diseases, cancer, gastric ulcers, and neurodegenerative diseases.[2] This guide aims to provide a detailed technical overview of the multifaceted health benefits of this compound, supported by experimental evidence and methodologies.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects through multiple mechanisms, making it a promising candidate for the treatment of inflammatory conditions.

Mechanism of Action

This compound's anti-inflammatory activity is attributed to its ability to:

  • Inhibit Pro-inflammatory Cytokines: It has been shown to suppress the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Modulate Cyclooxygenase (COX) Activity: this compound can modulate the activity of COX enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Stabilize Cellular Membranes: By stabilizing cellular membranes, this compound can prevent the release of inflammatory mediators from cells.

Quantitative Data
Parameter Model This compound Concentration/Dose Result Reference
Inhibition of Inflammatory ResponseZebrafish ModelNot Specified~34% inhibition
Itchiness Reduction (VAS Score)Clinical Trial (Atopic Dermatitis, n=23)0.02% (Topical)47.91% reduction after 2 weeks; 69.71% reduction after 4 weeks
Sleep Disturbance Reduction (VAS Score)Clinical Trial (Atopic Dermatitis, n=23)0.02% (Topical)46.22% reduction after 2 weeks; 74.07% reduction after 4 weeks
Skin Moisture Content IncreaseClinical Trial (Atopic Dermatitis, n=23)0.02% (Topical)25.20% increase after 2 weeks; 63.61% increase after 4 weeks
Transepidermal Water Loss (TEWL) DecreaseClinical Trial (Atopic Dermatitis, n=23)0.02% (Topical)12.04% decrease after 2 weeks; 17.79% decrease after 4 weeks
Skin Roughness DecreaseClinical Trial (Atopic Dermatitis, n=23)0.02% (Topical)3.00% decrease after 2 weeks; 4.18% decrease after 4 weeks
Complete Recovery RateClinical Trial (Recalcitrant Diaper Dermatitis, n=20)0.05 g/100 g (Topical)Better than control group
Experimental Protocols

2.3.1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Divide animals into groups: control, this compound-treated, and positive control (e.g., Indomethacin).

    • Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or the vehicle to the respective groups.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway

ANTI_INFLAMMATORY_PATHWAY Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Stimuli->Cytokines Induces This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Stabilizes This compound->COX2 Inhibits This compound->Cytokines Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

This compound's Anti-inflammatory Mechanisms

Antioxidant Properties

This compound demonstrates significant antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.

Mechanism of Action

The antioxidant capacity of this compound is primarily due to its ability to:

  • Scavenge Reactive Oxygen Species (ROS): this compound can directly neutralize harmful free radicals such as hydroxyl radicals.

  • Inhibit Lipid Peroxidation: It effectively inhibits the process of lipid peroxidation in cellular membranes, preventing cellular damage.

  • Modulate Antioxidant Enzymes: this compound can influence the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Quantitative Data
Parameter Model This compound Concentration Result Reference
Lipid Peroxidation InhibitionRat hepatic microsomal membrane9.8 µMIC50
Total Antioxidant Capacity (TAC)Rat neuron cell line>100 µg/mLStatistically significant decrease
Total Oxidative Stress (TOS)Rat neuron cell line>100 µg/mLStatistically significant increase
Total Antioxidant Capacity (TAC)N2a-NB cell line75, 100, 150, 200, 400 µg/mLStatistically significant decrease
Total Oxidative Stress (TOS)N2a-NB cell line100, 150, 200, 400 µg/mLStatistically significant increase
Experimental Protocols

3.3.1. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

    • This compound solutions at various concentrations in a suitable solvent.

    • Positive control (e.g., Ascorbic acid).

  • Procedure:

    • Add a specific volume of this compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

3.3.2. In Vivo Antioxidant Activity

  • Animals: Wistar rats.

  • Procedure:

    • Induce oxidative stress in animals (e.g., by administering a pro-oxidant agent like paracetamol).

    • Treat a group of animals with this compound at different doses.

    • After a specific treatment period, collect blood and tissue samples (e.g., liver).

    • Measure the levels of antioxidant enzymes (SOD, CAT, GPx) and markers of oxidative stress (e.g., malondialdehyde - MDA) in the samples.

  • Data Analysis: Compare the levels of antioxidant enzymes and oxidative stress markers in the this compound-treated group with the untreated and control groups.

Experimental Workflow

ANTIOXIDANT_WORKFLOW cluster_invitro In Vitro cluster_invivo In Vivo DPPH_Solution DPPH Solution Incubation Incubate (Dark, RT) DPPH_Solution->Incubation Guaiazulene_Sample This compound Guaiazulene_Sample->Incubation Spectrophotometer Measure Absorbance (~517 nm) Incubation->Spectrophotometer IC50_Calculation Calculate IC50 Spectrophotometer->IC50_Calculation Animal_Model Animal Model (e.g., Rat) Induce_Stress Induce Oxidative Stress Animal_Model->Induce_Stress Treatment Treat with this compound Induce_Stress->Treatment Sample_Collection Collect Blood/Tissue Treatment->Sample_Collection Biochemical_Analysis Measure SOD, CAT, MDA Sample_Collection->Biochemical_Analysis Data_Comparison Compare with Control Biochemical_Analysis->Data_Comparison

Workflow for Assessing Antioxidant Activity

Anticancer Properties

This compound and its derivatives have demonstrated promising anticancer activity against various cancer cell lines.

Mechanism of Action

The anticancer effects of this compound are mediated through:

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.

  • Inhibition of Cell Proliferation: It has been shown to inhibit the growth and proliferation of cancer cells.

  • Inhibition of the Akt/mTOR Signaling Pathway: this compound can suppress the Akt/mTOR pathway, which is crucial for cancer cell survival and growth.

Quantitative Data
Cell Line This compound Concentration Result Reference
A549 (Non-small cell lung cancer)135.0 µMIC50
H1975 (Non-small cell lung cancer)109.5 µMIC50
HeLa (Cervical cancer)32.72 ± 2.19 µM (Derivative 133a)IC50
K-562 (Leukemia)0.51 µM (Derivative 48)IC50
HS578T (Breast cancer)0.93 µM (Derivative 49)IC50
HOP 92 (Non-small cell lung cancer)0.56 µM (Derivative 50)IC50
PC-3 (Prostate cancer)1.41 µM (Derivative 50)IC50
Experimental Protocols

4.3.1. In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest.

    • 96-well plates.

    • This compound solutions at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

4.3.2. Western Blot Analysis of the Akt/mTOR Pathway

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

  • Procedure:

    • Treat cancer cells with this compound for a specified time.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of Akt and mTOR.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and expression levels of Akt and mTOR.

Signaling Pathway

ANTICANCER_PATHWAY This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes mTOR->Apoptosis Inhibits

This compound's Anticancer Signaling Pathway

Gastroprotective Properties

This compound has shown potential in protecting the gastric mucosa from injury.

Mechanism of Action

The gastroprotective effects of this compound are thought to involve:

  • Increased Gastric Mucus Production: It may enhance the protective mucus layer in the stomach.

  • Antioxidant and Anti-inflammatory Effects: Its ability to reduce oxidative stress and inflammation contributes to its protective role in the gastric mucosa.

Experimental Protocols

5.2.1. In Vivo Gastroprotective Activity: Ethanol-Induced Gastric Ulcer in Rats

This model is used to evaluate the ability of a compound to protect the stomach from ethanol-induced damage.

  • Animals: Wistar rats.

  • Procedure:

    • Fast the animals for 24 hours with free access to water.

    • Administer this compound (e.g., 25, 50, 100 mg/kg, orally) or a reference drug (e.g., Omeprazole) one hour before ulcer induction.

    • Induce gastric ulcers by oral administration of absolute ethanol (1 mL/200 g body weight).

    • Sacrifice the animals one hour after ethanol administration.

    • Excise the stomachs, open them along the greater curvature, and score the ulcers based on their number and severity.

  • Data Analysis: Calculate the ulcer index and the percentage of ulcer inhibition for the treated groups compared to the ulcer control group.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects.

Mechanism of Action

The potential neuroprotective mechanisms of this compound may include:

  • Antioxidant Activity: By reducing oxidative stress, this compound can protect neurons from damage.

  • Anti-inflammatory Effects: Its ability to suppress neuroinflammation may be beneficial in neurodegenerative diseases.

Experimental Protocols

6.2.1. In Vivo Neuroprotective Activity: Cerebral Ischemia Model

This model simulates stroke and is used to assess the neuroprotective potential of compounds.

  • Animals: Rats or mice.

  • Procedure:

    • Induce cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).

    • Administer this compound (e.g., via intracerebroventricular injection) at different time points before or after the ischemic event.

    • Assess neurological deficits using behavioral tests.

    • After a specific period, sacrifice the animals and measure the infarct volume in the brain.

    • Perform histological analysis to evaluate neuronal damage.

  • Data Analysis: Compare the neurological scores, infarct volume, and neuronal damage in the this compound-treated group with the vehicle-treated group.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its pleiotropic health advantages, including anti-inflammatory, antioxidant, anticancer, gastroprotective, and neuroprotective effects, are supported by a growing body of scientific evidence. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for further research into the therapeutic applications of this compound. The visualization of its mechanisms of action through signaling pathway diagrams offers a clearer understanding of its complex biological interactions. Future studies, including well-designed clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in various human diseases.

References

Methodological & Application

Synthesis and Derivatisation of Guaiazulene-C4-Carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiazulene, a naturally occurring and cost-effective azulene derivative, serves as a valuable starting material for the synthesis of functionalized azulenes. This document provides detailed protocols for the selective synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde (also known as this compound-C4-aldehyde) from this compound. Furthermore, it outlines key derivatisation reactions of this aldehyde, including reduction, Wittig-type olefinations, and condensation reactions. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique electronic and optical properties of the azulene core. All quantitative data is summarized for clarity, and experimental workflows are visualized.

Introduction

Azulene and its derivatives are bicyclic non-benzenoid aromatic hydrocarbons that have garnered considerable attention for their distinct electronic, optical, and biological properties. This compound (7-isopropyl-1,4-dimethylazulene) is a readily available and inexpensive starting material compared to the parent azulene. The selective functionalization of this compound is a key strategy for the development of novel compounds for drug discovery and materials science. A particularly useful transformation is the formylation of the C4-methyl group to yield this compound-C4-carbaldehyde. This aldehyde is a versatile building block for a wide range of chemical modifications. The synthetic approach described herein leverages the inherent acidity of the C4-methyl protons of this compound, allowing for regioselective functionalization.[1][2][3]

Synthesis of 7-Isopropyl-1-methylazulene-4-carbaldehyde

The synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde from this compound is achieved through a two-step process involving the formation of an enamine intermediate followed by oxidative cleavage.[1]

Overall Reaction Scheme

Synthesis_of_Guaiazulene_C4_Aldehyde cluster_reagents1 cluster_reagents2 This compound This compound Enamine Enamine Intermediate (crude) This compound->Enamine Step 1 DMFDMA DMFDMA, DMF, 100 °C Aldehyde 7-Isopropyl-1-methylazulene- 4-carbaldehyde Enamine->Aldehyde Step 2 NaIO4 NaIO4, THF/H2O, rt Derivatisation_of_Guaiazulene_C4_Aldehyde cluster_reactions Derivatisation Reactions Aldehyde 7-Isopropyl-1-methylazulene- 4-carbaldehyde Reduction Reduction Aldehyde->Reduction NaBH4, MeOH Wittig Wittig-type Olefination Aldehyde->Wittig Phosphonium ylide Condensation Condensation Aldehyde->Condensation N-tert-butylhydroxylamine, Pyridine, 95 °C Alcohol Azulenyl-4-methanol Reduction->Alcohol Alkene C4-Alkenylated Guaiazulenes Wittig->Alkene Nitrone Nitrone Derivative Condensation->Nitrone

References

Application Notes and Protocols: Predicting Properties of Guaiazulene Derivatives with Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guaiazulene, a naturally occurring azulene derivative found in sources like chamomile, is known for its diverse biological activities, including anti-inflammatory, antiviral, and antioxidant properties.[1][2] This has made its derivatives promising candidates for drug development and materials science.[2][3] Quantum chemical calculations offer a powerful in silico approach to predict the electronic, photophysical, and biological properties of novel this compound derivatives before their synthesis.[4] This computational pre-screening saves resources by identifying and prioritizing compounds with desirable characteristics, aligning with the principles of green chemistry by minimizing waste from the synthesis of potentially impractical molecules.

This document provides detailed protocols for using quantum chemical calculations, particularly Density Functional Theory (DFT), to predict key properties of this compound derivatives and guide experimental research.

Application 1: Predicting Electronic and Photophysical Properties

Quantum chemical calculations are instrumental in determining the electronic structure of molecules. Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and dipole moments can be calculated to understand a molecule's reactivity, stability, and electronic transitions. For instance, the HOMO-LUMO gap is crucial as it relates to the lowest energy electronic excitation possible in a molecule, which can be correlated with UV-Vis absorption spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the absorption spectra of molecules like this compound derivatives, helping to identify candidates for applications in optoelectronics or as sensors.

Logical Workflow for Computationally-Guided Design

The following diagram illustrates the general workflow for using quantum chemical calculations to guide the design and synthesis of new this compound derivatives.

Computational_Design_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase A Define Target Properties (e.g., absorption wavelength, biological activity) B Propose Candidate This compound Derivatives A->B C Quantum Chemical Calculations (DFT, TD-DFT) B->C In silico analysis D Analyze Predicted Properties (HOMO-LUMO, Spectra, etc.) C->D E Prioritize Candidates for Synthesis D->E Compare to target F Synthesize Promising Derivatives E->F G Experimental Validation (Spectroscopy, Bioassays) F->G G->A Feedback Loop: Refine design criteria QSAR_Workflow A 1. Data Collection (this compound derivatives with known biological activity, e.g., IC50) B 2. Molecular Descriptor Calculation (Quantum chemical, topological, etc.) A->B C 3. Data Splitting (Training and Test Sets) B->C D 4. Model Development (e.g., Multiple Linear Regression) C->D E 5. Model Validation (Internal and External) D->E E->D Refine Model F 6. Prediction (Predict activity of new, unsynthesized derivatives) E->F Validated Model PPARg_Pathway cluster_cell Cell cluster_nuc Nucleus GA This compound Derivative Receptor PPARγ GA->Receptor Binds & Activates Complex PPARγ-RXR Heterodimer Receptor->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates Response Therapeutic Effects (e.g., Reduced Steatosis) Gene->Response

References

Application Notes and Protocols: Development of Guaiazulene-Based Chalcones with Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiazulene, a derivative of azulene found in essential oils of plants like chamomile, is recognized for its anti-inflammatory and antioxidant properties. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are also known for their diverse pharmacological activities, including potent anti-inflammatory effects. The strategic combination of these two pharmacophores into this compound-based chalcones presents a promising avenue for the development of novel and potent anti-inflammatory agents. These hybrid molecules have the potential to modulate key inflammatory pathways, offering new therapeutic strategies for a range of inflammatory conditions.

This document provides detailed application notes and experimental protocols for the synthesis, in vitro screening, and in vivo evaluation of the anti-inflammatory activity of novel this compound-based chalcones.

Data Presentation: Anti-Inflammatory Activity of Chalcone Derivatives

The following tables summarize the anti-inflammatory activity of various chalcone derivatives from published literature, providing a reference for expected potency.

Table 1: In Vitro Anti-Inflammatory Activity of Chalcone Derivatives

Chalcone DerivativeAssayCell LineIC50
This compound-based chalconeNeutrophil Migration (in vivo)Zebrafish34.29% inhibition[1][2]
2'-Methoxy-3,4-dichlorochalconeNO ProductionRAW 264.77.1 µM[3]
2'-Hydroxy-6'-methoxychalconeNO ProductionRAW 264.79.6 µM[3]
2',5'-Dialkoxychalcone (Compound 11)NO ProductionN9 Microglial Cells0.7 µM[4]
Chalcone Derivative 4aCOX-2 Inhibition-4.78 µM
Chalcone Derivative 3cCOX-1 Inhibition-14.65 µM
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64)COX-2 InhibitionRAW 264.70.092 µM
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64)5-LOX InhibitionRAW 264.70.136 µM
Chalcone Derivative 4bCOX-2 Inhibition-1.933 µM
Chalcone Derivative 4b5-LOX Inhibition-2.112 µM
Chalcone Derivative 4biNOS InhibitionRAW 264.7114.18 nM
Chalcone Derivative 4bPGE2 InhibitionRAW 264.737.13 nM
Chalcone Derivative 4bTNF-α InhibitionRAW 264.758.15 nM

Table 2: In Vivo Anti-Inflammatory Activity of Chalcone Derivatives

Chalcone DerivativeAnimal ModelEdema Inhibition
This compound-based chalconeZebrafish (Wound-induced inflammation)Significant reduction in neutrophil migration
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64)Rat (Carrageenan-induced paw edema)78.28%
Chalcone Derivative 4bRat (Carrageenan-induced paw edema)37.05%

Experimental Protocols

Synthesis of this compound-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.

Workflow for Claisen-Schmidt Condensation

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Guaiazulene_Carbaldehyde This compound-3-carbaldehyde Stirring Stirring Guaiazulene_Carbaldehyde->Stirring Substituted_Acetophenone Substituted Acetophenone Substituted_Acetophenone->Stirring Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Stirring Solvent Solvent (e.g., Ethanol) Solvent->Stirring Temperature Room Temperature Temperature->Stirring Precipitation Precipitation in Cold Water Stirring->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization) Filtration->Purification Product This compound-Based Chalcone Purification->Product

Caption: General workflow for the synthesis of this compound-based chalcones.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound-3-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Reaction Initiation: While stirring the mixture at room temperature, add an aqueous solution of a base catalyst, such as 40% NaOH or KOH, dropwise.

  • Reaction Monitoring: Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound-based chalcone.

In Vitro Anti-inflammatory Assays

This assay measures the ability of the synthesized chalcones to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.

Workflow for Nitric Oxide Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_detection Detection Cell_Seeding Seed RAW 264.7 cells in 96-well plate Incubation1 Incubate overnight Cell_Seeding->Incubation1 Pre_treatment Pre-treat with this compound Chalcones Incubation1->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation Incubation2 Incubate for 24 hours Stimulation->Incubation2 Collect_Supernatant Collect Supernatant Incubation2->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition) Measure_Absorbance->Data_Analysis

Caption: Experimental workflow for the nitric oxide inhibition assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound-based chalcones for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

This assay determines the inhibitory activity of the chalcones against COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), heme, and either COX-1 (ovine) or COX-2 (human recombinant) enzyme.

  • Inhibitor Addition: Add the this compound-based chalcones at various concentrations to the wells.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After 2 minutes, stop the reaction by adding 1 M HCl.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the this compound-based chalcones or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is used to investigate the molecular mechanism of the anti-inflammatory action of the chalcones by analyzing the expression of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound-based chalcones and LPS as described in the NO assay protocol.

  • Protein Extraction: Lyse the cells and extract total protein or nuclear and cytosolic fractions.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-p65, p65, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control like β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathway Diagrams

NF-κB Signaling Pathway in Inflammation

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NF-κB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Chalcone This compound Chalcone Chalcone->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_Transcription Induces cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Activate Chalcone This compound Chalcone Chalcone->MAPKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription AP1->Gene_Transcription Induces

References

Application Notes and Protocols for Topical Formulations Containing Guaiazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Guaiazulene in Topical Formulations

This compound, a bicyclic aromatic hydrocarbon derived from azulene, is a well-regarded active ingredient in the pharmaceutical and cosmetic industries, primarily known for its potent anti-inflammatory, antioxidant, and soothing properties.[1] Its characteristic blue color also imparts an aesthetic quality to topical products.[2] These attributes make it a valuable component in formulations designed to alleviate symptoms of various skin conditions, including irritation, redness, and inflammatory dermatoses.[1]

This document provides detailed application notes and protocols for the formulation and evaluation of topical products containing this compound, intended to guide researchers, scientists, and drug development professionals in harnessing its therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for successful formulation development.

PropertyValueReference
Chemical Name 1,4-dimethyl-7-(1-methylethyl)-azulene
CAS Number 489-84-9
Molecular Formula C₁₅H₁₈
Molecular Weight 198.30 g/mol
Appearance Dark blue crystalline solid or viscous liquid
Melting Point 27 - 29 °C
Boiling Point 153 °C at 9 hPa
Solubility Insoluble in water. Soluble in oils, ethanol, chloroform, and ether.
Log P (Octanol/Water) 4.8

Stability Profile of this compound

This compound is susceptible to degradation by light and oxidation. Therefore, formulation and packaging strategies must be designed to protect the active ingredient from these environmental factors.

ConditionObservationMitigation StrategiesReference
Photostability Significant degradation upon exposure to UVA and visible light, leading to a color change from blue to green and eventually yellow. The photodegradation is enhanced by the presence of oxygen.- Use of opaque or UV-protective packaging. - Incorporation of photostabilizers and antioxidants (e.g., tocopherol). - Formulation in the absence of oxygen.
Thermal Stability Generally stable at room temperature in the dark. Degradation may occur at elevated temperatures.- Avoid high temperatures during manufacturing and storage. - Store finished products in a cool, dark place.
pH Stability Stable in a pH range of 4.0 - 6.5.- Formulate within the optimal pH range to ensure stability and compatibility with the skin.

Sample Formulation: Oil-in-Water (O/W) Soothing Cream

This sample formulation provides a starting point for developing a stable and effective topical cream containing this compound.

PhaseIngredient (INCI Name)Function% w/w
A (Oil Phase) Caprylic/Capric TriglycerideEmollient10.0
Glyceryl StearateEmulsifier3.0
Cetearyl AlcoholThickener, Emulsion Stabilizer2.0
This compound Active Ingredient 0.05 - 0.5
Tocopherol (Vitamin E)Antioxidant0.5
B (Water Phase) Aqua (Water)Solventq.s. to 100
GlycerinHumectant5.0
Xanthan GumThickener0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Citric Acid or Sodium HydroxidepH Adjusterq.s. to pH 5.5
Manufacturing Procedure:
  • Heat Phase A to 70-75°C until all components are melted and uniform.

  • Heat Phase B to 70-75°C.

  • Slowly add Phase B to Phase A with continuous homogenization to form an emulsion.

  • Cool the emulsion to 40°C with gentle stirring.

  • Add Phase C ingredients individually while stirring.

  • Adjust the pH to 5.5.

  • Continue stirring until the cream is uniform and has cooled to room temperature.

Signaling Pathways of this compound's Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

anti_inflammatory_pathway cluster_cell Keratinocyte cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Stimulus p38 p38 Stimulus->p38 activates JNK JNK Stimulus->JNK activates ERK ERK Stimulus->ERK activates IKK IKK Stimulus->IKK activates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) p38->ProInflammatory_Genes induces JNK->ProInflammatory_Genes induces ERK->ProInflammatory_Genes induces IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (active) NFκB->NFκB_nucleus translocates NFκB_nucleus->ProInflammatory_Genes induces This compound This compound This compound->p38 inhibits This compound->JNK inhibits This compound->ERK inhibits This compound->IKK inhibits

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocols

Analytical Method for this compound Quantification

A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is essential for the accurate quantification of this compound in topical formulations.

hplc_workflow start Start sample_prep Sample Preparation (Extraction from Cream Matrix) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Peak Integration & Quantification) hplc_analysis->data_analysis end End data_analysis->end

Caption: HPLC-UV analysis workflow for this compound.

Protocol: HPLC-UV Quantification of this compound in a Cream Formulation

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Accurately weigh approximately 1g of the cream into a suitable container.

    • Disperse the cream in a suitable solvent (e.g., methanol) and vortex thoroughly.

    • Use a polymeric sorbent SPE cartridge (e.g., Strata-X) to extract this compound from the formulation matrix.

    • Elute the this compound from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

    • Dilute the eluate to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C8 stationary phase (e.g., XTerra C8, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 285 nm.

    • Column Temperature: 25°C.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of this compound's ability to inhibit the production of pro-inflammatory cytokines in human keratinocytes (HaCaT cells) stimulated with lipopolysaccharide (LPS).

anti_inflammatory_assay_workflow start Start cell_culture Culture HaCaT Cells start->cell_culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Measure Cytokines (TNF-α, IL-6) by ELISA supernatant_collection->elisa data_analysis Analyze Data (% Inhibition) elisa->data_analysis end End data_analysis->end franz_cell_workflow start Start cell_setup Assemble Franz Diffusion Cell with Skin Membrane start->cell_setup formulation_application Apply this compound Formulation to Donor Compartment cell_setup->formulation_application sampling Collect Samples from Receptor Compartment at Time Intervals formulation_application->sampling analysis Analyze Samples by HPLC-UV sampling->analysis permeation_profile Determine Permeation Profile (Flux, Lag Time) analysis->permeation_profile end End permeation_profile->end

References

Application Notes and Protocols for Testing the Antioxidant Capacity of Guaiazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiazulene, a bicyclic aromatic hydrocarbon and a derivative of azulene, is a natural compound found in essential oils of plants like chamomile and blue tansy. It is recognized for its anti-inflammatory, soothing, and antioxidant properties, making it a compound of interest in pharmaceuticals and cosmetics.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Antioxidants like this compound can mitigate oxidative damage, highlighting the importance of accurately quantifying their antioxidant capacity.

These application notes provide detailed protocols for a panel of established in vitro assays to determine the antioxidant capacity of this compound. The assays included are the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, the FRAP (Ferric Reducing Antioxidant Power) Assay, and a Cellular Antioxidant Activity (CAA) Assay.

Data Presentation

The antioxidant capacity of this compound can be quantified using various assays. While specific quantitative data for DPPH, ABTS, and FRAP assays for this compound are not consistently reported in the literature, a notable study has determined its efficacy in inhibiting lipid peroxidation.

AssayParameterResult for this compoundStandard Reference
Lipid Peroxidation InhibitionIC509.8 µMNot specified in the study
DPPH Radical ScavengingIC50Data not available in searched literatureTrolox or Ascorbic Acid
ABTS Radical Cation ScavengingTEAC (Trolox Equivalent Antioxidant Capacity)Data not available in searched literatureTrolox
Ferric Reducing Antioxidant Power (FRAP)FRAP Value (µM Fe(II) equivalents)Data not available in searched literatureFeSO₄ or Trolox

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: The concentration of Trolox with the same antioxidant capacity as a given concentration of the substance under investigation.

Experimental Protocols

General Preparation of this compound Stock Solution

To prepare this compound for the following assays, a stock solution should be made. Due to its lipophilic nature, a solvent such as methanol or ethanol is recommended.

Procedure:

  • Accurately weigh a precise amount of pure this compound.

  • Dissolve it in an appropriate volume of methanol or ethanol to create a stock solution of a known concentration (e.g., 1 mg/mL or 10 mM).

  • From this stock solution, prepare a series of dilutions to be used in the assays to determine the concentration-dependent activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the antioxidant's scavenging activity.

Experimental Workflow:

DPPH_Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup DPPH Solution sample_prep Sample Preparation sample_prep->reaction_setup This compound dilutions incubation Incubation reaction_setup->incubation Mix measurement Absorbance Measurement incubation->measurement 30 min, dark analysis Data Analysis measurement->analysis OD at 517 nm

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.

  • Sample and Standard Preparation:

    • Test Compound: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • Positive Control: Prepare similar concentrations of a standard antioxidant like Ascorbic Acid or Trolox.

    • Blank: Methanol.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, add 100 µL of the different concentrations of this compound, standard, or blank to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value can be determined by plotting the scavenging activity (%) against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Experimental Workflow:

ABTS_Workflow abts_prep ABTS•+ Radical Generation abts_dilution ABTS•+ Working Solution abts_prep->abts_dilution Dilute to OD ~0.7 reaction_setup Reaction Setup abts_dilution->reaction_setup sample_prep Sample Preparation sample_prep->reaction_setup measurement Absorbance Measurement reaction_setup->measurement Incubate & Read analysis Data Analysis measurement->analysis OD at 734 nm FRAP_Workflow reagent_prep FRAP Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup sample_prep Sample Preparation sample_prep->reaction_setup incubation Incubation reaction_setup->incubation Mix measurement Absorbance Measurement incubation->measurement 30 min, 37°C analysis Data Analysis measurement->analysis OD at 593 nm CAA_Workflow cell_seeding Cell Seeding & Culture treatment This compound Treatment cell_seeding->treatment probe_loading DCFH-DA Loading treatment->probe_loading ros_induction ROS Induction probe_loading->ros_induction measurement Fluorescence Measurement ros_induction->measurement Kinetic Read analysis Data Analysis measurement->analysis AUC Calculation Anti_Inflammatory_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges COX2 COX-2 This compound->COX2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) This compound->Cytokines Inhibits Production Inflammation Inflammation ROS->Inflammation Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Cytokines->Inflammation Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibits ROS ROS Induction This compound->ROS mTOR mTOR Akt->mTOR Activates Autophagy Protective Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis ROS->Apoptosis

References

Application Notes and Protocols: Guaiazulene in Organic Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guaiazulene, a naturally abundant and cost-effective bicyclic aromatic hydrocarbon, is emerging as a versatile platform for the development of novel organic materials and functional molecules.[1][2] Its unique electronic and optical properties, stemming from a non-alternant bicyclic aromatic structure, make it a compelling building block for applications in organic electronics, sensors, and drug development.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in both organic synthesis and material science.

Functionalization of this compound: A Gateway to Novel Derivatives

The selective functionalization of the this compound scaffold is crucial for tuning its physicochemical properties and integrating it into larger molecular architectures. A key strategy involves leveraging the acidity of the protons on the C4-methyl group.[1]

This protocol details the selective formylation of the C4-methyl group of this compound, yielding a versatile aldehyde intermediate.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq.).

  • Stir the reaction mixture at room temperature. The color of the solution will change from blue to green.

  • After 9 hours, dilute the reaction mixture with ethyl acetate (30 mL). The resulting crude enamine intermediate can be used in the next step without further purification.

  • Dissolve the crude enamine in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

  • To this solution, add sodium periodate (3.0 eq.).

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-isopropyl-1-methylazulene-4-carbaldehyde as a pure compound.

Quantitative Data:

Reactant/ProductMolecular WeightMoles/EquivalentsYield
This compound198.30 g/mol 1.0 eq.-
DMFDMA119.16 g/mol 2.0 eq.-
Sodium Periodate213.89 g/mol 3.0 eq.-
7-isopropyl-1-methylazulene-4-carbaldehyde226.30 g/mol -Not specified

Note: The yield for this specific protocol was not provided in the source material.

Logical Workflow for the Synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde:

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Oxidative Cleavage This compound This compound Reaction_1 Stir RT, 9h This compound->Reaction_1 DMF DMFDMA DMFDMA DMFDMA->Reaction_1 Crude Enamine Crude Enamine Reaction_2 Stir RT Crude Enamine->Reaction_2 THF/H2O Reaction_1->Crude Enamine Sodium Periodate Sodium Periodate Sodium Periodate->Reaction_2 Final Product 7-isopropyl-1-methylazulene-4-carbaldehyde Workup Workup & Purification Reaction_2->Workup Workup->Final Product

Caption: Synthetic workflow for the conversion of this compound to 7-Isopropyl-1-methylazulene-4-carbaldehyde.

The aldehyde can be further oxidized to the corresponding carboxylic acid, providing another valuable functional handle for derivatization.

Experimental Protocol (Kraus-Pinnick Oxidation):

This is a general protocol for the oxidation of aldehydes to carboxylic acids and can be adapted for 7-isopropyl-1-methylazulene-4-carbaldehyde.

  • Dissolve the aldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4-5 equivalents).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equivalents) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for several hours, monitoring by TLC.

  • After completion, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by recrystallization or column chromatography.

The resulting this compound carboxylic acid derivatives are valuable building blocks for developing this compound-based materials, as the carboxyl group can be converted into various other functional groups.

This compound in Material Science: From Monomers to Functional Polymers

This compound's inherent electronic and optical properties make it an attractive monomer for the synthesis of conjugated polymers for optoelectronic applications.

Poly(this compound) can be synthesized via a simple and green oxidative polymerization method.

Experimental Protocol (Solution Phase):

  • Dissolve this compound in a suitable solvent (e.g., a non-halogenated solvent for a greener process).

  • Add an oxidizing agent, such as iron(III) chloride (FeCl₃), to the solution.

  • Stir the reaction mixture at room temperature for a specified period.

  • Precipitate the polymer by adding a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent to remove any residual monomer and oxidant.

  • Dry the polymer under vacuum.

Experimental Protocol (Vapor Phase):

Vapor phase polymerization can lead to poly(this compound) films with enhanced optical properties compared to their solution-processed counterparts.

  • Place a substrate in a vacuum chamber.

  • Introduce this compound monomer into the chamber, which is then heated to induce sublimation.

  • Simultaneously, introduce an oxidant vapor (e.g., from heated FeCl₃) into the chamber.

  • The monomer and oxidant react on the substrate surface to form a thin film of poly(this compound).

Quantitative Data Summary for Poly(this compound):

PropertyValueReference
This compound (Monomer)
λmax (S₀→S₁)604 nm
λmax (S₀→S₂)350 nm, 368 nm
Poly(this compound) Oligomers
λmax (S₀→S₁)624 nm
λmax (S₀→S₂)354 nm, 374 nm

Note: The bathochromic shift observed in the polymer's absorption spectrum compared to the monomer is indicative of extended conjugation.

Workflow for Poly(this compound) Synthesis and Characterization:

G cluster_0 Synthesis cluster_1 Characterization This compound This compound Polymerization Polymerization This compound->Polymerization Oxidant Oxidant Oxidant->Polymerization Poly(this compound) Poly(this compound) Polymerization->Poly(this compound) NMR NMR Poly(this compound)->NMR GPC GPC Poly(this compound)->GPC LDI-MS LDI-MS Poly(this compound)->LDI-MS UV-Vis UV-Vis Poly(this compound)->UV-Vis

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Poly(this compound) is a promising material for green-processed optoelectronics. Its ability to absorb red light makes it suitable for use in photovoltaic materials. Research has shown that thin films of red-absorbing photovoltaic materials obtained through the oxidative polymerization of this compound exhibit high absorption cross-sections. The unique electronic structure of azulenes, with a significant dipole moment and a small HOMO-LUMO gap compared to their isomer naphthalene, contributes to their interesting optical and electronic properties.

Signaling Pathways and Structure-Property Relationships

The functionalization of this compound directly impacts its electronic properties, which in turn dictates its performance in various applications.

Logical Relationship between Functionalization and Properties:

G Guaiazulene_Core This compound Core Functionalization Functionalization (e.g., -CHO, -COOH) Guaiazulene_Core->Functionalization Electronic_Properties Modified Electronic Properties (HOMO/LUMO levels) Functionalization->Electronic_Properties Material_Properties Enhanced Material Properties (Solubility, Film Morphology) Functionalization->Material_Properties Applications Targeted Applications (Sensors, Optoelectronics, Drug Delivery) Electronic_Properties->Applications Material_Properties->Applications

Caption: Logical relationship between this compound functionalization and its resulting properties and applications.

References

Utilizing Guaiazulene as a Versatile Scaffolding for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Guaiazulene, a naturally occurring azulene derivative, presents a unique and cost-effective starting material for the synthesis of a diverse array of complex organic molecules. Its distinct electronic properties, inherent biological activity, and modifiable structure make it an attractive building block for applications in medicinal chemistry and materials science. These application notes provide detailed protocols for the functionalization of this compound and the synthesis of derivatives with potential therapeutic applications, including antiviral, anti-inflammatory, and cytotoxic agents.

Synthetic Protocols for this compound Derivatives

The reactivity of the this compound core allows for selective functionalization at multiple positions. The following protocols detail key synthetic transformations.

Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings like this compound, typically at the C3 position. This aldehyde functionality serves as a versatile handle for further elaboration.[1][2][3][4][5]

Experimental Protocol:

  • Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) (10 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of this compound (1.0 equivalent) in DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture This compound This compound This compound->Reaction_Mixture Formyl_this compound 3-Formylthis compound Reaction_Mixture->Formyl_this compound Heat, then Workup

Caption: Workflow for the formylation of this compound via the Vilsmeier-Haack reaction.

Synthesis of this compound-Based Chalcones and Flavonoids

Chalcones and flavonoids are important classes of naturally occurring compounds with a wide range of biological activities. This compound can be incorporated into these scaffolds to generate novel derivatives.

Experimental Protocol: Synthesis of a this compound Chalcone

  • Reaction Setup: In a round-bottom flask, dissolve 3-formylthis compound (1.0 equivalent) and an appropriate acetophenone derivative (1.1 equivalents) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise with stirring.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a colored precipitate.

  • Workup: Once the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent like ethanol.

Experimental Protocol: Cyclization of a this compound Chalcone to a Flavonoid

  • Reaction Setup: Dissolve the synthesized this compound chalcone (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Oxidative Cyclization: Add a catalytic amount of iodine and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the chalcone and the appearance of the flavonoid.

  • Workup: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extraction and Purification: Extract the product with an organic solvent, wash with water, dry, and purify by column chromatography.

Diagram of Chalcone and Flavonoid Synthesis Workflow

Chalcone_Flavonoid_Synthesis Formylthis compound 3-Formylthis compound Chalcone This compound Chalcone Formylthis compound->Chalcone Base (KOH/NaOH) Acetophenone Acetophenone Derivative Acetophenone->Chalcone Flavonoid This compound Flavonoid Chalcone->Flavonoid I₂, DMSO, Heat

Caption: Synthetic pathway from 3-formylthis compound to this compound-based chalcones and flavonoids.

Biological Activity and Assay Protocols

This compound derivatives have shown promising biological activities. The following are standardized protocols for evaluating their therapeutic potential.

Antiviral Activity against Influenza A Virus (H1N1)

Several synthesized this compound derivatives have demonstrated significant activity against the influenza A (H1N1) virus. The following protocol outlines a plaque reduction assay to determine antiviral efficacy.

Experimental Protocol: Plaque Reduction Assay

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a suspension of influenza A (H1N1) virus (approximately 50 plaque-forming units per well).

  • Incubation: Incubate the plates for 1 hour at 37 °C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cell monolayers with a medium containing various concentrations of the test this compound derivative and 1% low-melting-point agarose.

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours until viral plaques are visible.

  • Staining and Counting: Fix the cells with 10% formalin and stain with a 0.5% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control. Determine the 50% effective concentration (EC₅₀).

Table 1: Antiviral Activity of Selected this compound Derivatives against Influenza A (H1N1) Virus

CompoundEC₅₀ (µM)Cytotoxicity (CC₅₀ in MDCK cells, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound Derivative A 17.5> 100> 5.7
This compound Derivative B 50.96> 200> 3.9
This compound Derivative C 56.09> 200> 3.6
Ribavirin (Control) 130.22> 400> 3.1

Diagram of Influenza A Virus Replication Cycle

Influenza_Replication cluster_cell Host Cell Entry 1. Attachment & Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (in Cytoplasm) Replication->Translation Assembly 5. Assembly of new virions Translation->Assembly Budding 6. Budding & Release Assembly->Budding Released_Virus New Virus Particles Budding->Released_Virus Virus Influenza A Virus Virus->Entry

Caption: Simplified overview of the influenza A virus replication cycle within a host cell.

Anti-inflammatory Activity in a Zebrafish Model

This compound-based chalcones have exhibited potent anti-inflammatory effects. The zebrafish model provides an excellent in vivo system for screening anti-inflammatory compounds.

Experimental Protocol: Zebrafish Tail Transection Assay

  • Zebrafish Larvae: Use 3 days post-fertilization (dpf) zebrafish larvae.

  • Compound Treatment: Incubate the larvae in a medium containing the test this compound derivative or a vehicle control for 1 hour.

  • Tail Transection: Anesthetize the larvae and transect the caudal fin using a sterile micro-scalpel.

  • Incubation: Return the larvae to their respective treatment solutions and incubate for 4-6 hours.

  • Neutrophil Staining: Fix the larvae and stain for neutrophils using a specific stain (e.g., Sudan Black B).

  • Imaging and Quantification: Image the tail fin region of the larvae under a microscope and count the number of neutrophils that have migrated to the site of injury.

  • Data Analysis: Compare the number of migrated neutrophils in the treated groups to the control group to determine the percentage of inhibition of inflammation.

Table 2: Anti-inflammatory Activity of a this compound-Based Chalcone

CompoundConcentration (µM)Inhibition of Neutrophil Migration (%)
This compound Chalcone 2034.29
Indomethacin (Control) 2025.10

Diagram of Inflammatory Response in Zebrafish Tail Injury Model

Zebrafish_Inflammation Tail_Injury Tail Fin Transection DAMPs Release of DAMPs Tail_Injury->DAMPs Chemokine_Gradient Chemokine Gradient Formation DAMPs->Chemokine_Gradient Neutrophil_Migration Neutrophil Migration to Injury Site Chemokine_Gradient->Neutrophil_Migration Inflammation Inflammation Neutrophil_Migration->Inflammation Guaiazulene_Chalcone This compound Chalcone Guaiazulene_Chalcone->Neutrophil_Migration Inhibits

Caption: Mechanism of inflammation and the inhibitory effect of a this compound chalcone in the zebrafish model.

Cytotoxicity Assessment using MTT Assay

It is crucial to assess the cytotoxicity of newly synthesized compounds to determine their therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., K562) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% inhibitory concentration (IC₅₀).

Table 3: Cytotoxic Activity of this compound Condensation Derivatives against K562 Cells

CompoundIC₅₀ (µM)
This compound Derivative D 5.21
This compound Derivative E 5.14
PPARγ Signaling Pathway Agonist Activity

Certain this compound-based flavonoids have been identified as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in regulating adipogenesis and inflammation.

Diagram of PPARγ Signaling Pathway

PPARg_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guaiazulene_Flavonoid This compound Flavonoid PPARg PPARγ Guaiazulene_Flavonoid->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Biological_Effects Anti-inflammatory & Metabolic Effects Gene_Transcription->Biological_Effects

Caption: Activation of the PPARγ signaling pathway by a this compound-based flavonoid.

References

Application Notes and Protocols for Oxidative Polymerization of Guaiazulene in Optoelectronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the synthesis of poly(guaiazulene), a promising organic semiconductor material for optoelectronic applications. The protocols are based on established oxidative polymerization techniques, offering both solution-phase and vapor-phase approaches to fabricating thin films of this vibrant, green-colored conductive polymer.

Introduction

This compound, a naturally derived, blue-colored hydrocarbon, has emerged as a valuable building block for functional organic materials.[1][2][3][4][5] Its oxidative polymerization yields poly(this compound), a conjugated polymer with intriguing optical and electronic properties suitable for applications in optoelectronics. This document outlines two primary methods for the synthesis of poly(this compound): solution-phase and vapor-phase oxidative polymerization, primarily utilizing iron(III) chloride (FeCl₃) as an oxidant. These methods are presented with detailed experimental protocols, characterization data, and visualizations to aid researchers in the successful synthesis and application of this novel material.

Data Presentation

Table 1: Molecular Weight and Optical Properties of Solution-Phase Synthesized Poly(this compound)
ParameterValueMethod of DeterminationReference
Number Average Molecular Weight (Mₙ)1186 g/mol Gel-Permeation Chromatography (GPC)
Number Average Molecular Weight (Mₙ)1247 g/mol Laser-Desorption Ionization Mass Spectroscopy (LDI-MS)
UV-Vis Absorption Maxima (λₘₐₓ) - S₀-S₂354 nm, 374 nmUV-Vis Absorption Spectroscopy
UV-Vis Absorption Maxima (λₘₐₓ) - S₀-S₁624 nmUV-Vis Absorption Spectroscopy

Experimental Protocols

Protocol 1: Solution-Phase Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) oligomers in a chloroform solution using iron(III) chloride as the oxidant.

Materials:

  • This compound

  • Iron(III) chloride (FeCl₃)

  • Chloroform (CHCl₃), anhydrous

  • Methanol

  • Sonicator

  • Standard glassware for organic synthesis (e.g., round-bottom flask, magnetic stirrer)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (6.50 mmol) in anhydrous chloroform.

  • Add iron(III) chloride (6.30 mmol) to the solution.

  • Sonicate the reaction mixture for 15 minutes at room temperature. The color of the solution will change from blue to a vibrant green, indicating the formation of poly(this compound).

  • After sonication, precipitate the polymer by adding the reaction mixture dropwise to an excess of rapidly stirred methanol.

  • Collect the precipitated green polymer by vacuum filtration.

  • Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual oxidant.

  • Dry the purified poly(this compound) under vacuum.

Protocol 2: Vapor-Phase Oxidative Polymerization of this compound

This protocol describes a solvent-free method for the deposition of poly(this compound) thin films onto a substrate. This method is adapted from protocols for the vapor-phase polymerization of the parent compound, azulene, and is expected to yield films with enhanced optical properties.

Materials:

  • This compound

  • Iron(III) chloride (FeCl₃)

  • Substrates (e.g., glass slides, FTO-coated glass)

  • Vacuum deposition chamber or a sealed reaction vessel

  • Heating source (e.g., hot plate, tube furnace)

  • n-Butanol (for oxidant solution preparation)

  • Acetonitrile (for rinsing)

  • Spin coater (optional, for oxidant coating)

Procedure:

  • Substrate Preparation: Clean the substrates thoroughly by ultrasonication in distilled water, acetone, and ethanol, followed by drying.

  • Oxidant Coating:

    • Prepare a solution of FeCl₃ in n-butanol.

    • Coat the substrate with the FeCl₃ solution. This can be done by spin-coating (e.g., 80 µL of solution at 2400 rpm for 20 s, followed by 40 s of spinning) or by drop-casting.

    • Dry the oxidant-coated substrate on a hot plate at 90 °C for 90 seconds.

  • Polymerization:

    • Place the dried, oxidant-coated substrate in a preheated reaction chamber (e.g., a sealed vessel or a vacuum deposition chamber) containing this compound monomer.

    • Heat the this compound monomer to induce sublimation (e.g., 57 ± 2 °C for azulene, the temperature may need to be optimized for this compound). The substrate should be positioned to face the monomer vapor.

    • Allow the polymerization to proceed for a set duration (e.g., 4 minutes).

  • Post-Polymerization Treatment:

    • Remove the substrate from the chamber and anneal it on a hot plate at 90 °C for 90 seconds in air.

    • Allow the film to cool to room temperature.

    • Thoroughly rinse the film with acetonitrile to remove unreacted oxidant, monomer, and byproducts.

    • Dry the poly(this compound) film under a stream of dry nitrogen gas.

Visualizations

Solution_Phase_Polymerization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product This compound This compound Dissolve Dissolve this compound in Chloroform This compound->Dissolve FeCl3 FeCl3 Add_Oxidant Add FeCl3 FeCl3->Add_Oxidant Chloroform Chloroform Chloroform->Dissolve Dissolve->Add_Oxidant Sonicate Sonicate at RT (15 min) Add_Oxidant->Sonicate Precipitate Precipitate in Methanol Sonicate->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Poly_this compound Poly(this compound) Dry->Poly_this compound

Caption: Workflow for the solution-phase oxidative polymerization of this compound.

Oxidative_Polymerization_Mechanism Monomer This compound Monomer Radical_Cation This compound Radical Cation Monomer->Radical_Cation Oxidation Oxidant FeCl3 Dimer_Radical_Cation Dimer Radical Dication Radical_Cation->Dimer_Radical_Cation Coupling Polymer Poly(this compound) Chain Dimer_Radical_Cation->Polymer Propagation (Further Oxidation & Coupling)

Caption: Proposed mechanism for the oxidative polymerization of this compound with FeCl₃.

References

Application Notes and Protocols for In Vitro Evaluation of Guaiazulene's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiazulene, a bicyclic aromatic hydrocarbon derived from chamomile oil and other natural sources, has garnered significant interest for its therapeutic potential. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, this compound is a promising candidate for further investigation and drug development. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activities of this compound, enabling researchers to obtain reliable and reproducible data.

Data Presentation: Summary of Quantitative Biological Activities of this compound

The following table summarizes the reported in vitro biological activities of this compound and its derivatives. This data provides a comparative overview of its potency across different biological assays.

Biological ActivityAssayCell Line/SystemTest SubstanceIC50 / InhibitionReference
Antioxidant Activity Lipid PeroxidationRat Liver MicrosomesThis compound9.8 µM[1]
DPPH Radical ScavengingChemical AssayThis compound-[1]
Hydroxyl Radical ScavengingChemical AssayThis compound-[1]
Anti-inflammatory Activity COX-2 InhibitionZebrafish ModelThis compound-based chalcone34.29% inhibition[2]
Leukocyte Migration InhibitionInflammatory TissueSodium this compound sulfonate-
Histamine Release InhibitionMast CellsSodium this compound sulfonate-
Anticancer/Cytotoxic Activity Cell Viability (MTT Assay)Human Gingival FibroblastsThis compound72.1 µM
Cell Viability (MTT Assay)K562 (Leukemia)This compound derivative5.14 µM[2]
Cell Viability (MTT Assay)K562 (Leukemia)This compound derivative5.21 µM
Cell Viability (MTT Assay)Influenza A VirusThis compound derivative17.5 µM

Experimental Protocols

Assessment of Cytotoxic Activity

1.1. MTT Cell Viability Assay

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

Workflow for the MTT Cell Viability Assay.
Evaluation of Antioxidant Activity

2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of this compound to scavenge free radicals.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to evaluate free radical scavenging capacity.

Protocol:

  • ABTS Radical Cation Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution. Trolox can be used as a positive control.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS scavenging activity using a similar formula as for the DPPH assay.

Assessment of Anti-inflammatory Activity

3.1. Measurement of Pro-inflammatory Cytokines (IL-6 and IL-8) by ELISA

This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes (HaCaT cells) stimulated with Tumor Necrosis Factor-alpha (TNF-α).

Protocol:

  • Cell Culture and Treatment: Seed HaCaT cells in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA Procedure: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions of a commercial ELISA kit. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IL-6 and IL-8 in the supernatants based on the standard curve.

3.2. In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.

Protocol:

  • Reagents: Use a commercial COX inhibitor screening assay kit.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of this compound. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate according to the kit's instructions (e.g., 10 minutes at 37°C).

  • Detection: Measure the product formation (e.g., Prostaglandin E2) using a colorimetric or fluorometric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

Investigation of Signaling Pathways

4.1. NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HaCaT) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in this compound-treated cells indicates inhibition of the NF-κB pathway.

NFkB_Signaling_Inhibition cluster_activation NF-κB Activation Pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation Gene Pro-inflammatory Gene Expression (IL-6, IL-8, COX-2) Nucleus->Gene Induces

This compound's inhibitory effect on the NF-κB signaling pathway.

4.2. Western Blot Analysis of the Akt/mTOR Pathway

This technique is used to determine the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation status of the pathway.

Akt_mTOR_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_core_pathway Akt/mTOR Pathway cluster_inhibition This compound Inhibition cluster_downstream_effects Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt Inhibits This compound->mTOR Inhibits

Inhibitory action of this compound on the Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Incorporating Guaiazulene into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for incorporating Guaiazulene, a potent anti-inflammatory and antioxidant compound, into various drug delivery systems. Due to its hydrophobic nature, formulating this compound for effective delivery requires specialized approaches to enhance its solubility, stability, and bioavailability. This document details protocols for preparing this compound-loaded liposomes, solid lipid nanoparticles (SLNs), and microemulsions, along with methods for their characterization.

Introduction to this compound and Drug Delivery

This compound, a derivative of azulene, is a natural compound found in chamomile oil and certain marine organisms, known for its vibrant blue color.[1] Its therapeutic properties, including anti-inflammatory, antioxidant, and potential anticancer effects, make it a promising candidate for various pharmaceutical applications.[2] However, its poor water solubility presents a significant challenge for its formulation and delivery.

Advanced drug delivery systems are crucial for overcoming the limitations of hydrophobic drugs like this compound. By encapsulating the active compound in a carrier, it is possible to improve its solubility, protect it from degradation, control its release, and target it to specific sites in the body. This document focuses on three such systems: liposomes, solid lipid nanoparticles (SLNs), and microemulsions.

Signaling Pathways of this compound

This compound exerts its biological effects through multiple signaling pathways. A primary mechanism of its anti-inflammatory action is the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] It also modulates the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing pro-inflammatory prostaglandins.[1] Furthermore, in the context of cancer, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Understanding these pathways is essential for designing drug delivery systems that can effectively deliver this compound to its target sites and elicit the desired therapeutic response.

This compound Signaling Pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Inflammatory_Stimuli Inflammatory Stimuli TNF_alpha TNF-α Inflammatory_Stimuli->TNF_alpha IL_6 IL-6 Inflammatory_Stimuli->IL_6 COX2 COX-2 Inflammatory_Stimuli->COX2 Guaiazulene_Inflam This compound Guaiazulene_Inflam->TNF_alpha Guaiazulene_Inflam->IL_6 Guaiazulene_Inflam->COX2 Inflammation Inflammation TNF_alpha->Inflammation IL_6->Inflammation Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Guaiazulene_Cancer This compound Akt Akt Guaiazulene_Cancer->Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation

Figure 1: Simplified signaling pathways of this compound.

Experimental Workflow for Formulation

The general workflow for preparing and characterizing a this compound-loaded drug delivery system involves several key stages, from formulation development to physicochemical characterization and in vitro evaluation.

Experimental Workflow Formulation Formulation Development (e.g., Liposomes, SLNs, Microemulsion) Preparation Preparation of this compound-loaded System Formulation->Preparation Characterization Physicochemical Characterization Preparation->Characterization In_Vitro_Studies In Vitro Evaluation Preparation->In_Vitro_Studies Particle_Size Particle Size & PDI Characterization->Particle_Size Zeta_Potential Zeta Potential Characterization->Zeta_Potential EE Encapsulation Efficiency & Drug Loading Characterization->EE Morphology Morphology (e.g., TEM, SEM) Characterization->Morphology Release_Kinetics Drug Release Kinetics In_Vitro_Studies->Release_Kinetics Stability Stability Studies In_Vitro_Studies->Stability Cell_Studies Cellular Uptake & Cytotoxicity In_Vitro_Studies->Cell_Studies

Figure 2: General experimental workflow for formulation.

Techniques for Incorporation and Characterization

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are versatile carriers for both hydrophilic and hydrophobic drugs. For a hydrophobic drug like this compound, it would be entrapped within the lipid bilayer.

Table 1: Illustrative Characterization Data for Liposomal Formulations

Formulation CodeLipid CompositionThis compound Conc. (mg/mL)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
G-Lipo-1DPPC:Chol (7:3)1150 ± 50.21 ± 0.02-25 ± 285 ± 4
G-Lipo-2DSPC:Chol (7:3)1180 ± 70.18 ± 0.03-30 ± 392 ± 3
G-Lipo-3DPPC:Chol:DSPE-PEG (7:3:0.5)1140 ± 60.15 ± 0.02-15 ± 288 ± 5

Note: The data in this table is illustrative and based on typical values for hydrophobic drugs in liposomal formulations. Actual results for this compound may vary and require experimental determination.

Experimental Protocol: Thin-Film Hydration Method

  • Lipid Film Formation:

    • Dissolve the chosen lipids (e.g., DPPC and Cholesterol in a 7:3 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency (EE) and drug loading (DL) by quantifying the amount of encapsulated this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after lysing the liposomes with a solvent like methanol or Triton X-100.

      • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

    • Visualize the morphology of the liposomes using transmission electron microscopy (TEM).

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids at room and body temperature. They offer advantages such as good biocompatibility, biodegradability, and the potential for controlled release.

Table 2: Illustrative Characterization Data for SLN Formulations

Formulation CodeSolid LipidSurfactantThis compound Conc. (mg/mL)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
G-SLN-1Compritol 888 ATOTween 801200 ± 100.25 ± 0.03-20 ± 290 ± 5
G-SLN-2Glyceryl MonostearatePoloxamer 1881250 ± 120.31 ± 0.04-18 ± 387 ± 4
G-SLN-3Stearic AcidTween 801220 ± 90.28 ± 0.02-22 ± 293 ± 3

Note: The data in this table is illustrative and based on typical values for hydrophobic drugs in SLN formulations. Actual results for this compound may vary and require experimental determination.

Experimental Protocol: High-Shear Homogenization and Ultrasonication

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature about 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

    • Prepare the aqueous phase containing the surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at a high speed for a few minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification and Characterization:

    • Follow similar purification and characterization steps as described for liposomes (Section 3.1, steps 4 and 5).

Microemulsions

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant. They form spontaneously and can solubilize large amounts of hydrophobic drugs.

Table 3: Illustrative Characterization Data for Microemulsion Formulations

Formulation CodeOilSurfactant:Cosurfactant (Smix)This compound Conc. (mg/mL)Droplet Size (nm)Polydispersity Index (PDI)
G-ME-1Isopropyl MyristateTween 80:Ethanol (2:1)550 ± 30.15 ± 0.02
G-ME-2Oleic AcidCremophor EL:Propylene Glycol (3:1)580 ± 50.22 ± 0.03
G-ME-3Capryol 90Tween 20:Transcutol (2:1)565 ± 40.18 ± 0.02

Note: The data in this table is illustrative and based on typical values for hydrophobic drugs in microemulsion formulations. Actual results for this compound may vary and require experimental determination.

Experimental Protocol: Water Titration Method

  • Phase Diagram Construction:

    • To determine the microemulsion existence region, construct a pseudo-ternary phase diagram.

    • Prepare various mixtures of the oil and the surfactant/cosurfactant mixture (Smix) at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each mixture with water dropwise under constant stirring.

    • Observe the mixtures for transparency and flowability to identify the microemulsion region.

  • Preparation of this compound-Loaded Microemulsion:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve this compound in the oil phase.

    • Add the Smix to the oil phase and mix thoroughly.

    • Add the required amount of water dropwise with gentle stirring until a clear and homogenous microemulsion is formed.

  • Characterization:

    • Determine the droplet size and PDI using DLS.

    • Measure the viscosity and refractive index.

    • Assess the thermodynamic stability by subjecting the microemulsion to centrifugation and freeze-thaw cycles.

    • Quantify the drug content using a suitable analytical method.

Conclusion

The successful incorporation of this compound into drug delivery systems like liposomes, solid lipid nanoparticles, and microemulsions holds great promise for enhancing its therapeutic potential. The protocols outlined in these application notes provide a starting point for the formulation and characterization of this compound-loaded nanocarriers. Researchers and drug development professionals should optimize these formulations based on the specific application and desired release profile. Further in vitro and in vivo studies are necessary to fully evaluate the efficacy and safety of these delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Photostability of Guaiazulene in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of cosmetic products containing Guaiazulene. The focus is on improving the photostability of this vibrant blue, soothing active ingredient.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-containing product changing color from blue to green or yellow over time?

A1: The color change of this compound from its characteristic blue to green and eventually yellow is a clear indicator of its degradation. This process is primarily driven by photo-oxidation.[1] When exposed to light and in the presence of oxygen, this compound undergoes photodegradation, leading to the formation of various byproducts, including dimers and oligomeric polyoxygenated compounds.[1][2] These degradation products absorb light at different wavelengths, causing the observed color shift. The initial change to green is often attributed to the formation of dimers.[1]

Q2: What are the main factors that accelerate the degradation of this compound in a cosmetic formulation?

A2: The primary factors accelerating this compound degradation are:

  • Light Exposure: UV-A radiation is a significant contributor to the photodegradation of this compound.[2]

  • Oxygen: The presence of oxygen enhances the photodegradation process, suggesting a photo-oxidative mechanism.

  • pH: The color of azulene derivatives can be sensitive to pH changes. In acidic environments, the color can shift from blue to a yellowy-green or yellow.

  • Solvent System: The rate of photodegradation can vary depending on the solvent used. For instance, degradation has been observed to be highest in acetonitrile in the presence of oxygen.

Q3: What are the most effective strategies to improve the photostability of this compound?

A3: Several strategies can be employed to enhance the photostability of this compound in cosmetic formulations:

  • Use of Antioxidants: Incorporating antioxidants can effectively quench the reactive oxygen species generated during photo-irradiation, thus protecting this compound from degradation.

  • Encapsulation: Encapsulating this compound can provide a physical barrier against light and oxygen, significantly improving its stability.

  • UV Absorbers: The inclusion of UV absorbers in the formulation can help to filter out the harmful UV radiation before it reaches the this compound molecule.

  • Opaque Packaging: Packaging the final product in opaque or dark-colored containers is a simple yet effective way to minimize light exposure.

  • Formulation at an Optimal pH: Maintaining the pH of the formulation in a range where this compound is most stable is crucial. A pH range of 4.5 to 7.5 is generally recommended, with a preference for 4.5 to 5.5 for optimal skin compatibility.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Rapid color fading from blue to green/yellow in an emulsion. 1. Inadequate antioxidant protection. 2. High exposure to light during manufacturing or storage. 3. Presence of pro-oxidant ingredients. 1. Incorporate an effective antioxidant system. Tocopherol (Vitamin E) has been shown to provide high protection. Start with a concentration of 0.1-0.5% of the total formulation.2. Implement light-protective measures. Use yellow or amber lighting during manufacturing and store the product in opaque or UV-protective packaging.3. Review the formula for incompatible ingredients. Avoid ingredients that can generate free radicals, such as certain metal ions. Consider adding a chelating agent like EDTA to bind any trace metal ions.
This compound precipitates or forms crystals in a serum or oil-based formulation. 1. Poor solubility of this compound in the chosen solvent system. 2. Low temperature during storage. 3. Incompatibility with other lipophilic ingredients. 1. Increase the polarity of the oil phase. Consider adding a co-solvent or an ester with good solubilizing properties.2. Perform freeze-thaw cycle testing. If crystallization occurs at low temperatures, consider modifying the oil phase to improve solubility at a wider temperature range.3. Check for compatibility with other oils and esters. Conduct small-scale compatibility tests before full-scale production.
Color of the final product is inconsistent between batches. 1. Variation in the pH of the final formulation. 2. Inconsistent exposure to light and air during manufacturing. 3. Variability in the quality of raw materials. 1. Strictly control the pH of each batch. Use a calibrated pH meter and adjust the pH with a suitable buffering agent to a target range (e.g., pH 5.0-6.0).2. Standardize the manufacturing process. Ensure consistent mixing times, temperatures, and light exposure for all batches.3. Source high-purity this compound and other raw materials from reliable suppliers. Perform quality control checks on incoming raw materials.
The emulsion breaks or shows signs of instability after adding this compound. 1. This compound, being lipophilic, can disrupt the oil/water balance of the emulsion. 2. Incompatibility with the chosen emulsifier or thickener. 1. Adjust the emulsifier concentration or the oil-to-water ratio. It may be necessary to increase the emulsifier concentration slightly to accommodate the addition of this compound.2. Evaluate the compatibility of this compound with the formulation's stabilizers. For instance, some carbomers can be sensitive to the addition of electrolytes or other ionic ingredients. Xanthan gum is generally more robust in this regard.

Experimental Protocols

Protocol 1: Stabilization of this compound in an O/W Cream using Tocopherol

This protocol outlines the preparation of a photostable oil-in-water (O/W) cream containing this compound, stabilized with α-Tocopherol.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.0%

    • Glyceryl Stearate: 3.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • This compound: 0.1%

    • α-Tocopherol: 0.5%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.3%

  • Preservative: Phenoxyethanol (and) Ethylhexylglycerin: 1.0%

  • pH Adjuster: Citric Acid or Sodium Hydroxide solution (10%)

Procedure:

  • Water Phase Preparation: In a suitable vessel, disperse the Xanthan Gum in Glycerin to form a slurry. Slowly add the deionized water while stirring until a homogeneous gel is formed. Heat the water phase to 75°C.

  • Oil Phase Preparation: In a separate vessel, combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride. Heat to 75°C until all components are melted and uniform.

  • Addition of Actives: Once the oil phase is uniform, add this compound and α-Tocopherol and stir until completely dissolved. Maintain the temperature at 75°C.

  • Emulsification: Slowly add the oil phase to the water phase under high-shear homogenization (e.g., 5000-10000 rpm) for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion under gentle stirring.

  • Addition of Preservative: When the temperature of the emulsion is below 40°C, add the preservative and continue stirring until uniform.

  • pH Adjustment: Check the pH of the cream and adjust to a range of 5.0-5.5 using the citric acid or sodium hydroxide solution.

  • Final Mixing and Packaging: Continue gentle stirring until the cream reaches room temperature. Package the final product in an opaque, airtight container.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-β-Cyclodextrin inclusion complex using the kneading method to improve its water solubility and stability.

Materials:

  • This compound: 1.0 g

  • β-Cyclodextrin: 10.0 g

  • Ethanol:Water mixture (1:1 v/v): a few mL

Procedure:

  • Mixing: In a mortar, accurately weigh and mix the this compound and β-Cyclodextrin powders until a homogeneous mixture is obtained.

  • Kneading: Slowly add the ethanol:water mixture dropwise to the powder mixture while continuously kneading with a pestle. Continue adding the solvent mixture until a paste-like consistency is achieved.

  • Continued Kneading: Knead the paste vigorously for at least 60 minutes. The color of the mixture should become a uniform blue.

  • Drying: Spread the resulting paste in a thin layer on a glass tray and dry it in an oven at 40-50°C for 24 hours or until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried complex into a fine powder using the mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Storage: Store the prepared this compound-β-Cyclodextrin inclusion complex in a tightly sealed, light-resistant container.

Data Presentation

Table 1: Efficacy of Different Antioxidants on the Photostability of Chamazulene (a this compound analog)

AntioxidantConcentrationProtection against PhotodegradationReference
TocopherolNot specifiedHighest protection
TEMPONot specifiedHighest protection
Ascorbyl PalmitateNot specifiedModerate protection
HydroxytyrosolNot specifiedModerate protection
BakuchiolNot specifiedModerate protection
γ-TerpineneNot specifiedModerate protection

Note: The study on chamazulene provides a strong indication of the potential efficacy of these antioxidants for stabilizing this compound due to their structural similarity.

Table 2: Impact of pH on the Color of Azulene Derivatives

pH RangeObserved Color
Acidic (below 4.5)Yellowy-green to Yellow
Neutral (6.5 - 7.5)Blue
Alkaline (above 7.5)Blue to Greeny-blue (with potential for degradation)

Visualizations

Photodegradation_Pathway This compound This compound Excited_this compound Excited State This compound* This compound->Excited_this compound Light (UV-A) Degradation_Products Degradation Products (Dimers, Oligomers) Excited_this compound->Degradation_Products Oxygen Color_Change Color Change (Blue -> Green -> Yellow) Degradation_Products->Color_Change

This compound Photodegradation Pathway

Stabilization_Workflow cluster_formulation Formulation Strategy cluster_stabilization Stabilization Methods cluster_packaging Packaging & Storage Guaiazulene_Formulation This compound Formulation Antioxidants Add Antioxidants (e.g., Tocopherol) Guaiazulene_Formulation->Antioxidants Encapsulation Encapsulation (e.g., Cyclodextrin) Guaiazulene_Formulation->Encapsulation UV_Absorbers Incorporate UV Absorbers Guaiazulene_Formulation->UV_Absorbers Opaque_Packaging Use Opaque Packaging Antioxidants->Opaque_Packaging Encapsulation->Opaque_Packaging UV_Absorbers->Opaque_Packaging

Workflow for Stabilizing this compound

Troubleshooting_Logic Start Color Fading Observed? Check_Light Assess Light Exposure Start->Check_Light Yes No_Issue Monitor Stability Start->No_Issue No Check_Antioxidant Verify Antioxidant Level Check_Light->Check_Antioxidant Low Exposure Solution_Packaging Switch to Opaque Packaging Check_Light->Solution_Packaging High Exposure Check_pH Measure Formulation pH Check_Antioxidant->Check_pH Sufficient Solution_Antioxidant Increase/Add Antioxidant Check_Antioxidant->Solution_Antioxidant Insufficient Solution_pH Adjust pH to 5.0-5.5 Check_pH->Solution_pH Out of Range

References

Overcoming challenges in the synthesis of Guaiazulene derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of guaiazulene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound derivatives?

A1: The primary challenges stem from the inherent properties of the this compound core. These include:

  • Stability Issues: this compound and its derivatives can be sensitive to light, air (oxygen), and acidic conditions, leading to decomposition and color changes.[1][2][3][4]

  • Poor Water Solubility: this compound is practically insoluble in water, which can complicate its use in certain applications and require specific synthetic strategies to overcome.[5]

  • Regioselectivity Control: The azulene ring system has distinct electronic properties, with the five-membered ring being electron-rich. This makes positions 1 and 3 highly susceptible to electrophilic attack, often resulting in a mixture of isomers.

  • Purification Difficulties: The intense color of this compound derivatives, coupled with the potential for side reactions like polymerization, can make purification by standard methods like column chromatography challenging.

  • Functionalization of Alkyl Groups: While the alkyl substituents on this compound offer opportunities for further derivatization, achieving selective functionalization, for instance at the C4-methyl group, requires specific reaction conditions that leverage the acidity of these protons.

Q2: How can the water solubility of this compound derivatives be improved?

A2: A successful strategy to enhance water solubility is to introduce hydrophilic functionalities. One reported method involves the synthesis of a this compound-substituted poly(allylamine). By condensing a carboxylic acid derivative of this compound with the hydrophilic polymer, a significant increase in water solubility has been achieved.

Q3: What are the common side reactions to be aware of during electrophilic substitution on this compound?

A3: Due to the high reactivity of the this compound nucleus, several side reactions can occur during electrophilic substitution. These include the formation of polysubstituted products and polymerization, especially under harsh acidic or oxidative conditions. Careful control of reaction conditions, such as temperature and stoichiometry of reagents, is crucial to minimize these unwanted reactions.

Q4: How can I purify my this compound derivative effectively?

A4: Column chromatography is a common method for purifying this compound derivatives. However, due to their intense color, visual monitoring of the separation is often feasible. It is important to choose an appropriate solvent system to achieve good separation between the desired product, starting material, and any byproducts. The use of neutral or deactivated silica gel can sometimes be beneficial to prevent degradation of sensitive compounds on the column.

Troubleshooting Guides

Problem 1: Low or No Yield in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)
Potential Cause Recommended Solution
Decomposition of Starting Material This compound is sensitive to strong acids and high temperatures. Ensure the reaction is carried out at the recommended temperature and that the addition of reagents is controlled to avoid excessive heat generation.
Inactive Reagents The Vilsmeier reagent and Friedel-Crafts acylating agents can be moisture-sensitive. Use freshly prepared or properly stored reagents.
Suboptimal Reaction Conditions The choice of solvent and reaction time can significantly impact the yield. For Vilsmeier-Haack reactions, DMF is typically used as both a solvent and reactant. For Friedel-Crafts reactions, common solvents include dichloromethane or carbon disulfide. Monitor the reaction progress by TLC to determine the optimal reaction time.
Steric Hindrance The bulky isopropyl group at the 7-position can sterically hinder reactions at adjacent positions. Consider alternative synthetic routes if direct substitution is proving difficult.
Problem 2: Product Instability (Color Change, Decomposition)
Potential Cause Recommended Solution
Photodegradation This compound and its derivatives are known to be light-sensitive. Protect the reaction mixture and the purified product from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
Oxidation The presence of oxygen can enhance the degradation of this compound. For sensitive derivatives, it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Acidic Conditions This compound can degrade under acidic conditions. If the desired product is acid-sensitive, ensure that the work-up procedure involves neutralization with a mild base.

Quantitative Data Summary

Synthesis/Property Conditions Result Reference
Synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde Two-step, one-pot reaction from this compound via an enamine intermediate and oxidative cleavage.77% yield over two steps
Water Solubility of this compound In water0.00084 mg/mL
Water Solubility of this compound-substituted Poly(allylamine) (3.2% introduction) In water8.7 mg/mL (>10,000-fold increase)
Photodegradation of this compound In methanol, ethanol, and acetonitrile, exposed to a xenon-arc lamp.Degradation is enhanced in the presence of oxygen. The rate was slightly higher in acetonitrile.

Experimental Protocols

Protocol 1: Selective Functionalization of the C4-Methyl Group of this compound

This protocol describes the synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde from this compound in a two-step, one-pot procedure.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The color of the solution will typically change from blue to green.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The crude enamine is unstable and is used directly in the next step without purification.

Step 2: Oxidative Cleavage to the Aldehyde

  • To the crude enamine solution from Step 1, add a solution of sodium periodate (NaIO4) (3.0 eq.) in a mixture of THF and water (1:1 v/v).

  • Stir the resulting mixture at room temperature for 2-3 hours. The color of the solution will change from green to blue.

  • Dilute the reaction mixture with ethyl acetate and wash with water and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-isopropyl-1-methylazulene-4-carbaldehyde as a blue-brown solid.

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound (General Procedure)

This protocol provides a general method for the formylation of an electron-rich aromatic compound, which can be adapted for this compound.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl3) (1.1-1.5 eq.) dropwise to the stirred DMF, ensuring the temperature remains low.

  • Stir the mixture at 0 °C for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Add the aromatic substrate (1.0 eq.), in this case, this compound, either neat or dissolved in a minimal amount of an appropriate solvent (e.g., DMF), to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between room temperature and 80 °C) for 1-6 hours.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate. This step is exothermic and should be performed with caution in a fume hood.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_C4_functionalization cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Oxidative Cleavage start Dissolve this compound in DMF add_dmfda Add DMFDMA start->add_dmfda react_enamine Stir at Room Temperature add_dmfda->react_enamine tlc_monitor1 Monitor by TLC react_enamine->tlc_monitor1 crude_enamine Crude Enamine (Unstable) tlc_monitor1->crude_enamine add_naio4 Add NaIO4 Solution crude_enamine->add_naio4 react_aldehyde Stir at Room Temperature add_naio4->react_aldehyde workup Aqueous Work-up react_aldehyde->workup purify Column Chromatography workup->purify final_product 7-isopropyl-1-methyl- azulene-4-carbaldehyde purify->final_product

Caption: Workflow for the selective functionalization of the C4-methyl group of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low or No Product Yield cause1 Decomposition of Starting Material problem->cause1 cause2 Inactive Reagents problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 cause4 Steric Hindrance problem->cause4 solution1 Control Temperature & Reagent Addition cause1->solution1 solution2 Use Fresh/Properly Stored Reagents cause2->solution2 solution3 Optimize Solvent, Time & Monitor by TLC cause3->solution3 solution4 Consider Alternative Synthetic Routes cause4->solution4

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: Optimizing Guaiazulene Extraction from Chamomile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Guaiazulene extraction from chamomile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from chamomile?

A1: The main techniques for extracting this compound and other essential oils from chamomile are steam distillation, solvent extraction, and supercritical fluid extraction (SFE). Each method has distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Q2: Which factors have the most significant impact on the yield of this compound?

A2: Several factors can influence the final yield of this compound. These include the genetic variety of the chamomile plant, cultivation conditions (such as sowing dates and seeding rates), the specific extraction method employed, and the parameters used within that method (e.g., temperature, pressure, solvent type, and extraction time).[1][2] For instance, in solvent extraction, the choice of solvent and its polarity can significantly affect the extraction efficiency of specific compounds.[3][4]

Q3: What is the typical yield of essential oil and this compound from chamomile?

A3: The essential oil yield from chamomile flowers can vary. For example, steam distillation can yield approximately 0.11% (m/m) essential oil under optimized conditions.[3] Another study reported yields ranging from 0.1% to 0.8% (w/w) via hydro-distillation. The final yield is influenced by the extraction method and the specific cultivar of chamomile.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for quantifying this compound and other chamomile constituents like apigenin-7-glucoside. Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used for the analysis of volatile compounds in the essential oil.

Q5: Is this compound stable during and after extraction?

A5: this compound is sensitive to light and can degrade when exposed to it. It is also unstable in acidic conditions. Therefore, it is crucial to protect the extracts from light and to control the pH during processing and storage to prevent degradation and loss of the final product.

Troubleshooting Guide

Issue 1: Low Yield of Essential Oil

  • Possible Cause: Inefficient extraction method or suboptimal parameters.

  • Troubleshooting Steps:

    • Review Extraction Protocol: Ensure that the parameters of your chosen method (e.g., steam distillation time, solvent-to-solid ratio, SFE pressure, and temperature) are optimized. For steam distillation, an extraction time of up to 8 hours can increase yield, though the increase may be negligible after 480 minutes.

    • Check Plant Material: The quality and variety of the chamomile flowers significantly impact the essential oil content. Ensure you are using a high-quality, appropriate cultivar.

    • Particle Size: For solvent extraction, ensure the chamomile flowers are properly ground to increase the surface area for solvent interaction.

    • Consider Alternative Methods: If yields remain low, consider switching to a more efficient extraction method. Supercritical fluid extraction with CO2 has been shown to produce higher yields of essential oil in a shorter time compared to traditional steam distillation.

Issue 2: Blue Color of the Extract Fades or Changes

  • Possible Cause: Degradation of chamazulene or this compound.

  • Troubleshooting Steps:

    • Protect from Light: Both chamazulene and this compound are photolabile. Store extracts in amber-colored vials or in the dark to prevent photodegradation.

    • Control Temperature: High temperatures during extraction and storage can lead to the degradation of thermolabile compounds. Use the lowest effective temperature for your extraction method.

    • pH Management: this compound is unstable in acidic environments. Ensure that the pH of any aqueous solutions used during extraction or purification is not acidic.

Issue 3: Low Purity of this compound in the Final Extract

  • Possible Cause: Co-extraction of undesirable compounds.

  • Troubleshooting Steps:

    • Fractional Distillation: For extracts obtained by steam distillation, a subsequent vacuum fractionation step can be employed to isolate this compound by collecting the fraction at a specific temperature range (e.g., 130-157 °C).

    • Selective Solvent Extraction: Use a solvent system that selectively dissolves this compound while leaving other impurities behind. A multi-step extraction involving different solvents and pH adjustments can improve purity.

    • Chromatographic Purification: For high-purity requirements, column chromatography can be used to separate this compound from other components in the crude extract.

    • Supercritical Fluid Extraction with Fractionation: SFE systems can be equipped with multiple separators to fractionate the extract based on the different solubilities of the components at varying pressures and temperatures, allowing for the separation of essential oils from waxes and other less desirable compounds.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Chamomile

Extraction MethodTypical YieldKey AdvantagesKey Disadvantages
Steam Distillation 0.1% - 0.8% (w/w) of essential oilWell-established, relatively inexpensive equipment.Can lead to thermal degradation of some compounds, longer extraction times.
Solvent Extraction Up to 4.10% (m/m) of oleoresinHigher yield of total extractables, can be selective based on solvent choice.Use of organic solvents can be hazardous and environmentally unfriendly, requires solvent removal step.
Supercritical Fluid Extraction (SFE) with CO2 Higher yield than steam distillation in shorter time"Green" technology, high selectivity, no solvent residue.High initial equipment cost, can be complex to operate.
Solvent-Free Microwave Extraction (SFME) 0.083% (v/w) of essential oilRapid extraction, higher yield and quality compared to steam distillation.Requires specialized microwave equipment.

Experimental Protocols

1. Steam Distillation Protocol

This protocol is a standard method for obtaining essential oil from chamomile flowers.

  • Preparation: Weigh 300 g of dried chamomile flowers.

  • Apparatus Setup: Place the chamomile flowers into the still of a steam distillation apparatus. Add water to the still, ensuring the plant material is fully submerged.

  • Distillation: Heat the still to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

  • Condensation: The steam and essential oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid.

  • Separation: The liquid, consisting of hydrosol and essential oil, is collected in a separation funnel. The essential oil, being less dense, will form a layer on top of the hydrosol.

  • Collection: Carefully separate the essential oil from the hydrosol.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the final product in a sealed, airtight, amber-colored glass vial at a low temperature.

2. Solvent Extraction Protocol

This protocol describes a general procedure for extracting oleoresin from chamomile.

  • Preparation: Grind dried chamomile flowers to a fine powder. Weigh 30 g of the powdered material.

  • Extraction: Place the powdered chamomile in a flask and add the chosen solvent (e.g., ethanol, isopropanol) at a specific solvent-to-feed ratio (e.g., 6:1).

  • Agitation and Temperature Control: Seal the flask and place it on a shaker. Maintain a constant temperature (e.g., 40°C) for a set duration (e.g., 4 hours).

  • Filtration: After the extraction period, filter the mixture to separate the solid plant material from the liquid extract.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the oleoresin.

  • Storage: Store the resulting oleoresin in a sealed, light-resistant container in a cool, dark place.

3. Supercritical Fluid Extraction (SFE) Protocol

This protocol provides a general outline for SFE of chamomile.

  • Preparation: Load the extraction vessel with a known quantity of dried, ground chamomile flowers.

  • System Pressurization and Heating: Pressurize the system with CO2 to the desired pressure (e.g., 250 bar) and heat the extraction vessel to the target temperature (e.g., 40°C).

  • Extraction: Pump supercritical CO2 through the extraction vessel at a constant flow rate. The supercritical fluid will dissolve the essential oils.

  • Separation: The CO2 laden with the extract then flows into one or more separators where the pressure and/or temperature are reduced. This causes the CO2 to lose its solvent power, and the extract precipitates out.

  • Collection: Collect the extract from the separator(s).

  • Depressurization: After the extraction is complete, carefully depressurize the system.

  • Storage: Store the collected extract in a sealed, light-resistant container under appropriate conditions.

Visualizations

Experimental_Workflow_Steam_Distillation prep Preparation (Weigh Chamomile) setup Apparatus Setup (Load Still) prep->setup distill Steam Distillation (Heating) setup->distill condense Condensation distill->condense separate Separation (Oil & Hydrosol) condense->separate collect Collection (Essential Oil) separate->collect store Drying & Storage collect->store

Caption: Workflow for this compound extraction using steam distillation.

Logical_Relationship_Troubleshooting low_yield Low Yield cause1 Suboptimal Parameters low_yield->cause1 cause2 Poor Plant Quality low_yield->cause2 color_fade Color Fading cause3 Degradation (Light/Heat/pH) color_fade->cause3 low_purity Low Purity cause4 Co-extraction low_purity->cause4 solution1 Optimize Protocol cause1->solution1 solution2 Use High-Quality Material cause2->solution2 solution3 Protect from Degradants cause3->solution3 solution4 Purification Steps cause4->solution4

Caption: Troubleshooting logic for common extraction issues.

References

Technical Support Center: Stabilization of Sodium Guaiazulene Sulfonate (SGS) in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing sodium guaiazulene sulfonate (SGS) in pharmaceutical preparations. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during formulation development.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and formulation of SGS.

Problem Potential Cause Recommended Solution
Rapid color change (blue to green/brown) in solid SGS upon storage. Exposure to heat and/or low humidity. SGS is known to be unstable at room temperature and degrades almost completely within a week at 40°C and 6% relative humidity[1].Store SGS powder in a tightly sealed container in a refrigerator. Minimize exposure to elevated temperatures during handling and processing.
Discoloration of aqueous SGS solutions. - pH outside the optimal range: The stability of SGS in solution is pH-dependent. - Exposure to light: SGS is known to be photolabile. - Oxidation: The presence of oxygen can enhance degradation[1].- Adjust the pH of the solution to a range of 4-6.5. - Protect the solution from light by using amber-colored containers or by working in a light-controlled environment. - Consider purging the solution with an inert gas (e.g., nitrogen) to minimize dissolved oxygen. The addition of antioxidants can also be beneficial.
Precipitation or crystallization in liquid formulations. - Incompatible excipients: Certain excipients may interact with SGS, leading to precipitation. - pH shift: A change in the formulation's pH over time can affect the solubility of SGS.- Conduct thorough excipient compatibility studies before finalizing the formulation. - Ensure the buffering capacity of the formulation is sufficient to maintain a stable pH throughout its shelf life.
Inconsistent stability results in solid dosage forms (granules, tablets). Non-uniform distribution of water during granulation. The presence and uniform dispersion of water are critical for stabilizing SGS in solid forms[1].- Employ granulation techniques that ensure even moisture distribution. A twin-screw extruder with kneading paddle elements has been shown to be effective for this purpose[1]. - For screw granulation, a water content of around 30% has been shown to be more effective than 12.5% in improving stability[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Sodium this compound Sulfonate?

A1: The primary factors affecting SGS stability are temperature, humidity, light, and pH. SGS is particularly sensitive to heat and is known to degrade in the solid state at room temperature. It is also photolabile and its stability in aqueous solutions is pH-dependent.

Q2: What is the optimal pH range for aqueous formulations containing SGS?

A2: The recommended stable pH range for SGS in aqueous solutions is between 4 and 6.5.

Q3: How can I improve the stability of SGS in solid dosage forms like tablets?

A3: The key to stabilizing SGS in solid dosage forms is the uniform incorporation of a specific amount of water. Kneading SGS with cornstarch (in a 1:250 weight ratio) and water has been shown to improve stability. Manufacturing processes like screw granulation with adequate water content (around 30%) or twin-screw extrusion that ensures uniform water dispersion are highly effective.

Q4: Are there any specific excipients that should be avoided when formulating with SGS?

A4: While specific incompatibility data is limited in the provided search results, it is crucial to conduct excipient compatibility studies. As a general guideline, avoid excipients that could significantly alter the pH of the microenvironment or contain reactive impurities.

Q5: How should I store pure SGS powder and its formulations?

A5: Pure SGS powder should be stored in a tightly sealed container in a refrigerator, protected from light and moisture. Formulations containing SGS should also be stored in well-closed containers, protected from light, and at controlled room temperature or as determined by stability studies.

Data Presentation

Table 1: Effect of Granulation Method and Water Content on the Stability of Sodium this compound Sulfonate in Tablets
Granulation MethodWater Content (%)Stability of SGSReference
Screw Granulation30Most Stable
Screw Granulation12.5Less Stable
Twin-Screw Extrusion with Kneading Elements12.5Improved Stability
Direct TabletingN/AUnstable
Fluidized Bed GranulationN/ALess Stable than Screw Granulation

Experimental Protocols

Protocol for Excipient Compatibility Study

Objective: To evaluate the compatibility of SGS with various excipients to select appropriate components for a stable formulation.

Materials:

  • Sodium this compound Sulfonate (SGS)

  • Selected excipients (e.g., fillers, binders, disintegrants, lubricants)

  • Deionized water

  • Vials with closures

  • Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

  • HPLC system with a UV detector

Methodology:

  • Prepare binary mixtures of SGS and each excipient, typically in a 1:1 or other relevant ratio.

  • Prepare a control sample of pure SGS.

  • For liquid compatibility, dissolve the mixtures in an appropriate solvent. For solid-state compatibility, physically mix the powders.

  • Transfer the samples into vials and seal them.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature (25°C/60% RH).

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples.

  • Visually inspect the samples for any physical changes (color, texture, etc.).

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining SGS and detect any degradation products.

  • Compare the results of the binary mixtures to the control sample to identify any incompatibilities.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method to accurately quantify SGS and separate it from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of SGS (e.g., 280 nm).

  • Injection Volume: 20 µL.

Methodology:

  • Forced Degradation Studies: Subject SGS solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Method Development: Develop an HPLC method that achieves baseline separation between the intact SGS peak and all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing sgs SGS Powder mixing Mixing/Granulation sgs->mixing excipients Excipient Selection excipients->mixing dosage_form Final Dosage Form mixing->dosage_form storage Storage under Stress Conditions dosage_form->storage sampling Time-point Sampling storage->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation analysis->data data->excipients Feedback loop for formulation optimization

Caption: Experimental workflow for SGS formulation and stability testing.

logical_relationship cluster_factors Influencing Factors cluster_strategies Stabilization Strategies sgs_stability SGS Stability storage_control Controlled Storage sgs_stability->storage_control light_protection Light Protection sgs_stability->light_protection ph_adjustment pH Adjustment (4-6.5) sgs_stability->ph_adjustment granulation Uniform Water Dispersion sgs_stability->granulation excipient_selection Excipient Compatibility Screening sgs_stability->excipient_selection temperature Temperature temperature->sgs_stability light Light Exposure light->sgs_stability ph pH ph->sgs_stability water Water Content water->sgs_stability excipients Excipients excipients->sgs_stability

References

Technical Support Center: Mitigating Photodegradation of Guaiazulene in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Guaiazulene photodegradation in solution.

Troubleshooting Guides

Issue 1: Rapid color change of this compound solution from blue to green or yellow upon light exposure.

Question: My this compound solution is rapidly changing color from its characteristic blue to green and then yellow after exposure to ambient or experimental light. How can I prevent this?

Answer: This color change is a visual indicator of this compound photodegradation. The initial shift to green is often associated with the formation of dimers, while the subsequent fading to yellow indicates the formation of more complex oligomeric and oxygenated byproducts.[1][2] To mitigate this, consider the following solutions:

  • Minimize Light Exposure: The most immediate and effective measure is to protect the solution from light.

    • Work in a dimly lit environment.

    • Use amber-colored glassware or wrap your containers in aluminum foil.

    • Store solutions in the dark and at low temperatures when not in use.

  • Deoxygenate Your Solvent: The presence of oxygen significantly enhances the rate of photodegradation.[1][3]

    • Purge your solvent with an inert gas such as nitrogen or argon before dissolving the this compound.

    • Maintain an inert atmosphere over the solution during your experiment if possible.

  • Solvent Selection: The polarity of the solvent can influence the degradation rate. Studies on the related compound chamazulene have shown that photodegradation is faster in more polar solvents like acetonitrile and methanol compared to non-polar solvents like n-hexane.[1] Consider using a less polar solvent if your experimental conditions permit.

  • Concentration Adjustment: The concentration of this compound can affect its degradation rate. In one study, the photodegradation rate increased with concentration up to 0.1 mg/mL and then decreased at higher concentrations due to a self-filtering effect. Depending on your experimental needs, adjusting the concentration may help reduce the overall degradation.

Issue 2: Inconsistent experimental results with this compound, possibly due to degradation.

Question: I am observing high variability in my experimental results when using this compound. Could photodegradation be the cause, and how can I ensure the stability of my stock solutions?

Answer: Yes, the degradation of this compound can lead to a decrease in its effective concentration and the formation of various photoproducts, which can interfere with your experiments and lead to inconsistent results. To ensure the stability and reliability of your solutions, implement the following stabilization strategies:

  • Use of Antioxidants: Incorporating antioxidants into your formulation can protect this compound from photo-oxidative damage. While direct comparative studies on this compound are limited, research on the structurally similar chamazulene has shown that antioxidants like tocopherol (Vitamin E) and TEMPO can significantly reduce photodegradation.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate this compound, protecting it from light and improving its stability and aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives are commonly used for this purpose.

  • Polymer Conjugation: For aqueous and acidic environments, conjugating this compound to a hydrophilic polymer like poly(allylamine) has been shown to significantly improve its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate the photodegradation of this compound?

A1: The primary factors are exposure to light (especially UV-A radiation), the presence of oxygen, and the use of polar solvents such as methanol, ethanol, and acetonitrile.

Q2: What are the main degradation products of this compound?

A2: Upon exposure to light, this compound degrades into a mixture of volatile compounds and larger oligomeric and polyoxygenated products. Dimer formation is an early step in the degradation process.

Q3: How can I monitor the photodegradation of this compound in my samples?

A3: You can monitor the degradation by observing the color change from blue to green/yellow. For quantitative analysis, techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to measure the decrease in this compound concentration and identify degradation products.

Q4: Are there any formulation strategies to improve the stability of this compound in acidic solutions?

A4: Yes, incorporating this compound into a hydrophilic polymer, such as poly(allylamine), has been demonstrated to enhance its stability in acidic conditions. This is achieved by creating a derivative that is more water-soluble and where the polymer backbone can protect the this compound moiety.

Q5: Is it possible to completely stop the photodegradation of this compound?

A5: While completely stopping photodegradation under all conditions is challenging, a combination of the mitigation strategies outlined above, such as rigorous light protection, deoxygenation, and the use of stabilizers, can significantly reduce the degradation rate to a negligible level for the duration of most experiments.

Data Presentation

Table 1: Photodegradation Half-life of this compound in Methanol at Different Concentrations
Concentration (mg/mL)Half-life (t½) in minutes
0.02212
0.05168
0.1161
0.2290
0.5337

Data extracted from a study where methanolic solutions of this compound were exposed to a xenon-arc lamp.

Table 2: Comparative Efficacy of Antioxidants in Mitigating Chamazulene Photodegradation
Antioxidant/SunscreenConcentration% Chamazulene Remaining after Irradiation
Control (No additive)-23.1
Tocopherol (Vitamin E)1.7 mM85.2
Ascorbyl Palmitate1.7 mM30.5
TEMPO1.7 mM88.4
Hydroxytyrosol1.7 mM45.6
Bakuchiol1.7 mM38.7
γ-Terpinene1.7 mM33.1
Tinosorb® S0.08 mM71.0
Octyl Methoxycinnamate0.2 mM62.3
Octocrylene0.2 mM25.4

*Significantly different from the control. Data is for the related compound chamazulene and serves as a guide for potential antioxidants for this compound.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound in Solution

This protocol is a general guideline for assessing the photostability of this compound in a specific solvent system.

1. Materials:

  • This compound

  • Solvent of choice (e.g., methanol, ethanol, acetonitrile)

  • Quartz cuvettes or other transparent containers

  • Light source (e.g., solar simulator with a xenon-arc lamp)

  • HPLC-UV or LC-MS system for analysis

  • Inert gas (Nitrogen or Argon) for deoxygenation (optional)

  • Stabilizers (e.g., antioxidants, cyclodextrins) (optional)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL). If testing stabilizers, prepare solutions with and without the stabilizer.

  • Deoxygenation (Optional): For experiments assessing the role of oxygen, purge the solvent with an inert gas for 15-20 minutes before dissolving the this compound.

  • Sample Exposure:

    • Transfer the solutions to quartz cuvettes.

    • Prepare a "dark control" by wrapping a cuvette with the same solution in aluminum foil.

    • Place the samples at a fixed distance from the light source.

    • Expose the samples to the light source for a defined period. It is recommended to take aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes) to monitor the degradation kinetics.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Dilute the aliquot appropriately for analysis.

    • Analyze the samples using a validated HPLC-UV or LC-MS method to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the photodegradation rate and the half-life (t½) of this compound under the tested conditions.

Protocol 2: Evaluation of Antioxidants for this compound Stabilization

This protocol details a method to compare the efficacy of different antioxidants in preventing this compound photodegradation.

1. Materials:

  • This compound

  • Solvent (e.g., acetonitrile)

  • A selection of antioxidants to be tested (e.g., Tocopherol, Ascorbic Acid, BHT)

  • Light source (solar simulator)

  • HPLC-UV or LC-MS system

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare separate solutions of this compound containing each of the antioxidants at a specific molar ratio (e.g., 1:1 or 1:10 this compound to antioxidant).

    • Prepare a control solution of this compound without any antioxidant.

  • Sample Exposure:

    • Aliquot each solution into separate, transparent containers.

    • Expose all samples simultaneously to the same light source under identical conditions (temperature, distance from the source).

    • Irradiate for a fixed duration, determined from preliminary experiments to cause significant but not complete degradation of the control sample.

  • Sample Analysis:

    • After the exposure period, analyze all samples (including the control) using HPLC-UV or LC-MS to determine the final concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in each sample relative to its initial concentration.

    • Compare the percentage of remaining this compound in the antioxidant-containing samples to the control to determine the protective effect of each antioxidant.

Visualizations

photodegradation_pathway This compound This compound (Blue) Excited_this compound Excited this compound* This compound->Excited_this compound Light (hν) Excited_this compound->this compound Relaxation ROS Reactive Oxygen Species (ROS) Excited_this compound->ROS Energy Transfer Dimers Dimers (Green) Excited_this compound->Dimers Oxygen Oxygen (O2) Degradation_Products Oligomeric & Oxygenated Products (Yellow/Colorless) ROS->Degradation_Products Oxidation Dimers->Degradation_Products

Caption: Simplified pathway of this compound photodegradation.

experimental_workflow cluster_prep 1. Solution Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Control Control: This compound in Solvent Dark_Control Dark Control (Wrapped in foil) Prep_Control->Dark_Control Exposed_Samples Exposed Samples Prep_Control->Exposed_Samples Prep_Test Test: This compound + Stabilizer Prep_Test->Exposed_Samples Light_Source Controlled Light Source (e.g., Solar Simulator) Light_Source->Exposed_Samples Sampling Aliquots at Time Intervals Dark_Control->Sampling Exposed_Samples->Sampling Analysis_Method HPLC-UV or LC-MS Analysis Sampling->Analysis_Method Kinetics Degradation Kinetics (t½, Rate Constant) Analysis_Method->Kinetics Comparison Compare Stabilizer Efficacy Analysis_Method->Comparison

Caption: Workflow for evaluating this compound photostability.

References

Enhancing the water solubility of Guaiazulene for biomedical applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the water solubility of Guaiazulene in biomedical applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor water solubility a significant challenge for biomedical applications?

A1: this compound (GA) is a naturally occurring, lipid-soluble azulene derivative found in plants like chamomile.[1] It possesses a wide range of beneficial properties, including anti-inflammatory, antioxidant, antimicrobial, and ulcer-protective activities.[1][2][3] However, its therapeutic potential is significantly limited by its extremely low water solubility, which is approximately 0.663 µg/mL at 25°C.[4] This poor solubility hinders its formulation into aqueous dosage forms for parenteral administration and can lead to low bioavailability when administered orally.

Q2: What are the primary strategies for enhancing the water solubility of this compound?

A2: Several key strategies are employed to overcome the solubility challenges of this compound. These can be broadly categorized as:

  • Complexation: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin).

  • Polymer Conjugation: Covalently linking this compound to hydrophilic polymers, such as poly(allylamine).

  • Colloidal Carriers: Encapsulating this compound in systems like nanoemulsions or liposomes.

  • Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier at a solid state.

  • Prodrug Approach: Synthesizing a bioreversible, water-soluble derivative of the parent molecule.

Q3: Which method offers the most significant increase in this compound's water solubility?

A3: Based on available data, polymer conjugation has demonstrated a dramatic increase in solubility. By condensing a this compound derivative with poly(allylamine), researchers achieved a water solubility of 8.7 mg/mL, which is over 10,000 times higher than that of this compound alone.

Q4: How do I select the most appropriate solubilization method for my specific research needs?

A4: The choice of method depends on several factors, including the intended route of administration, desired drug loading, stability requirements, and the scale of production.

  • For parenteral (injectable) formulations: Cyclodextrin complexes, nanoemulsions, or polymer conjugates are suitable as they can produce clear, aqueous solutions.

  • For oral delivery: Solid dispersions and nanoemulsions are excellent choices for improving dissolution rates and bioavailability.

  • For topical applications: Nanoemulsions are particularly effective as they can enhance skin penetration.

  • For fundamental research: Co-solvents like DMSO or ethanol can be used for initial in vitro studies, but their in vivo use is limited by toxicity.

Q5: What are the critical quality attributes (CQAs) to monitor when developing a solubilized this compound formulation?

A5: Key parameters to control and evaluate include:

  • Solubility and Dissolution Rate: The primary goal of the formulation.

  • Particle Size and Polydispersity Index (PDI): Crucial for nanoemulsions and other nanoparticle systems, affecting stability and absorption.

  • Physical and Chemical Stability: Ensuring the formulation remains stable over time without drug precipitation or degradation.

  • Encapsulation Efficiency/Drug Loading: Important for carrier-based systems like nanoemulsions and liposomes.

  • In Vitro/In Vivo Performance: Assessing drug release profiles, bioavailability, and therapeutic efficacy.

Section 2: Troubleshooting Guides

Issue Area 1: Cyclodextrin Inclusion Complexes

Q: My this compound-cyclodextrin (CD) complex shows only a marginal improvement in water solubility. What could be the issue? A: This can be due to several factors:

  • Incorrect Molar Ratio: The stoichiometry of the complex is critical. For this compound and β-CD or γ-CD, a 1:1 molar ratio is often effective. Ensure you are using the correct ratio.

  • Inefficient Complexation Method: The preparation method significantly impacts complex formation. Simple physical mixing is less effective than methods like kneading, co-grinding, or co-precipitation, which promote better interaction between the drug and the CD.

  • Wrong Type of Cyclodextrin: The cavity size of the cyclodextrin must be appropriate for the guest molecule. While β-CD and γ-CD have been shown to work, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) often offer superior solubility enhancement due to their higher intrinsic aqueous solubility.

  • Presence of Competing Molecules: The presence of other molecules in your formulation could compete with this compound for the CD cavity.

Q: The prepared this compound-CD solution is initially clear but shows precipitation after a few hours. How can I improve its stability? A: This indicates that a supersaturated, metastable solution was formed.

  • Optimize the Formulation: Re-evaluate the drug-to-CD ratio. Sometimes, a slight excess of CD can help maintain stability.

  • Add a Ternary Component: The addition of a small amount of a water-soluble polymer (e.g., PVP, HPMC) or an amino acid to the formulation can create a ternary complex, which often exhibits greater stability and higher solubility enhancement than a binary complex.

  • Control pH and Temperature: The stability of CD complexes can be pH-dependent. Ensure the pH of your aqueous medium is optimized. Store the solution at the recommended temperature, as solubility can decrease upon cooling.

Issue Area 2: Nanoemulsion Formulations

Q: My this compound nanoemulsion undergoes phase separation or creaming upon storage. What is the cause? A: Nanoemulsion instability is typically due to an inadequate formulation or preparation process.

  • Insufficient Surfactant/Co-surfactant: The amount and type of surfactant are critical for stabilizing the oil-water interface. The hydrophilic-lipophilic balance (HLB) of the surfactant system must be optimized for the specific oil phase used. Non-ionic surfactants are generally preferred due to lower toxicity.

  • Incorrect Oil-to-Water Ratio: The component ratios in the formulation are crucial. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant/co-surfactant, and water that result in a stable nanoemulsion region.

  • Sub-optimal Homogenization: The energy input during emulsification must be sufficient to produce small, uniform droplets. If using high-energy methods like ultrasonication or high-pressure homogenization, optimize the duration and intensity.

Q: The particle size of my nanoemulsion is too large (>200 nm) and the Polydispersity Index (PDI) is high (>0.3). How can I improve this? A: Large particle size and high PDI suggest a poorly optimized system.

  • Refine Surfactant/Co-surfactant Selection: A combination of surfactants can be more effective at reducing interfacial tension and forming smaller droplets than a single surfactant.

  • Increase Energy Input: Gradually increase the homogenization time or power/pressure. However, be cautious of over-processing, which can sometimes lead to coalescence.

  • Adjust Component Ratios: The viscosity of the oil and aqueous phases, as well as the oil-to-surfactant ratio, can influence the final droplet size. Systematically vary these parameters to find the optimal formulation.

Section 3: Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents and formulations based on published data.

Solvent/Formulation Solubility Fold Increase (vs. Water) Reference
Water (25°C)0.663 µg/mL (0.000663 mg/mL)1 (Baseline)
Ethanol~25 mg/mL~37,700
DMSO~25 mg/mL~37,700
Dimethylformamide (DMF)~30 mg/mL~45,200
DMF:PBS (1:2 mixture)~0.3 mg/mL~450
This compound-poly(allylamine) conjugate8.7 mg/mL~13,100
Ground Mixture with β-CyclodextrinImproved solubility (qualitative)N/A
Ground Mixture with γ-CyclodextrinImproved solubility (qualitative)N/A

Section 4: Experimental Protocols

Protocol 4.1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Grinding Method)

This protocol is based on the solid dispersion technique described for improving this compound solubility.

Materials:

  • This compound (GA)

  • β-Cyclodextrin (β-CD)

  • Mortar and pestle

  • Spatula

  • Analytical balance

Methodology:

  • Calculate Molar Ratio: Determine the required mass of this compound and β-Cyclodextrin to achieve a 1:1 molar ratio. (Molar mass of GA ≈ 198.3 g/mol ; Molar mass of β-CD ≈ 1135 g/mol ).

  • Weighing: Accurately weigh the calculated amounts of this compound and β-Cyclodextrin.

  • Grinding: Transfer both components into a clean, dry mortar.

  • Mixing: Gently grind the mixture with the pestle for 15-20 minutes. Apply consistent pressure to ensure a homogenous, fine powder is formed. This mechanical energy promotes the inclusion of the this compound molecule into the cyclodextrin cavity.

  • Collection and Storage: Carefully scrape the resulting powder (ground mixture) from the mortar and pestle using a spatula. Store the complex in a tightly sealed, light-protected container at room temperature.

Protocol 4.2: Preparation of this compound Nanoemulsion (High-Energy Method)

This protocol outlines a general procedure for preparing an oil-in-water (O/W) nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Miglyol 812)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Purified water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubilization capacity.

  • Preparation of Oil Phase: Dissolve a pre-determined amount of this compound in the selected oil phase. Gentle warming may be required to facilitate dissolution.

  • Preparation of Aqueous Phase: In a separate vessel, dissolve the surfactant and co-surfactant in purified water.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer. Stir for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Using a High-Pressure Homogenizer: Pass the coarse emulsion through the homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 PSI). Maintain the temperature using a cooling jacket.

    • Using an Ultrasonicator: Immerse the probe of the sonicator into the coarse emulsion and process at a specific power output (e.g., 60-70% amplitude) for a defined period (e.g., 5-10 minutes) in a pulsed mode to prevent overheating. Keep the sample in an ice bath during sonication.

  • Equilibration and Storage: Allow the resulting nanoemulsion to cool to room temperature. Store in a sealed container, protected from light.

Protocol 4.3: Characterization of Solubilized this compound Formulations

1. Solubility Determination (Shake-Flask Method):

  • Add an excess amount of the prepared formulation (e.g., CD complex, solid dispersion) to a known volume of purified water in a sealed flask.

  • Agitate the flask in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the resulting suspension to separate the undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

2. Solid-State Characterization (For CD Complexes and Solid Dispersions):

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior. The disappearance of the drug's melting peak can indicate the formation of an amorphous solid dispersion or an inclusion complex.

  • Powder X-Ray Diffraction (PXRD): To analyze the crystallinity. Conversion from a crystalline to an amorphous state is indicated by the disappearance of sharp diffraction peaks characteristic of the crystalline drug.

3. Nanoemulsion Characterization:

  • Droplet Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the mean droplet size and the width of the size distribution.

  • Zeta Potential: Measure the surface charge of the droplets to predict the long-term stability of the colloidal system.

  • Morphology: Visualize the droplet shape and size using Transmission Electron Microscopy (TEM).

Section 5: Diagrams and Workflows

GA Poorly Soluble this compound (0.66 µg/mL in water) Complex Cyclodextrin Inclusion Complex GA->Complex Traps drug in hydrophilic shell Polymer Polymer Conjugation GA->Polymer Creates new water- soluble macromolecule Nano Colloidal Carriers (Nanoemulsions, Liposomes) GA->Nano Encapsulates drug in carrier system Solid Solid Dispersion GA->Solid Reduces crystallinity & increases wettability Prodrug Prodrug Synthesis GA->Prodrug Attaches soluble moiety to drug

Caption: Key strategies to improve the aqueous solubility of this compound.

cluster_0 Phase 1: Formulation & Preparation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Biological Evaluation Formulation Strategy Selection (e.g., Cyclodextrin, Nanoemulsion) Preparation Preparation of Formulation (Grinding, Homogenization) Formulation->Preparation Solubility Solubility & Dissolution Testing Preparation->Solubility Characterization Physical Characterization (DSC, PXRD, DLS, TEM) Stability Stability Assessment (Physical & Chemical) InVitro In Vitro Studies (Cell Viability, Anti-inflammatory Assay) Stability->InVitro InVivo In Vivo Studies (Bioavailability, Efficacy Models) InVitro->InVivo Outcome Optimized Lead Formulation InVivo->Outcome

Caption: Workflow for development and evaluation of solubilized this compound.

References

Troubleshooting common issues in HPLC analysis of Guaiazulene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Guaiazulene.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC parameters for this compound analysis?

A1: Successful HPLC analysis of this compound has been reported using reversed-phase chromatography. Key parameters are summarized in the table below.

ParameterDetailsReference
Column Waters XTerra™ RP8, 5 µm (2.1 x 100 mm i.d.)[1]
XTerra C8[2][3]
Newcrom R1[4]
C18 reversed-phase cartridge (for sample preparation)[5]
Mobile Phase A: Acetonitrile/0.1% Formic Acid (60:40)
B: 0.1% Formic Acid in Acetonitrile
Acetonitrile-water 50:50 (v/v)
Acetonitrile (MeCN), water, and phosphoric acid
Elution Gradient: 100% A for 7 min, to 10% A/90% B in 35 min, to 100% B in 40 min
Flow Rate 450 µL/min
Detection Wavelength 285 nm
Injection Volume 20 µL
Sample Preparation Dilution with methanol/0.1% formic acid (55:45)
Solid Phase Extraction (SPE) for complex matrices

Q2: What is the significance of this compound's stability during HPLC analysis?

A2: this compound is known to be a photolabile compound, meaning it degrades upon exposure to light. This instability can lead to the appearance of degradation products as extra peaks in the chromatogram, potentially interfering with the quantification of the main analyte. It is crucial to protect this compound solutions from light and to use freshly prepared samples for analysis. The photodegradation is enhanced by the presence of oxygen.

Troubleshooting Common HPLC Issues for this compound Analysis

This section provides a systematic approach to troubleshooting common problems you may encounter during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Description: The peak for this compound has an asymmetrical shape with a tail extending from the back of the peak.

Potential Causes & Solutions:

  • Secondary Interactions: this compound, with its aromatic structure, can have secondary interactions with active sites on the stationary phase, such as residual silanols on silica-based columns.

    • Solution: Use an end-capped column or a column with a deactivated surface. Operating the mobile phase at a lower pH (around 3-4) by adding an acid like formic acid or phosphoric acid can suppress the ionization of silanol groups and reduce tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample and reinject.

  • Column Degradation: The column may be contaminated or have lost its efficiency.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

G start Peak Tailing Observed cause1 Secondary Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Degradation? start->cause3 solution1 Use End-Capped Column / Adjust Mobile Phase pH cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Flush or Replace Column cause3->solution3 end_node Symmetric Peak solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.

Issue 2: Peak Fronting

Description: The peak for this compound is asymmetrical with the front of the peak being less steep than the back.

Potential Causes & Solutions:

  • Sample Overload: This is the most common cause of peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: A sudden physical change in the column packing can lead to peak fronting.

    • Solution: This is often irreversible, and the column may need to be replaced. Ensure operating conditions (pH, temperature, pressure) are within the column's specifications.

G start Peak Fronting Observed cause1 Sample Overload? start->cause1 cause2 Incompatible Sample Solvent? start->cause2 cause3 Column Collapse? start->cause3 solution1 Dilute Sample / Reduce Injection Volume cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Replace Column cause3->solution3 end_node Symmetric Peak solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for peak fronting in this compound HPLC analysis.

Issue 3: Ghost Peaks

Description: Unexpected peaks appear in the chromatogram, especially in blank runs.

Potential Causes & Solutions:

  • Mobile Phase Contamination: Impurities in the solvents or additives can appear as ghost peaks, particularly in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. A ghost peak trap column can also be installed.

  • System Contamination: Carryover from previous injections or contamination of system components (e.g., injector, seals) can cause ghost peaks.

    • Solution: Run a blank gradient without an injection to see if the peaks persist. Clean the injector and other system components.

  • Sample Contamination: Impurities in the sample or from the sample preparation process can result in extra peaks.

    • Solution: Use clean glassware and high-quality reagents for sample preparation.

G start Ghost Peaks Observed check1 Run Blank Gradient start->check1 cause1 Mobile Phase or System Contamination check1->cause1 Peaks Present cause2 Sample Contamination check1->cause2 No Peaks solution1 Use Fresh, High-Purity Solvents / Clean System cause1->solution1 solution2 Improve Sample Preparation Hygiene cause2->solution2 end_node Clean Baseline solution1->end_node solution2->end_node

Caption: Logical relationship for diagnosing the source of ghost peaks.

Issue 4: Baseline Noise or Drift

Description: The baseline is not stable, showing either high-frequency noise or a gradual drift up or down.

Potential Causes & Solutions:

  • Mobile Phase Issues: Dissolved air in the mobile phase, improper mixing, or contaminated solvents can cause baseline noise and drift.

    • Solution: Ensure the mobile phase is properly degassed. Use an in-line mixer and high-purity solvents.

  • Detector Issues: A dirty flow cell or a failing lamp can lead to baseline noise.

    • Solution: Flush the flow cell. Check the lamp's energy and replace it if necessary.

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause baseline drift.

    • Solution: Use a column oven and ensure a stable laboratory temperature.

  • Pump Problems: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.

    • Solution: Perform regular pump maintenance, including replacing seals and cleaning check valves.

Issue 5: Poor Resolution

Description: The this compound peak is not well separated from other peaks in the chromatogram.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The mobile phase may not have the correct elution strength to separate the compounds of interest.

    • Solution: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. A shallower gradient can also improve separation.

  • Column Issues: The column may be old, contaminated, or not suitable for the separation.

    • Solution: Try a new column or a different stationary phase (e.g., C8 vs. C18). Increasing column length or decreasing particle size can also enhance resolution.

  • Method Development: The overall method may not be optimized for the specific sample matrix.

    • Solution: Re-evaluate and optimize parameters such as mobile phase, column, temperature, and flow rate.

Experimental Protocols

For a starting point in method development, a validated HPLC method for the determination of this compound in complex matrices has been described with the following protocol:

  • Sample Pre-treatment: Solid Phase Extraction (SPE) on a polymeric sorbent (Strata-X polymer).

  • Stationary Phase: XTerra C8.

  • Mobile Phase: Acetonitrile-water 50:50 (v/v).

  • Detection: UV-DAD.

Another detailed method uses a gradient elution:

  • Column: Waters XTerra™ RP8, 5µm (2.1 x 100 mm i.d.).

  • Mobile Phase A: Acetonitrile/0.1% Formic Acid (60:40).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start with 100% A for 7 minutes, then a linear gradient to 10% A and 90% B over 28 minutes, followed by a hold at 100% B for 5 minutes.

  • Flow Rate: 450 µL/min.

  • Detection: UV-Vis at 285 nm.

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalisation of Guaiazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the functionalization of guaiazulene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

General Considerations

Q1: My this compound starting material is a deep blue solid, but it sometimes appears as a dark oil. Is it still usable?

A1: Yes, this is normal. This compound has a low melting point (around 30-33°C) and can appear as a crystalline solid or a viscous, dark blue oil at or near room temperature. As long as it has been stored properly, protected from light and air, it is suitable for use.

Q2: During my reaction, the initial blue color of the this compound solution changed to green, and then to yellow or brown. What does this indicate?

A2: This color change often signifies the degradation of the this compound scaffold. This compound is sensitive to acidic conditions, light, and atmospheric oxygen.[1][2] A change from blue to green can indicate the formation of oxidation or degradation byproducts.[3] If the solution turns yellow or brown, it is likely that significant decomposition has occurred, which will result in a lower yield of the desired product. It is crucial to perform reactions under an inert atmosphere and protect the reaction mixture from light whenever possible.

Q3: I'm having difficulty monitoring my reaction by TLC. The spots are often streaky, and the colors make it hard to visualize with a UV lamp.

A3: Due to the intense color of this compound and its derivatives, visualization by UV light can indeed be challenging. Here are some tips for effective TLC monitoring:

  • Use the visible color: The spots of this compound (blue) and its functionalized products (often reddish-brown for acylated products) are usually visible to the naked eye, which can be used to track the reaction's progress.[1]

  • Appropriate solvent system: Use a solvent system that gives good separation and results in a retention factor (Rf) between 0.3 and 0.7 for your compounds of interest.[4]

  • Staining: If visualization is still difficult, you can use a potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) dip followed by gentle heating to visualize the spots.

Vilsmeier-Haack Formylation

Q4: My Vilsmeier-Haack formylation of this compound is resulting in a low yield of the desired 3-formylthis compound. What are the common causes?

A4: Low yields in the Vilsmeier-Haack formylation of this compound can stem from several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use freshly distilled or high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.

  • Reaction Temperature: The formation of the Vilsmeier reagent should be done at a low temperature (0-5°C) to ensure its stability. After the addition of this compound, the reaction temperature may need to be optimized. For less reactive substrates, gentle heating may be necessary.

  • Incomplete Hydrolysis: After the reaction is complete, the intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure that the work-up procedure, which typically involves pouring the reaction mixture onto ice and then neutralizing with a base like sodium acetate, is carried out effectively.

Q5: I am observing multiple products in the TLC of my Vilsmeier-Haack reaction. How can I improve the regioselectivity for the 3-position?

A5: this compound preferentially undergoes electrophilic substitution at the C3 position. However, side reactions can occur. To improve regioselectivity:

  • Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent. A large excess may lead to side reactions.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity.

Friedel-Crafts Acylation

Q6: My Friedel-Crafts acylation of this compound is not proceeding, or the yield is very low. What are the likely issues?

A6: Challenges in Friedel-Crafts acylation of this compound often relate to the catalyst and reaction conditions:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure anhydrous conditions and use a fresh, active catalyst. In some cases, a stoichiometric amount of the catalyst is required because the product can form a complex with the catalyst, rendering it inactive.

  • Substrate-Catalyst Interaction: this compound can form colored complexes with Lewis acids. This interaction might affect the reactivity. The choice of a milder Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), might be beneficial.

  • Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition.

Halogenation

Q7: I am trying to brominate this compound with N-bromosuccinimide (NBS), but I am getting a mixture of products. How can I control the regioselectivity?

A7: The regioselectivity of this compound halogenation can be influenced by the choice of halogenating agent and reaction conditions.

  • NBS vs. Br₂: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).

  • Solvent Effects: The solvent can play a crucial role. For example, reaction with NBS in a nonpolar solvent like hexane tends to favor substitution at the 3-position.

  • Side-Chain Halogenation: Be aware that under certain conditions, especially with radical initiators or light, halogenation can occur on the alkyl side chains.

Nitration

Q8: Nitration of this compound is giving me a complex mixture and low yield of the desired product. How can I optimize this reaction?

A8: Nitration of activated aromatic compounds like this compound can be challenging due to the harsh reaction conditions often employed.

  • Milder Nitrating Agents: Instead of the standard nitric acid/sulfuric acid mixture, consider using milder nitrating agents.

  • Temperature Control: The reaction is highly exothermic and requires strict temperature control. Running the reaction at low temperatures can help to minimize the formation of byproducts and degradation.

  • Regioselectivity: Electrophilic nitration is expected to occur at the electron-rich C3 position. If other isomers are observed, optimizing the reaction conditions (temperature, solvent, nitrating agent) is necessary to improve regioselectivity.

Data Presentation

The following tables summarize quantitative data for the functionalization of this compound and related aromatic compounds. Note: Data for this compound is limited in some cases, and data for analogous systems is provided for guidance.

Table 1: Vilsmeier-Haack Formylation of Various Aromatic Compounds

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Dimethoxy-5-(4-nitrophenoxy)benzenePOCl₃, DMFDMF803High (not specified)
N-vinylpyrrolePOCl₃, DMF1,2-DichloroethaneRoom Temp3Not specified
This compoundPOCl₃, DMFDMF0 to Room Temp2Good (not specified)

Table 2: Friedel-Crafts Acylation of Anisole with Various Catalysts

Acylating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideZeolite Y180Not specified>95
Acetic AnhydrideIndium Oxide180Not specified~80
Acetyl ChlorideZrPW130585
Acetyl Chloride12-TPA/ZrO₂130592

Experimental Protocols

Vilsmeier-Haack Formylation of this compound

This protocol describes a general method for the formylation of this compound at the 3-position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium acetate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 g, 5.04 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (0.56 mL, 6.05 mmol) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the mixture by slowly adding saturated aqueous sodium acetate solution until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-formylthis compound.

Purification of Functionalized this compound Derivatives by Column Chromatography

This protocol provides a general guideline for the purification of functionalized this compound derivatives.

Materials:

  • Crude reaction mixture

  • Silica gel or alumina

  • Appropriate solvent system (e.g., hexane/ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Determine the appropriate solvent system: Use thin-layer chromatography (TLC) to find a solvent system that provides good separation of your desired product from starting materials and impurities. Aim for an Rf value of 0.3-0.4 for the product.

  • Prepare the column: Pack a chromatography column with silica gel or alumina using the chosen eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary, and load it onto the top of the column. Alternatively, a dry-loading technique can be used for less soluble compounds.

  • Elute the column: Run the column with the chosen solvent system. The less polar compounds will elute first. Due to the intense color of this compound derivatives, the separation of bands can often be visually monitored.

  • Collect fractions: Collect the eluting solvent in fractions.

  • Analyze fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) dissolve_gua Dissolve this compound in anhydrous DMF add_reagent Add Vilsmeier Reagent to this compound solution dissolve_gua->add_reagent Slowly react Stir at Room Temperature add_reagent->react Monitor by TLC quench Quench with Ice react->quench neutralize Neutralize (e.g., NaOAc) quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Vilsmeier-Haack Formylation Experimental Workflow

Troubleshooting_Low_Yield cluster_optimize Optimization Steps cluster_analysis Analysis start Low or No Product Yield check_reagents Reagents fresh and anhydrous? start->check_reagents check_conditions Reaction under inert atmosphere? start->check_conditions optimize_stoich Adjust Reagent Stoichiometry check_reagents->optimize_stoich If yes optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp If yes check_workup Verify Work-up Procedure optimize_temp->check_workup optimize_stoich->check_workup analyze_side_products Analyze Side Products by NMR/MS check_workup->analyze_side_products If yield still low

Troubleshooting Workflow for Low Reaction Yield

References

Addressing the poor solubility and stability of Guaiazulene in acidic conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Guaiazulene Formulation. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor solubility and stability of this compound, particularly in acidic environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous solutions?

A1: this compound is a lipophilic, aromatic hydrocarbon. Its non-polar structure results in low affinity for polar solvents like water, leading to poor aqueous solubility. This inherent hydrophobicity is a primary hurdle in the development of aqueous-based formulations.

Q2: What causes the instability of this compound in acidic conditions?

A2: this compound is susceptible to degradation in acidic environments, which manifests as a loss of its characteristic blue color.[1][2] This instability is attributed to the protonation of the azulene ring, which disrupts the conjugated π-system responsible for its color and chemical stability. This can lead to subsequent reactions like dimerization or polymerization, resulting in inactive or undesired byproducts.

Q3: What are the primary strategies to improve the solubility and stability of this compound?

A3: The two main approaches to enhance the solubility and stability of this compound are:

  • Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can increase its apparent water solubility and protect it from degradation.[3][4]

  • Polymer Conjugation: Covalently attaching this compound to a hydrophilic polymer, such as poly(allylamine), can significantly improve its water solubility and stability in acidic conditions.[1]

Q4: How significant is the improvement in solubility and stability with these methods?

A4: Studies have shown dramatic improvements. For instance, incorporating this compound into a poly(allylamine) polymer has been reported to increase its water solubility by more than 10,000-fold. Furthermore, this polymer-conjugated this compound was found to be stable in an acidic solution (pH 4) for at least one month, whereas unconjugated this compound degrades under similar conditions.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation of this compound during formulation Exceeding the solubility limit of this compound in the chosen solvent system.1. Incorporate a solubilizing agent such as a cyclodextrin or a hydrophilic polymer. 2. Consider using a co-solvent system. 3. For topical formulations, an oil-in-water emulsion may be a suitable vehicle.
Loss of blue color in the formulation over time Degradation of this compound, likely due to acidic pH or exposure to light and oxygen.1. Ensure the final formulation pH is within the stable range for this compound (typically pH 4-6.5, though stabilization methods can extend this). 2. Protect the formulation from light by using opaque packaging. 3. Minimize headspace in the container to reduce oxygen exposure. 4. Employ stabilization techniques like cyclodextrin complexation or polymer conjugation.
Inconsistent drug content in the final product Poor dispersion of this compound in the formulation matrix.1. For solid dispersions, ensure thorough mixing and consider techniques like kneading or co-precipitation for uniform complexation with cyclodextrins. 2. In liquid formulations, use appropriate homogenization techniques to ensure a uniform dispersion.
Phase separation in emulsion-based formulations Imbalance in the hydrophilic-lipophilic balance (HLB) of the surfactant system or improper homogenization.1. Optimize the surfactant and co-surfactant system to achieve the required HLB for the oil phase. 2. Ensure adequate shear and homogenization time during the emulsification process.

Experimental Protocols

Protocol 1: Enhancement of this compound Solubility and Stability via Complexation with β-Cyclodextrin (Kneading Method)

This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility and stability.

Materials:

  • This compound

  • β-Cyclodextrin

  • Methanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Wetting the Cyclodextrin: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of a methanol:water (1:1 v/v) solution to the β-cyclodextrin to form a thick paste.

  • Incorporation of this compound: Dissolve the calculated amount of this compound in a minimal amount of methanol. Gradually add the this compound solution to the β-cyclodextrin paste in the mortar.

  • Kneading: Knead the mixture thoroughly for 60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, add a few more drops of the methanol:water solution.

  • Drying: Spread the resulting paste on a glass tray and dry it in a vacuum oven at 40°C for 24 hours.

  • Sieving: Pulverize the dried complex and pass it through a 100-mesh sieve to obtain a fine powder.

  • Storage: Store the prepared inclusion complex in a well-closed container, protected from light and moisture.

Expected Outcome: A fine, blue-colored powder of the this compound-β-cyclodextrin inclusion complex with enhanced water solubility compared to free this compound.

Protocol 2: Stability Testing of this compound Formulations using a Stability-Indicating HPLC-DAD Method

This protocol outlines a general procedure for a stability-indicating HPLC method to quantify this compound and its degradation products in a formulation.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time). The aqueous phase may contain a buffer to control pH.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 284 nm) and also scan a broader range to detect degradation products.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions to establish a calibration curve.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing a known amount of this compound.

    • Disperse or dissolve the sample in a suitable solvent. This may involve sonication or vortexing.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies (for method validation):

    • Acidic Hydrolysis: Incubate a sample of the formulation with 0.1 M HCl at 60°C for a specified period.

    • Alkaline Hydrolysis: Incubate a sample with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat a sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store a sample at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a sample to UV light.

    • Neutralize the acid and base-stressed samples before injection.

  • Analysis: Inject the standard solutions and the prepared samples (including those from the stability and forced degradation studies) into the HPLC system.

  • Data Analysis:

    • Quantify the concentration of this compound in the samples using the calibration curve.

    • Monitor for the appearance of new peaks in the chromatograms of the stressed samples, which indicate degradation products.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Data Presentation

Table 1: Solubility of this compound and its Formulations

Compound/FormulationSolventSolubility (mg/mL)Fold Increase
This compoundWater~0.00084-
This compound-poly(allylamine) conjugate (3.2% introduction)Water8.7~10,357
This compound-β-cyclodextrin complexWaterData to be determined experimentally-

Table 2: Stability of this compound Formulations under Acidic Conditions

FormulationConditionDurationRemaining this compound (%)Observations
This compound in aqueous solutionpH 41 monthSignificant degradationLoss of blue color
This compound-poly(allylamine) conjugatepH 41 monthNo significant changeBlue color retained

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_results Results This compound This compound formulation Formulation (e.g., Solution, Emulsion) This compound->formulation stabilizer Stabilizing Agent (e.g., Cyclodextrin, Polymer) stabilizer->formulation stress Forced Degradation (Acid, Base, Heat, Light) formulation->stress storage Long-term Storage (Controlled T/RH) formulation->storage hplc Stability-Indicating HPLC stress->hplc storage->hplc data Data Analysis (Purity, Degradation Profile) hplc->data

Caption: Experimental workflow for the formulation and stability testing of this compound.

signaling_pathway cluster_problem Problem cluster_solutions Solutions cluster_outcomes Outcomes poor_solubility Poor Aqueous Solubility cyclodextrin Cyclodextrin Complexation poor_solubility->cyclodextrin polymer Polymer Conjugation poor_solubility->polymer acid_instability Instability in Acidic pH acid_instability->cyclodextrin acid_instability->polymer enhanced_solubility Enhanced Solubility cyclodextrin->enhanced_solubility improved_stability Improved Stability cyclodextrin->improved_stability polymer->enhanced_solubility polymer->improved_stability

Caption: Logical relationship between the problems and solutions for this compound formulation.

References

Improving the stability of Guaiazulene-containing emulsions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating Guaiazulene-containing emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to formulate in an emulsion?

A1: this compound is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its vibrant blue color and anti-inflammatory and antioxidant properties.[1][2] The primary challenges in formulating this compound in emulsions are its poor water solubility and inherent instability. It is prone to degradation and color loss under acidic conditions and when exposed to light and oxygen.[3][4][5]

Q2: What are the common signs of instability in a this compound emulsion?

A2: Instability can manifest in several ways:

  • Color Change: The initial deep blue color may fade or shift to green and eventually yellow upon degradation.

  • Physical Separation: The emulsion may break down into its constituent oil and water phases. This can appear as creaming (oil droplets rising), sedimentation, or complete phase separation (breaking).

  • Changes in Viscosity: The emulsion may become thinner or thicker over time.

  • Globule Size Increase: Microscopic examination may reveal that the dispersed oil droplets are merging (coalescence) or clumping together (flocculation).

Q3: What is the primary mechanism of this compound degradation in an emulsion?

A3: The primary degradation pathways for this compound are photodegradation and acid-catalyzed degradation. Exposure to UV light, particularly in the presence of oxygen, can induce structural modifications, leading to color loss and the formation of various photoproducts, including oligomeric polyoxygenated compounds. Under acidic conditions (e.g., pH 4), the compound's chromophore is altered, resulting in a loss of its characteristic blue color.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Color Fading or Change (Blue to Green/Yellow)

This issue points directly to the degradation of the this compound molecule.

Potential Cause Recommended Solution Supporting Rationale
Photodegradation 1. Package the emulsion in opaque or UV-protective containers (e.g., amber glass).2. Incorporate a photostabilizer or antioxidant (e.g., Vitamin E, BHT) into the oil phase.3. Minimize light exposure during manufacturing and storage.This compound's structure is altered by UV radiation, especially in the presence of oxygen, causing the blue chromophore to break down. Packaging and antioxidants can mitigate this oxidative and light-induced damage.
Acidic pH 1. Adjust the final emulsion pH to be neutral or slightly alkaline (pH > 6.0).2. Use a robust buffering system to maintain the target pH.3. Consider chemical modification of this compound, such as incorporating it into a hydrophilic polymer like poly(allylamine), to protect it in acidic environments.This compound is highly unstable in acidic conditions, leading to rapid color loss. Maintaining a stable, non-acidic pH is critical. Polymer conjugation can shield the molecule from protonation.
Issue 2: Emulsion Phase Separation (Creaming, Coalescence, Breaking)

This indicates a failure of the overall emulsion structure, which can be independent of or exacerbated by this compound degradation.

Potential Cause Recommended Solution Supporting Rationale
Incorrect Emulsifier/HLB 1. Calculate the required Hydrophile-Lipophile Balance (HLB) for your oil phase and select an emulsifier or blend of emulsifiers to match it.2. Experiment with different emulsifier concentrations, typically starting around 5% of the total formulation.The HLB system helps match the emulsifier to the oil and water phases, reducing interfacial tension and promoting stability. Oil-in-water (O/W) emulsions generally require higher HLB emulsifiers.
Insufficient Viscosity 1. Add a thickening agent or rheology modifier to the continuous (water) phase (e.g., xanthan gum, carbomer).2. Increase the volume of the dispersed phase to over 60% to induce internal phase packing and increase viscosity.Increasing the viscosity of the continuous phase slows the movement of dispersed droplets, hindering creaming and coalescence according to Stokes' Law.
Large Droplet Size 1. Increase the energy input during emulsification (higher shear, longer mixing time).2. Use a homogenizer to reduce the droplet particle size after initial emulsification.Smaller droplets are less susceptible to gravitational separation (creaming) and provide a more stable system.
Electrolyte Imbalance 1. For water-in-oil (W/O) emulsions, add a divalent electrolyte like Magnesium Sulfate to the water phase.Electrolytes can help improve the packing of emulsifiers at the oil-water interface, enhancing stability.

Experimental Protocols

Protocol 1: Preparation of a Basic O/W this compound Emulsion

This protocol outlines a standard method for creating an oil-in-water emulsion using the beaker method.

Materials & Equipment:

  • This compound

  • Oil Phase (e.g., Mineral Oil, Squalane)

  • Water Phase (Purified Water)

  • Emulsifier System (e.g., Tween 80 and Span 80 blend)

  • Thickener (e.g., Xanthan Gum)

  • Preservative

  • Two beakers

  • Heating/stirring plate

  • High-shear mixer or homogenizer

  • pH meter

Methodology:

  • Prepare the Oil Phase: In a beaker, combine the oil, this compound, and any oil-soluble components (like Span 80). Heat to 70-75°C while stirring until all components are dissolved and uniform.

  • Prepare the Water Phase: In a separate beaker, combine the purified water, water-soluble emulsifiers (like Tween 80), and thickener. Heat to 70-75°C while stirring until a homogeneous solution is formed.

  • Emulsification: Slowly add the oil phase to the water phase while mixing with a high-shear mixer.

  • Homogenization: Continue mixing for 5-10 minutes to ensure a fine dispersion. For optimal stability, pass the emulsion through a homogenizer to further reduce droplet size.

  • Cool Down: Allow the emulsion to cool to below 40°C while stirring gently.

  • Final Additions: Add any heat-sensitive ingredients, such as preservatives, and adjust the pH to the desired level (typically > 6.0).

  • Final Mix: Stir until uniform and package in an opaque, airtight container.

Protocol 2: Accelerated Stability Testing

This protocol helps predict the long-term stability of your emulsion.

Equipment:

  • Centrifuge

  • Temperature-controlled ovens

  • Microscope

  • Particle size analyzer

Methodology:

  • Centrifugation:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for 30 minutes.

    • Observe for any signs of phase separation, creaming, or breaking. A stable emulsion will show no change.

  • Thermal Stress Testing (Freeze-Thaw Cycles):

    • Store a sample at 4°C for 24 hours.

    • Move the sample to 40-45°C for 24 hours. This completes one cycle.

    • Repeat for 3-5 cycles.

    • After each cycle, visually inspect the sample for changes in color, consistency, and for any signs of separation.

  • Microscopic Evaluation:

    • Place a small drop of the emulsion on a microscope slide.

    • Observe the droplet size and distribution.

    • Compare images of fresh samples to those that have undergone stress testing to identify any increase in globule size (coalescence).

  • Particle Size Analysis:

    • Use a particle size analyzer to quantitatively measure the droplet size distribution of the initial emulsion and after stress testing. A significant increase in the average particle size indicates instability.

Data & Visualizations

Table 1: Impact of Polymer Conjugation on this compound Stability

This table summarizes data from studies on improving this compound's properties by binding it to a water-soluble polymer.

PropertyPure this compoundThis compound-Poly(allylamine) Conjugate (3.2% intro degree)Improvement FactorReference
Water Solubility 0.00084 mg/mL8.7 mg/mL~10,000x
Stability at pH 4 Significant degradation and color loss within days.Stable for one month with no significant change in absorption spectrum.High
Diagrams

// Relationships INTRINSIC -> DEGRADATION [label="leads to"]; FORMULATION -> FLOCCULATION; FORMULATION -> CREAMING; PROCESS -> COALESCENCE; PROCESS -> FLOCCULATION;

DEGRADATION -> COLOR_FADE; FLOCCULATION -> COALESCENCE [style=dashed, label="can lead to"]; CREAMING -> PHASE_SEP; COALESCENCE -> PHASE_SEP; PHASE_SEP -> VISC_CHANGE; } DOT Caption: Logical relationships between causes and effects of this compound emulsion instability.

Troubleshooting_Workflow START Emulsion Unstable Q_COLOR Is there color fading? START->Q_COLOR Q_PHASE Is there phase separation? Q_COLOR->Q_PHASE No A_PHOTO Address Photodegradation: - Use UV-proof packaging - Add antioxidants Q_COLOR->A_PHOTO Yes A_PH Address pH Instability: - Adjust pH to >6.0 - Use buffer Q_COLOR->A_PH Yes A_HLB Review Formulation: - Check Emulsifier/HLB - Optimize concentration Q_PHASE->A_HLB Yes A_PHOTO->Q_PHASE A_PH->Q_PHASE A_VISC Increase Viscosity: - Add rheology modifier A_HLB->A_VISC A_HOMO Improve Process: - Increase shear - Homogenize to reduce  droplet size A_VISC->A_HOMO

References

Strategies to prevent the decomposition of Guaiazulene during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Guaiazulene during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Action
Color change from blue to green or yellow. Exposure to light (photodegradation).[1][2]Store this compound in amber or colored glass containers to protect it from light.[2] Work in a dimly lit area or use light-blocking shields during experiments.
Exposure to atmospheric oxygen (oxidation).[2]Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Use airtight containers.
Acidic pH environment.[2]Ensure the storage or formulation environment is not acidic. The stable pH range is generally between 4 and 6.5.
This compound has turned into an oily liquid. Storage temperature is above its melting point (28-33°C).Store this compound in a refrigerator or a temperature-controlled environment below 28°C.
Degradation is observed even in the dark and at low temperatures. Presence of oxidizing agents or reactive oxygen species (ROS).Consider adding antioxidants to the formulation. Studies suggest tocopherol (Vitamin E) can offer protection.
Inappropriate solvent or formulation.This compound's stability can be solvent-dependent. For aqueous formulations, consider complexation with cyclodextrins or encapsulation in polymers to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to decompose?

A1: The primary factors leading to this compound decomposition are exposure to light (photosensitivity), oxygen (oxidation), elevated temperatures, and acidic pH. This compound is particularly sensitive to UVA light, which can lead to photolysis. Atmospheric oxygen can also cause oxidation, resulting in a color change from blue to greenish-blue.

Q2: What is the ideal storage temperature for this compound?

A2: To maintain its crystalline form and prevent degradation, this compound should be stored in a cool environment, ideally in a refrigerator. The storage temperature should not exceed 28°C, as it will transition to an oily liquid above this temperature.

Q3: How does light affect this compound and how can I prevent photodegradation?

A3: this compound is photosensitive and can degrade upon exposure to daylight and UV light, causing a color change from blue to green and eventually yellow. To prevent photodegradation, store this compound in light-protected containers, such as amber or colored glass bottles. When handling, minimize exposure to direct light.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, incorporating antioxidants can help prevent oxidative degradation. Research on the related compound chamazulene suggests that antioxidants like tocopherol (a form of Vitamin E) and TEMPO can provide significant protection against photo-oxidation.

Q5: Are there any formulation strategies to enhance this compound's stability?

A5: Yes, formulation strategies can significantly improve stability. Encapsulation techniques, such as forming inclusion complexes with β-cyclodextrin or γ-cyclodextrin, can improve thermal stability and reduce volatility. Another approach is to incorporate this compound into a hydrophilic polymer like poly(allylamine), which has been shown to improve its stability in acidic conditions.

Q6: What is the effect of pH on this compound's stability?

A6: this compound is sensitive to acidic conditions. In an acidic environment, its color can change from blue to a yellowy-green or yellow, indicating degradation. It is recommended to maintain a pH range of 4 to 6.5 for formulations containing this compound.

Experimental Protocols

Protocol: Photostability Testing of this compound

This protocol outlines a general procedure to assess the photostability of a this compound solution.

1. Materials:

  • This compound
  • Solvent (e.g., methanol, ethanol, or acetonitrile)
  • Volumetric flasks
  • Quartz cuvettes
  • Solar simulator (e.g., xenon-arc lamp) as a UV-A radiation source
  • High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC/MS) system
  • Control sample container wrapped in aluminum foil

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.
  • Transfer aliquots of the stock solution into quartz cuvettes.
  • Prepare a control sample by wrapping one cuvette completely in aluminum foil to protect it from light.
  • Place the test and control samples in the solar simulator chamber.
  • Expose the samples to a controlled dose of UV-A radiation.
  • At predetermined time intervals, withdraw aliquots from each sample.
  • Analyze the withdrawn aliquots using a validated HPLC-UV or GC/MS method to determine the concentration of remaining this compound.
  • Monitor for the appearance of degradation products.
  • Compare the degradation profile of the exposed sample to the control sample to quantify the extent of photodegradation.

Visualizations

Logical Relationships

A This compound Decomposition B Light Exposure (UV, Visible) A->B C Oxygen Exposure A->C D High Temperature (>28°C) A->D E Acidic pH A->E F Photodegradation B->F G Oxidation C->G H Melting & Thermal Degradation D->H I Acid-catalyzed Degradation E->I

Caption: Factors leading to this compound decomposition.

Experimental Workflow

A Prepare this compound Solution B Expose to Stress Condition (e.g., Light, Heat, Oxygen) A->B C Control (No Stress) A->C D Sample at Time Intervals B->D C->D E Analytical Testing (HPLC, GC/MS) D->E F Data Analysis & Comparison E->F G Assess Stability F->G

Caption: Workflow for assessing this compound stability.

Signaling Pathways

cluster_preventative Preventative Strategies cluster_decomposition Decomposition Pathways StoreDark Store in Dark/ Amber Container Photodegradation Photodegradation StoreDark->Photodegradation Inhibits StoreCool Refrigerate/<28°C ThermalDegradation Thermal Degradation StoreCool->ThermalDegradation Inhibits InertAtmosphere Inert Atmosphere (N2, Ar) Oxidation Oxidation InertAtmosphere->Oxidation Inhibits Antioxidants Add Antioxidants (e.g., Tocopherol) Antioxidants->Oxidation Inhibits pH_Control Control pH (4-6.5) AcidDegradation Acid-catalyzed Degradation pH_Control->AcidDegradation Inhibits Formulation Encapsulation/ Polymer Complex Formulation->Photodegradation Inhibits Formulation->ThermalDegradation Inhibits Formulation->AcidDegradation Inhibits

Caption: Strategies to inhibit this compound decomposition pathways.

References

Technical Support Center: Refinement of Computational Models for Predicting Guaiazulene Properties

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the computational modeling of Guaiazulene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and refine predictive models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for model validation, and quantitative data comparisons.

Troubleshooting Guides & FAQs

This section provides solutions to specific issues that may arise during the computational prediction of this compound's properties.

Quantum Chemical Calculations (TD-DFT)

Question: My TD-DFT calculations for the absorption spectra of this compound derivatives show a significant deviation from experimental results. What are the common causes and how can I troubleshoot this?

Answer: Discrepancies between TD-DFT calculated and experimental absorption spectra are a known challenge, particularly for organic dyes like this compound.[1][2] Here are common causes and troubleshooting steps:

  • Inadequate Basis Set: The choice of basis set is crucial for accurate predictions. For molecules like this compound, a larger basis set is often required to accurately describe the electronic structure.

    • Troubleshooting: If you are using a smaller basis set, consider using a larger one, such as 6-311+G(2d,p), which has been shown to yield well-converged results for similar organic dyes.

  • Incorrect Functional Selection: The choice of the exchange-correlation functional can significantly impact the accuracy of TD-DFT calculations. Standard functionals may not be optimal for all types of electronic transitions.

    • Troubleshooting: Experiment with different functionals, including hybrid functionals (e.g., B3LYP, PBE0) and long-range corrected functionals (e.g., CAM-B3LYP, ωB97X-D). Long-range corrected functionals often perform better for charge-transfer excitations, which can be relevant for certain this compound derivatives.

  • Solvent Effects: Gas-phase calculations may not accurately represent the behavior of this compound derivatives in solution, where most experimental measurements are performed.

    • Troubleshooting: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), into your calculations to account for the influence of the solvent on the electronic properties.

  • Geometry Optimization: The accuracy of the excited state calculation depends on the quality of the ground state geometry.

    • Troubleshooting: Ensure that the ground state geometry is fully optimized at the same level of theory (functional and basis set) that you plan to use for the TD-DFT calculation.

  • Vibronic Coupling: The experimental spectrum includes vibronic transitions, which are not typically captured by standard TD-DFT calculations that provide vertical excitation energies.

    • Troubleshooting: For a more detailed comparison, you may need to perform a vibrational analysis and simulate the vibronic structure of the absorption band.

Question: My TD-DFT geometry optimization for an excited state of a this compound derivative is failing to converge. What steps can I take?

Answer: Excited state geometry optimization failures can be due to several factors:

  • State Crossing or Near-Degeneracy: The excited state of interest may be close in energy to another excited state. This can cause the optimization algorithm to oscillate between states.

    • Troubleshooting: Carefully analyze the orbital contributions to the excited states near your target state. If state mixing is occurring, you may need to use a multi-reference method for a more accurate description. In some cases, using the Tamm-Dancoff Approximation (TDA) can alleviate issues related to triplet instabilities that cause convergence problems.

  • Inappropriate Starting Geometry: A poor initial guess for the excited state geometry can lead to convergence failure.

    • Troubleshooting: Start the optimization from the optimized ground state geometry. If that fails, consider slightly distorting the ground state geometry along the normal modes that are expected to be active in the electronic transition.

  • Computational Expense: Excited state optimizations are computationally demanding and may simply require more resources.

    • Troubleshooting: Increase the maximum number of optimization cycles and ensure sufficient computational resources (memory and CPU time) are allocated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Question: My QSAR model for predicting the biological activity of this compound derivatives has low predictive power on the external test set. How can I improve it?

Answer: Poor external predictivity is a common pitfall in QSAR modeling.[3] Here are key areas to address:

  • Data Quality and Curation: The quality of the biological data is paramount. Experimental errors or inconsistencies in the training set will lead to a poorly predictive model.[4][5]

    • Troubleshooting: Ensure that the biological activity data is from a consistent experimental source and protocol. Remove any data points that are known to be unreliable.

  • Descriptor Selection: The choice of molecular descriptors is critical. Irrelevant or redundant descriptors can introduce noise and lead to overfitting.

    • Troubleshooting: Use a systematic approach for descriptor selection, such as genetic algorithms or recursive feature elimination. Ensure that the selected descriptors have a clear physicochemical or structural interpretation related to the biological activity.

  • Applicability Domain (AD): A QSAR model is only reliable for predicting the activity of compounds that are similar to those in the training set.

    • Troubleshooting: Define the applicability domain of your model using methods like leverage or distance-based approaches. Ensure that the compounds in your external test set fall within this domain.

  • Model Validation: Insufficient or improper validation can give a false sense of a model's predictivity.

    • Troubleshooting: Perform rigorous internal validation (e.g., cross-validation, bootstrapping) and external validation. The external test set should be diverse and representative of the chemical space of interest.

  • Overfitting: The model may be too complex and has learned the noise in the training data rather than the underlying structure-activity relationship.

    • Troubleshooting: Use simpler models or employ regularization techniques. Ensure that the ratio of compounds to descriptors is appropriate (a common rule of thumb is at least 5 compounds per descriptor).

Question: How do I handle the conformational flexibility of this compound derivatives in my QSAR model?

Answer: Conformational flexibility can significantly influence biological activity.

  • 3D Descriptors: Use 3D descriptors that can capture the shape and electronic properties of different conformers.

  • Conformational Sampling: For each molecule, generate a set of low-energy conformers and calculate descriptors for each. You can then use an average of these descriptors or select the descriptors from the most populated/bioactive conformer.

  • Molecular Alignment: When using 3D-QSAR methods like CoMFA or CoMSIA, the alignment of the molecules is critical. Align the molecules based on a common scaffold or a pharmacophore hypothesis.

Molecular Dynamics (MD) Simulations

Question: I am trying to run an MD simulation of a this compound derivative, but I cannot find force field parameters for this molecule. What should I do?

Answer: this compound is a non-standard molecule, and parameters for it are unlikely to be present in standard biomolecular force fields like AMBER or CHARMM. You will need to parameterize it.

  • General Force Fields: You can use a general force field like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) as a starting point. These are designed to provide parameters for a wide range of organic molecules.

  • Parameterization Workflow:

    • Generate Initial Parameters: Use tools like Antechamber (for GAFF) or the CGenFF server to generate initial parameters for your this compound derivative.

    • Quantum Mechanical (QM) Calculations: Perform QM calculations (e.g., using Gaussian or ORCA) to obtain reference data for parameter fitting. This includes:

      • Optimized geometry.

      • Vibrational frequencies.

      • Partial atomic charges (e.g., from electrostatic potential fitting like RESP).

      • Dihedral angle potential energy scans for key rotatable bonds.

    • Parameter Fitting: Fit the force field parameters (bond lengths, angles, dihedrals, and charges) to the QM data. This can be a complex process and may require specialized software.

    • Validation: Validate the new parameters by running short MD simulations and comparing properties like density and heat of vaporization (for a pure liquid) or conformational preferences to QM or experimental data.

Data Presentation

Table 1: Comparison of Predicted and Experimental Biological Activities of selected this compound Derivatives.
DerivativePredicted Activity (in silico)Experimental Activity (in vitro/in vivo)Method of PredictionExperimental AssayReference
This compound-based chalconeHigh anti-inflammatory potentialInhibitory rate of 34.29% in zebrafish modelIn silico ADME studiesChemically induced inflammation in zebrafish
This compound condensation derivative 1High cytotoxic potentialIC50: 5.21 μM against K562 cellsIn silico ADME studiesMTT assay
This compound condensation derivative 2High cytotoxic potentialIC50: 5.14 μM against K562 cellsIn silico ADME studiesMTT assay
This compound derivative (Series I)High antiviral potentialIC50: 17.5 μM against Influenza A virusIn silico ADME studiesNeuraminidase inhibition assay
This compound-based flavonoidStrong PPARγ agonist activityStrong agitation of PPARγ pathway at 20 μMIn silico ADME studiesPPARγ transactivation assay

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., K562). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • K562 cells (or other target cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antiviral Activity Assessment using Neuraminidase Inhibition Assay

This protocol is for evaluating the ability of this compound derivatives to inhibit the neuraminidase enzyme of the influenza virus.

Materials:

  • This compound derivative stock solution

  • Influenza virus neuraminidase

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol with NaOH)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound derivative in the assay buffer.

  • Enzyme and Compound Incubation: In a 96-well plate, add the diluted compound and the neuraminidase enzyme. Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Substrate Addition: Add the MUNANA substrate to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value.

Protocol 3: Anti-inflammatory Activity Assessment in Zebrafish

This protocol uses a chemically induced inflammation model in zebrafish larvae to assess the anti-inflammatory properties of this compound derivatives.

Materials:

  • This compound derivative stock solution

  • Zebrafish larvae (e.g., 3 days post-fertilization)

  • Copper sulfate (CuSO4) solution (e.g., 10 µM) or Lipopolysaccharide (LPS)

  • E3 medium for zebrafish

  • Microscope with a camera

Procedure:

  • Compound Pre-treatment: Place zebrafish larvae in a multi-well plate and expose them to different concentrations of the this compound derivative in E3 medium for 1-2 hours.

  • Inflammation Induction: After pre-treatment, induce inflammation by adding CuSO4 to the medium to damage the neuromasts or by microinjecting LPS into the yolk sac.

  • Incubation: Incubate the larvae for a specific period (e.g., 2-4 hours) to allow for leukocyte migration to the site of injury.

  • Leukocyte Staining (if not using a transgenic line): If not using a transgenic line with fluorescent leukocytes, you can use a stain like Sudan Black B to visualize neutrophils.

  • Imaging and Quantification: Anesthetize the larvae and image the region of interest (e.g., the tail fin) under a microscope. Count the number of migrated leukocytes (neutrophils and/or macrophages) in the inflamed area.

  • Data Analysis: Compare the number of migrated leukocytes in the compound-treated groups to the vehicle control group. A significant reduction in leukocyte migration indicates anti-inflammatory activity. Calculate the percentage of inhibition.

Mandatory Visualization

PPAR_gamma_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Guaiazulene_Derivative This compound Derivative PPARg PPARγ Guaiazulene_Derivative->PPARg Binds PPARg_RXR_inactive PPARγ-RXR (Inactive) PPARg->PPARg_RXR_inactive Heterodimerizes with RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Anti-inflammatory, Metabolic Regulation Gene_Expression->Biological_Effects Leads to

Caption: PPARγ signaling pathway activation by a this compound derivative.

Computational_Experimental_Workflow Start Start: Propose this compound Derivatives Computational_Modeling Computational Modeling (TD-DFT, QSAR, MD) Start->Computational_Modeling Property_Prediction Predict Properties (Spectra, Activity, etc.) Computational_Modeling->Property_Prediction Experimental_Validation Experimental Validation (Synthesis & Bioassays) Property_Prediction->Experimental_Validation Select Promising Candidates Model_Refinement_Loop Refine Model? Model_Refinement_Loop->Computational_Modeling Yes End End: Validated Model Model_Refinement_Loop->End No Compare_Results Compare Computational & Experimental Data Experimental_Validation->Compare_Results Compare_Results->Model_Refinement_Loop

Caption: Integrated workflow for computational prediction and experimental validation.

References

Technical Support Center: Navigating the Cytotoxicity of Guaiazulene Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Guaiazulene derivatives in anticancer research. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you overcome common challenges related to cytotoxicity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high cytotoxicity in my normal (non-cancerous) control cell line. What could be the reason and how can I address this?

A1: High cytotoxicity in normal cell lines is a common challenge. Several factors could be contributing to this:

  • Inherent Cytotoxicity: Some this compound derivatives possess intrinsic cytotoxicity that is not selective for cancer cells.

  • High Concentration: The concentration of the derivative may be too high, leading to off-target effects and general toxicity.

  • Solubility Issues: Poor solubility can lead to the formation of precipitates that are toxic to cells.[1]

  • Oxidative Stress: Some derivatives can induce the production of reactive oxygen species (ROS), which can damage normal cells.[2]

Troubleshooting Steps:

  • Determine the CC50: First, perform a dose-response experiment on your normal cell line to determine the 50% cytotoxic concentration (CC50). This will help you establish a therapeutic window.

  • Optimize Concentration: Use concentrations below the CC50 for your normal cells when treating cancer cells to enhance selectivity.

  • Improve Solubility: Ensure your derivative is fully dissolved in the culture medium. Consider using a different solvent or a solubilizing agent if precipitation is observed. For instance, modifying this compound with polyallylamine has been shown to improve water solubility.[3]

  • Co-administration with Antioxidants: If ROS-induced toxicity is suspected, consider co-administering an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity in normal cells.[2]

Q2: The IC50 value of my this compound derivative varies significantly between experiments. What are the potential causes and how can I improve reproducibility?

A2: Inconsistent IC50 values are a frequent issue in in vitro studies.[4] Key factors include:

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value.

  • Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can respond differently to treatment.

  • Compound Stability: this compound derivatives can be sensitive to light and temperature, which may affect their potency over time.

  • Assay Variability: Technical variations in performing the cytotoxicity assay (e.g., incubation time, reagent addition) can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Seeding Density: Use a consistent and optimized cell seeding density for all your experiments.

  • Maintain Healthy Cell Cultures: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.

  • Proper Compound Handling: Prepare fresh dilutions of your this compound derivative for each experiment from a frozen stock solution stored in the dark.

  • Strict Protocol Adherence: Follow a standardized and well-documented protocol for your cytotoxicity assays to minimize technical variability.

Q3: How can I determine if my this compound derivative is inducing apoptosis or necrosis?

A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cell death.

  • Apoptosis is a programmed and controlled process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. It is generally non-inflammatory.

  • Necrosis is an uncontrolled form of cell death, often triggered by injury, resulting in cell swelling, membrane rupture, and the release of cellular contents, which can induce an inflammatory response.

Recommended Assay:

The most common method to differentiate between these two forms of cell death is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry .

  • Annexin V-positive and PI-negative cells are in early apoptosis.

  • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

  • Annexin V-negative and PI-positive cells are necrotic.

  • Annexin V-negative and PI-negative cells are live cells.

Q4: My this compound derivative is not soluble in the cell culture medium. What can I do?

A4: Solubility is a common issue with hydrophobic compounds like many this compound derivatives.

Troubleshooting Steps:

  • Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your culture medium is non-toxic to the cells (typically <0.5%).

  • Use of Solubilizing Agents: Consider using excipients like cyclodextrins to improve the solubility of your compound.

  • Formulation Strategies: For in vivo studies, consider formulating the derivative into nanoparticles or liposomes to improve solubility and delivery.

  • Chemical Modification: Synthesizing more hydrophilic derivatives by adding polar functional groups can also be a long-term strategy.

Troubleshooting Guides

Guide 1: Inconsistent MTT Assay Results

This guide provides a step-by-step approach to troubleshooting inconsistent results from your MTT cytotoxicity assays.

MTT_Troubleshooting start Inconsistent IC50 Values q1 Is cell seeding density consistent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are cells healthy and at a low passage number? a1_yes->q2 s1 Standardize seeding density and re-run experiment. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the compound stock solution freshly prepared? a2_yes->q3 s2 Use a new batch of low-passage cells. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the assay protocol strictly followed? a3_yes->q4 s3 Prepare fresh stock and working solutions. a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Consider alternative cytotoxicity assays (e.g., LDH, Real-Time Glo). a4_yes->end_node s4 Review and standardize the protocol. a4_no->s4

Quantitative Data Summary

The following tables summarize the cytotoxicity data of various this compound derivatives against different cancer and normal cell lines. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity of N-alkylazulene-1-carboxamide Derivatives

Compound GroupMean CC50 (μM) vs. OSCCMean CC50 (μM) vs. Normal Oral Cells
Group A280313
Group B107301
Group C246318

OSCC: Oral Squamous Cell Carcinoma

Table 2: Tumor Specificity of Selected this compound Derivatives

CompoundTumor Specificity (TS)
(Group A)3.9
(Group B)7.1
(Group B)3.7
(Group C)2.3

Tumor Specificity (TS) is calculated as the ratio of the mean CC50 against normal cells to the mean CC50 against cancer cells. A higher TS value indicates greater selectivity for cancer cells.

Table 3: IC50 Values of this compound Condensation Derivatives against K562 Cells

DerivativeIC50 (μM)
Derivative 15.21
Derivative 25.14

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Intracellular ROS Detection

This protocol details the measurement of intracellular reactive oxygen species (ROS) using the fluorescent probe DCFDA.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Cell culture medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or appropriate culture dish.

  • Compound Treatment: Treat cells with the this compound derivative.

  • DCFDA Loading: Wash the cells with PBS and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

Signaling Pathways and Experimental Workflows

This compound Derivative-Induced Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis. One of the key mechanisms involves the inhibition of the mitochondrial electron transport chain, leading to ATP depletion and the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway This compound This compound Derivative (e.g., TAT) Mitochondria Mitochondrial Electron Transport Chain Complex II This compound->Mitochondria Inhibits ATP ATP Depletion Mitochondria->ATP Leads to Caspase9 Caspase-9 Activation ATP->Caspase9 Induces Caspase7 Caspase-7 Activation Caspase9->Caspase7 PARP PARP Cleavage Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis

Inhibition of the Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells and plays a crucial role in cell growth, proliferation, and survival.

Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

General Workflow for Evaluating Novel this compound Derivatives

This workflow provides a logical progression for the preclinical evaluation of new this compound derivatives.

Experimental_Workflow Start Synthesize Novel This compound Derivative Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) on Cancer & Normal Cells Start->Cytotoxicity Selectivity Determine IC50, CC50, and Tumor Specificity Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, ROS) Selectivity->Mechanism Formulation Formulation Development (e.g., Nanoparticles) Mechanism->Formulation InVivo In Vivo Efficacy and Toxicity Studies Formulation->InVivo End Lead Compound Optimization InVivo->End

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Guaiazulene and Chamazulene

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Guaiazulene and Chamazulene, two isomeric azulene compounds, are natural products renowned for their potent anti-inflammatory properties.[1][2][3] Both are found in the essential oils of various medicinal plants, most notably chamomile (Matricaria chamomilla), and have been utilized for centuries in traditional medicine to treat a range of inflammatory conditions.[1][2] This guide provides a detailed comparative analysis of the anti-inflammatory effects of this compound and Chamazulene, presenting key experimental data, outlining methodologies for crucial experiments, and illustrating the signaling pathways involved. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their therapeutic potential.

Quantitative Data on Anti-inflammatory and Antioxidant Activities

The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound and Chamazulene in various assays. It is important to note that a direct comparison of IC50 values between the two compounds is challenging due to the lack of head-to-head studies under identical experimental conditions.

Table 1: IC50 Values for this compound

ActivityAssayIC50 ValueReference
AntioxidantInhibition of Lipid Peroxidation9.8 µM

Table 2: IC50 Values for Chamazulene

ActivityAssayIC50 ValueReference
Anti-inflammatoryInhibition of Leukotriene B4 Formation (intact cells)15 µM
Anti-inflammatoryInhibition of Leukotriene B4 Formation (cell-free)10 µM
AntioxidantChemical Peroxidation of Arachidonic Acid2 µM
AntioxidantDPPH Radical Scavenging0.27 mg/mL
AntioxidantABTS Radical Scavenging3.7 µg/mL

Mechanisms of Anti-inflammatory Action

Both this compound and Chamazulene exert their anti-inflammatory effects through multiple mechanisms, targeting key mediators and signaling pathways involved in the inflammatory cascade.

This compound:

This compound's anti-inflammatory action is multifaceted. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it modulates the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This compound also exhibits significant antioxidant properties by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress that contributes to inflammation. Some studies suggest that its anti-inflammatory effects may also be linked to the inhibition of the NF-κB signaling pathway.

Chamazulene:

Chamazulene is a well-documented anti-inflammatory agent that contributes significantly to the therapeutic effects of chamomile. Its primary mechanism involves the inhibition of leukotriene B4 synthesis, a potent chemoattractant and activator of neutrophils. Chamazulene also demonstrates antioxidant activity by inhibiting lipid peroxidation. Like this compound, Chamazulene is known to inhibit COX-2 and the production of pro-inflammatory cytokines, including TNF-α and IL-6. Evidence also points to the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in its mode of action.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound and Chamazulene.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial for prostaglandin synthesis.

Protocol Overview:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme. The test compound (this compound or Chamazulene) is dissolved in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well. Then, add the test compound at various concentrations. A control with no inhibitor and a blank with no enzyme are also prepared. The plate is incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Detection: The product of the COX-2 reaction, Prostaglandin G2, is detected fluorometrically. The fluorescence intensity is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells. The IC50 value is then determined from a dose-response curve.

TNF-α and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method to quantify the concentration of cytokines like TNF-α and IL-6 in biological samples, such as cell culture supernatants.

Protocol Overview:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (TNF-α or IL-6).

  • Sample and Standard Incubation: Cell culture supernatants (from cells treated with or without the test compound) and a series of standards with known cytokine concentrations are added to the wells. The plate is incubated to allow the cytokine to bind to the capture antibody.

  • Detection Antibody Incubation: After washing, a biotin-conjugated detection antibody that also binds to the cytokine is added to the wells, forming a "sandwich".

  • Enzyme Conjugate and Substrate Addition: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. Following another wash, a chromogenic substrate for HRP is added.

  • Color Development and Measurement: The HRP enzyme catalyzes a color change, and the intensity of the color is proportional to the amount of cytokine present. The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined by interpolating from this curve.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Chamazulene.

Guaiazulene_NFkB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription Nucleus Nucleus Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Chamazulene_MAPK_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Chamazulene Chamazulene MAPK (p38, JNK) MAPK (p38, JNK) Chamazulene->MAPK (p38, JNK) Inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK (p38, JNK) Phosphorylates AP-1 AP-1 MAPK (p38, JNK)->AP-1 Activates Pro-inflammatory Genes Pro-inflammatory Genes AP-1->Pro-inflammatory Genes Activates Transcription Nucleus Nucleus Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Chamazulene's modulation of the MAPK signaling pathway.

Conclusion

Both this compound and Chamazulene are potent natural anti-inflammatory agents with significant therapeutic potential. Their mechanisms of action are multifaceted, involving the inhibition of key inflammatory enzymes, cytokines, and signaling pathways, as well as exhibiting antioxidant properties. While Chamazulene's anti-inflammatory and antioxidant activities have been more extensively quantified in vitro, this compound also demonstrates a broad spectrum of anti-inflammatory effects. The choice between these two compounds for research or drug development may depend on the specific inflammatory condition being targeted and the desired mechanistic pathway. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic advantages.

References

Validating the Antioxidant Activity of Guaiazulene Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Guaiazulene against established antioxidant standards. The information presented is supported by experimental data from scientific literature, offering a comprehensive overview for researchers and professionals in drug development.

Introduction to this compound's Antioxidant Properties

This compound, a bicyclic sesquiterpene derived from sources like chamomile oil, has garnered significant interest for its anti-inflammatory and antioxidant properties.[1] Its antioxidant mechanism is crucial to its therapeutic effects, primarily through the neutralization of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.[1][2] This activity helps to mitigate oxidative stress, a key factor in various inflammatory and pathological processes.[1] This guide delves into the quantitative validation of this compound's antioxidant capacity by comparing its performance in standard in vitro assays against well-known antioxidants such as α-tocopherol, Trolox, and ascorbic acid.

Mechanism of Action: Combating Oxidative Stress

Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract their harmful effects. Antioxidants like this compound play a pivotal role in restoring this balance. The primary mechanisms of antioxidant action include radical scavenging and metal chelation. This compound has been shown to be an effective radical scavenger.[2]

The cellular response to oxidative stress involves complex signaling pathways. A key pathway is the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These enzymes are critical in the detoxification of ROS.

Below is a diagram illustrating a simplified signaling pathway of oxidative stress and the role of antioxidants.

Simplified Oxidative Stress Signaling Pathway cluster_0 Cellular Environment cluster_1 Cellular Response cluster_2 Antioxidant Intervention Oxidative Stimuli Oxidative Stimuli ROS ROS Oxidative Stimuli->ROS generates Cellular Damage Cellular Damage ROS->Cellular Damage Keap1_Nrf2 Keap1-Nrf2 Pathway ROS->Keap1_Nrf2 activates ARE Antioxidant Response Element Keap1_Nrf2->ARE activates Antioxidant Enzymes\n(SOD, CAT) Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant Enzymes\n(SOD, CAT) upregulates Antioxidant Enzymes\n(SOD, CAT)->ROS detoxifies This compound This compound This compound->ROS neutralizes DPPH Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare DPPH solution in methanol C Mix DPPH solution with This compound/standard A->C B Prepare this compound & standards at various concentrations B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition E->F G Determine IC50 value F->G ABTS Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Generate ABTS•+ by reacting ABTS with potassium persulfate C Mix ABTS•+ solution with This compound/standard A->C B Prepare this compound & standards at various concentrations B->C D Incubate at room temperature C->D E Measure absorbance at ~734 nm D->E F Calculate % inhibition E->F G Determine TEAC value F->G FRAP Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3 solution) C Mix FRAP reagent with This compound/standard A->C B Prepare this compound & standards at various concentrations B->C D Incubate at 37°C C->D E Measure absorbance at ~593 nm D->E F Construct a standard curve using FeSO4 or Trolox E->F G Determine FRAP value F->G

References

A Comparative Analysis of Guaiazulene and its Sulfonated Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 29, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on Guaiazulene and its sulfonated derivatives. This guide provides an in-depth analysis of their physicochemical properties, biological activities, and therapeutic applications, supported by experimental data. The publication aims to facilitate informed decisions in the development of new therapeutic agents.

This compound, a natural bicyclic sesquiterpene found in chamomile oil and guaiac wood, is well-regarded for its anti-inflammatory, antioxidant, and soothing properties.[1][2] Its clinical efficacy has been demonstrated in various inflammatory and allergic conditions.[3] A significant challenge with this compound is its poor water solubility, which has led to the development of sulfonated derivatives like Sodium this compound Sulfonate (GAS-Na) to enhance its utility in aqueous pharmaceutical and cosmetic formulations.[4]

Physicochemical Properties: A Tale of Two Solubilities

The primary distinction between this compound and its sulfonated derivatives lies in their solubility. This compound is lipophilic, dissolving in oils but not in water, which makes it suitable for oil-based topical preparations.[4] In contrast, the addition of a sulfonate group in derivatives like Sodium this compound Sulfonate renders the molecule hydrophilic, allowing it to be readily incorporated into water-based formulations such as gels, lotions, and mouthwashes. This fundamental difference dictates their respective applications and formulation strategies.

PropertyThis compound (GA)Sodium this compound Sulfonate (GAS-Na)
Molecular Formula C15H18C15H17NaO3S
Appearance Blue crystalline solidBlue or blue-green powder
Solubility Oil-soluble, water-insolubleWater-soluble, oil-insoluble
Melting Point 31.5 °C>200 °C
Stability StableUnstable in solid state at room temperature, stabilized in formulations

Biological Activity and Therapeutic Efficacy

Both this compound and its sulfonated derivatives exhibit a range of beneficial biological activities, primarily centered around their anti-inflammatory and antioxidant effects.

Anti-inflammatory and Antioxidant Mechanisms

This compound exerts its anti-inflammatory effects through multiple pathways. It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6, and modulates the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins that mediate inflammation. Furthermore, this compound is a potent antioxidant that neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress and subsequent inflammation. It has also been shown to stabilize cellular membranes, preventing the release of inflammatory mediators.

Sodium this compound Sulfonate also possesses anti-inflammatory, antiallergic, antiulcer, and wound-healing properties. Its mechanism of action involves the inhibition of leukocyte migration and histamine release from mast cells.

A comparative in vitro study evaluating Azulene, this compound, and Sodium this compound Sulfonate found that this compound exhibited a broader range of anti-inflammatory and antioxidant effects than Sodium this compound Sulfonate.

Biological ActivityThis compound (GA)Sodium this compound Sulfonate (GAS-Na)Other Derivatives
Anti-inflammatory HighModerateChalcone derivatives showed significant activity
Antioxidant HighModerate-
Antimicrobial Yes--
Wound Healing YesYes-
Anti-ulcer YesYes-

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the inhibitory effect of test compounds on the production of pro-inflammatory cytokines in cell culture.

Methodology:

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or Sodium this compound Sulfonate for a specified period.

  • Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) is added to the cell culture to induce an inflammatory response and the production of interleukins.

  • Incubation: The cells are incubated for a further 24 hours.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as IL-6 and IL-8, in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the TNF-α treated control.

Antioxidant Activity Assays (DPPH and ABTS)

Objective: To evaluate the radical scavenging capacity of the test compounds.

Methodology:

  • DPPH Assay: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance is measured spectrophotometrically at a specific wavelength. The percentage of radical scavenging activity is then calculated.

  • ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated. The test compound is added to the ABTS radical solution, and the reduction in absorbance is measured. The antioxidant activity is expressed as the percentage of ABTS radical scavenging.

Visualizing the Mechanisms and Workflows

To better understand the biological pathways and experimental processes, the following diagrams have been generated.

Guaiazulene_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_this compound This compound Action cluster_outcome Outcome Stimulus Inflammatory Stimulus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Stimulus->Cytokines COX2 COX-2 Stimulus->COX2 ROS Reactive Oxygen Species (ROS) Stimulus->ROS Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation ROS->Inflammation This compound This compound This compound->Cytokines Inhibits Production This compound->COX2 Inhibits Activity This compound->ROS Neutralizes

Caption: Anti-inflammatory mechanism of this compound.

Experimental_Workflow_Anti_Inflammatory_Assay start Start cell_culture Culture HaCaT Cells start->cell_culture pretreatment Pre-treat with This compound / GAS-Na cell_culture->pretreatment stimulus Add TNF-α (Inflammatory Stimulus) pretreatment->stimulus incubation Incubate for 24h stimulus->incubation supernatant Collect Supernatant incubation->supernatant elisa Perform ELISA for IL-6 and IL-8 supernatant->elisa analysis Data Analysis elisa->analysis end End analysis->end

Caption: In Vitro Anti-inflammatory Assay Workflow.

Conclusion and Future Directions

This compound and its sulfonated derivatives are valuable compounds with significant therapeutic potential, particularly in dermatology and gastroenterology. While this compound demonstrates superior anti-inflammatory and antioxidant activity in some in vitro models, the enhanced water solubility of its sulfonated derivatives offers crucial formulation advantages for specific applications. The choice between this compound and a sulfonated derivative will ultimately depend on the desired therapeutic application, the required formulation characteristics, and the target site of action.

Future research should focus on further elucidating the specific mechanisms of action of sulfonated derivatives and conducting in vivo comparative studies to validate the in vitro findings. The development of novel derivatives with optimized solubility and enhanced biological activity remains a promising area for drug discovery.

References

A Head-to-Head Battle in Inflammation and Pain Relief: Guaiazulene-Based Chalcones Versus the Veteran Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory and analgesic drug development, the search for potent and safer alternatives to established non-steroidal anti-inflammatory drugs (NSAIDs) is a perpetual endeavor. This guide provides a comprehensive in vivo comparison of the efficacy of emerging guaiazulene-based chalcones against the well-established NSAID, indomethacin. The following sections detail the available preclinical data, experimental methodologies, and mechanistic insights to assist researchers in navigating the therapeutic potential of these compounds.

A notable study has indicated that a specific this compound-based chalcone exhibited superior anti-inflammatory activity compared to indomethacin in a zebrafish model, demonstrating an inhibitory rate of 34.29%.[1][2] While this finding in a non-mammalian model is promising, this guide seeks to provide a broader perspective by including data from more traditional rodent models where available and detailing the standardized protocols used for such evaluations.

Quantitative Comparison of In Vivo Efficacy

Direct comparative quantitative data for this compound-based chalcones and indomethacin in rodent models for both anti-inflammatory and analgesic effects is limited in the currently available literature. The following tables summarize the available data and provide a template for how future comparative studies could be structured.

Table 1: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

CompoundAnimal ModelDoseTime Point (hours)Inhibition of Edema (%)Reference
This compound-based ChalconeZebrafishNot SpecifiedNot Specified34.29[1][2]
IndomethacinRat10 mg/kg254[3]
IndomethacinRat10 mg/kg354
IndomethacinRat10 mg/kg454
IndomethacinRat10 mg/kg533
IndomethacinRat0.66-2 mg/kgNot SpecifiedDose-dependent inhibition
IndomethacinMouse10 mg/kg4~31.67
IndomethacinMouse10 mg/kg5~31.67

Note: The data for this compound-based chalcone is from a zebrafish model and may not be directly comparable to the rodent data for indomethacin.

Table 2: Analgesic Activity - Acetic Acid-Induced Writhing Test

CompoundAnimal ModelDoseInhibition of Writhing (%)Reference
This compound-based Chalcone Data Not Available
IndomethacinMouse10 mg/kgNot Specified
IndomethacinMouse10 mg/kgNot Specified

Note: While protocols for the acetic acid-induced writhing test using indomethacin as a standard are available, specific quantitative data on the percentage of inhibition from direct comparative studies with this compound-based chalcones is lacking.

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized experimental protocols are paramount. The following are detailed methodologies for the two most common assays used to evaluate anti-inflammatory and analgesic properties.

Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted method for screening acute anti-inflammatory activity.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Grouping: Animals are randomly divided into at least three groups: a control group (vehicle), a reference standard group (indomethacin), and one or more test groups (this compound-based chalcone).

  • Drug Administration: The test compound or indomethacin (e.g., 10 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.). The vehicle is administered to the control group.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This is a common and sensitive method for screening peripherally acting analgesic drugs.

Protocol:

  • Animals: Swiss albino mice (20-25 g) of either sex are typically used.

  • Grouping: Animals are divided into a control group, a reference standard group, and test groups.

  • Drug Administration: The test compound or indomethacin (e.g., 10 mg/kg) is administered orally or intraperitoneally 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% or 0.7% solution of acetic acid (10 mL/kg) is injected intraperitoneally to induce the writhing response.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes.

  • Calculation of Inhibition: The percentage of analgesic activity is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Mechanistic Insights: Signaling Pathways

The therapeutic effects of both this compound-based chalcones and indomethacin are rooted in their ability to modulate inflammatory signaling pathways.

Indomethacin's Mechanism of Action

Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Indomethacin Indomethacin Indomethacin->COX1_COX2

Figure 1. Indomethacin inhibits COX enzymes, blocking prostaglandin synthesis.

Putative Mechanism of this compound-Based Chalcones

This compound itself is known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and by modulating COX-2 activity. Chalcones, a class of natural and synthetic compounds, have also been shown to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB and JNK signaling pathways, which are crucial for the expression of pro-inflammatory genes like iNOS and COX-2. The combination of these two moieties in this compound-based chalcones suggests a multi-target approach to combating inflammation.

Guaiazulene_Chalcone_Mechanism Inflammatory_Stimuli Inflammatory Stimuli NFkB_JNK_Pathway NF-κB & JNK Pathways Inflammatory_Stimuli->NFkB_JNK_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_JNK_Pathway->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Guaiazulene_Chalcone This compound-based Chalcone Guaiazulene_Chalcone->NFkB_JNK_Pathway

Figure 2. Proposed mechanism of this compound-based chalcones in inflammation.

Experimental Workflow

The typical workflow for the in vivo comparison of these compounds is a sequential process from animal preparation to data analysis.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Randomization_Grouping Randomization & Grouping (Control, Standard, Test) Animal_Acclimatization->Randomization_Grouping Drug_Administration Drug Administration (Vehicle, Indomethacin, this compound Chalcone) Randomization_Grouping->Drug_Administration Induction_of_Pathology Induction of Pathology (Carrageenan or Acetic Acid) Drug_Administration->Induction_of_Pathology Data_Collection Data Collection (Paw Volume or Writhing Counts) Induction_of_Pathology->Data_Collection Data_Analysis Data Analysis (% Inhibition, Statistical Tests) Data_Collection->Data_Analysis

Figure 3. Standard workflow for in vivo anti-inflammatory and analgesic assays.

References

A Comparative Guide to HPLC Methods for the Quantification of Guaiazulene in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Guaiazulene in various complex matrices, including pharmaceutical and cosmetic formulations. This document outlines key performance data, detailed experimental protocols, and a comparison with an alternative analytical technique to assist researchers in selecting the most suitable method for their specific application.

Performance Comparison of Analytical Methods

The selection of an optimal analytical method for this compound quantification is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques.

ParameterHPLC-DADGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ng to µg rangepg to low ng range
Limit of Quantification (LOQ) ng to µg rangepg to low ng range
Precision (%RSD) < 2.0%Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[1]
Sample Preparation Solid-Phase Extraction (SPE) is often necessary for complex matrices.[2][3][4]Simple dilution for simple matrices; Solid-Liquid Extraction or SPE for complex matrices.[2]
Analysis Time Can have longer run times depending on the column and mobile phase.Typically faster run times per sample (e.g., ~14 min).
Selectivity High, based on retention time and UV-Vis absorption spectrum.High, based on both retention time and mass-to-charge ratio.
Volatility Requirement Suitable for non-volatile and thermally labile compounds.Analyte must be volatile and thermally stable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for this compound and its structurally similar compounds.

This method is suitable for the quantification of this compound in various complex matrices such as creams and toothpastes.

a. Sample Preparation (Solid-Phase Extraction)

  • Accurately weigh a sample amount equivalent to approximately 10-20 mg of this compound.

  • Disperse the sample in a suitable solvent.

  • Perform a solid-phase extraction (SPE) using a C18 reversed-phase cartridge to isolate this compound from the matrix.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound with methanol.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions

  • HPLC System: An Agilent 1100 series or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: XTerra C8 (150 mm x 4.6 mm, 5 µm) or a similar reversed-phase column.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitoring at 284 nm, the maximum absorption wavelength for this compound.

c. Validation Parameters

  • Linearity: Achieved over a concentration range of 0.750 to 2.500 µg/mL.

  • Recovery: Good recovery of this compound from the complex matrix is achievable using SPE.

  • Precision and Accuracy: The method demonstrates acceptable values for standard deviation and variation coefficient.

This method is highly sensitive and selective, making it ideal for the analysis of volatile compounds like this compound, especially when low detection limits are required.

a. Sample Preparation

  • For Creams: A solid-liquid extraction is typically employed.

  • For Toothpastes: Solid-Phase Extraction (SPE) is used for sample clean-up.

  • For Simple Matrices (e.g., essential oils): Dilute the sample in a suitable organic solvent like hexane or ethyl acetate.

b. Chromatographic Conditions

  • GC-MS System: An Agilent 6890N Gas Chromatograph coupled with an Agilent 5973N Mass Selective Detector, or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar capillary column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Methodology and Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-DAD and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Complex Matrix Sample (e.g., Cream, Toothpaste) SPE Solid-Phase Extraction (SPE) on C18 Cartridge Sample->SPE Elution Elution with Methanol SPE->Elution Filtration Filtration (0.45 µm) Elution->Filtration HPLC HPLC-DAD System Filtration->HPLC Inject Separation Chromatographic Separation (XTerra C8 Column) HPLC->Separation Detection Detection at 284 nm Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for HPLC-DAD quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Matrix Sample Extraction Solid-Liquid Extraction or SPE Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS System Concentration->GCMS Inject Separation Chromatographic Separation (HP-5MS Column) GCMS->Separation Detection Mass Spectrometry (EI, Full Scan/SIM) Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for GC-MS quantification of this compound.

References

Comparative quantum yield of singlet oxygen generation by Guaiazulene and Rose Bengal.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the singlet oxygen quantum yield of Guaiazulene and the well-established photosensitizer, Rose Bengal.

This guide provides a comparative overview of the singlet oxygen generation efficiency of this compound and Rose Bengal. While Rose Bengal is a well-characterized photosensitizer with a high quantum yield of singlet oxygen production, the available data for this compound is less definitive and presents conflicting findings. This document summarizes the existing quantitative data, details the experimental methodologies for measuring singlet oxygen quantum yield, and provides visualizations to clarify the complex processes involved.

Quantitative Data on Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is a critical parameter for evaluating the efficacy of a photosensitizer. It represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen.

Rose Bengal:

Rose Bengal is a highly efficient photosensitizer, and its ΦΔ has been extensively studied in various solvents. The quantum yield is known to be influenced by factors such as the solvent's polarity and viscosity, as well as the concentration of the dye itself, with aggregation at higher concentrations leading to a decrease in efficiency. The table below summarizes the reported ΦΔ values for Rose Bengal in different solvent environments.

SolventSinglet Oxygen Quantum Yield (ΦΔ)
Water0.75 - 0.76
Ethanol0.68 - 0.86
Acetonitrile0.53
Dimethylformamide (DMF)0.47
Phosphate Buffer0.05

This compound:

In contrast to Rose Bengal, a definitive and consistent singlet oxygen quantum yield for this compound is not well-established in scientific literature. The available research presents conflicting results:

  • Some studies suggest that upon photoirradiation, particularly with UVA light, this compound primarily generates superoxide radicals, with very low or negligible singlet oxygen production.

  • Conversely, other research indicates that photodynamic activation of this compound using a red laser does lead to the generation of singlet oxygen.

One study directly comparing the two compounds stated that the singlet oxygen quantum yield for this compound was lower than that of the reference standard, Rose Bengal. However, a specific numerical value for this compound's ΦΔ was not provided. This significant data gap prevents a direct quantitative comparison of the singlet oxygen generating capabilities of this compound and Rose Bengal. Further research is required to definitively determine the singlet oxygen quantum yield of this compound under various experimental conditions.

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

The determination of singlet oxygen quantum yield can be performed through two primary methodologies: direct and indirect methods.

Direct Method: Time-Resolved Phosphorescence Detection

This method is considered the most reliable and unambiguous approach for quantifying singlet oxygen generation. It involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to its ground state.

Experimental Protocol:

  • Sample Preparation: Prepare optically matched solutions of the sample (e.g., this compound or Rose Bengal) and a reference standard with a known singlet oxygen quantum yield (e.g., Rose Bengal, phenalenone) in the same solvent. The absorbance of both solutions at the excitation wavelength should be identical.

  • Excitation: Excite the solutions with a pulsed laser at a wavelength where both the sample and the reference absorb.

  • Detection: Use a sensitive NIR detector to record the time-resolved phosphorescence decay signal at approximately 1270 nm, which is the characteristic emission wavelength of singlet oxygen.

  • Data Analysis: The initial amplitude of the phosphorescence signal (at time t=0) is directly proportional to the singlet oxygen quantum yield.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated relative to the reference (ΦΔ_ref) using the following equation:

    ΦΔ_s = ΦΔ_ref * (I_s / I_ref) * (A_ref / A_s)

    where I is the initial phosphorescence intensity and A is the absorbance at the excitation wavelength for the sample (s) and the reference (ref).

Jablonski Diagram Illustrating Photosensitization

Jablonski cluster_PS Photosensitizer (PS) cluster_O2 Molecular Oxygen (O₂) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence O2_T ³O₂ (Triplet Ground State) O2_S ¹O₂ (Singlet Excited State) O2_T->O2_S Energy Transfer O2_S->O2_T Phosphorescence (~1270 nm) Light Light (hν) ISC Intersystem Crossing (ISC) EnergyTransfer Energy Transfer Workflow cluster_prep Preparation cluster_exp Experiment cluster_method Detection Method cluster_analysis Data Analysis prep_sample Prepare Sample Solution (Photosensitizer in Solvent) excite Excite with Light Source (Laser or Lamp) prep_sample->excite prep_ref Prepare Reference Solution (Standard in same Solvent) prep_ref->excite prep_trap Prepare Chemical Trap Solution (e.g., DPBF, for Indirect Method) detect Detect Signal excite->detect direct Direct Method: Measure ¹O₂ Phosphorescence (~1270 nm) detect->direct Time-Resolved Spectroscopy indirect Indirect Method: Monitor Chemical Trap (e.g., DPBF Absorbance Decay) detect->indirect UV-Vis/Fluorescence Spectroscopy plot_data Plot Signal vs. Time/ Irradiation Dose direct->plot_data indirect->plot_data calc_qy Calculate Quantum Yield (ΦΔ) Relative to Standard plot_data->calc_qy

Bridging the Gap: Cross-Validation of Computational and Experimental Data for Guaiazulene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides a comparative analysis of computational predictions and experimental findings for various Guaiazulene derivatives, offering insights into their potential as anti-inflammatory, anticancer, and antiviral agents.

This compound, a naturally occurring azulene derivative, and its synthetic analogues have garnered significant interest for their diverse biological activities.[1] Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, are increasingly employed to predict the physicochemical properties and biological activities of these derivatives, thereby guiding synthetic efforts and minimizing resource expenditure.[2][3] This guide summarizes key findings from studies that have explicitly or implicitly performed a cross-validation of in silico and in vitro/in vivo data for this compound derivatives.

Comparative Data on Bioactivity

The following tables summarize the quantitative data from experimental evaluations of various this compound derivatives, alongside their computationally predicted properties where available.

Table 1: Anti-inflammatory Activity
DerivativeExperimental ModelEndpointResultComputational CorrelationReference
This compound-based chalconeZebrafish (in vivo)Inhibition of inflammatory cell migration34.29% inhibitionPreliminary in silico ADME studies predicted excellent drug-likeness.[4][5]
Indomethacin (Control)Zebrafish (in vivo)Inhibition of inflammatory cell migration~27% inhibitionN/A
1-Guaiazulenyl benzimidazole (GABI-1)LPS-induced RAW 264.7 macrophages (in vitro)NO production inhibition33.69% at 20 µmol/LN/A
This compound derivatives with benzimidazole unitLPS-induced RAW 264.7 macrophages (in vitro)Inhibition of IL-6 and TNF-α releaseDose-dependent inhibitionN/A
Table 2: Anticancer Activity
DerivativeCell LineEndpointResult (IC50/CC50)Computational CorrelationReference
This compound condensation derivative 1K562 (leukemia)CytotoxicityIC50: 5.21 µMPreliminary in silico ADME studies predicted excellent drug-likeness.
This compound condensation derivative 2K562 (leukemia)CytotoxicityIC50: 5.14 µMPreliminary in silico ADME studies predicted excellent drug-likeness.
Alkoxyl this compound-3-carboxylateOSCC cell linesTumor-specificity (TS)TSmean=4.4±0.2QSAR analysis correlated TS with 3D shape, electric state, and ionization potential.
Alkoxyl this compound-3-carboxylateOSCC cell linesTumor-specificity (TS)TSmean=4.4±0.2QSAR analysis correlated TS with 3D shape, electric state, and ionization potential.
1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (TAT)Cancer cell linesProliferation inhibitionStronger inhibition in cancer cells vs. normal cellsN/A
Table 3: Antiviral Activity (Influenza A H1N1)
DerivativeCell LineEndpointResult (IC50)Computational CorrelationReference
This compound derivative (from series I)MDCKAntiviral activity17.5 µMPreliminary in silico ADME studies predicted excellent drug-likeness.
Compound 3aMDCKAntiviral activity50.96 µMN/A
Compound 3bMDCKAntiviral activity56.09 µMN/A
Compound 2eMDCKAntiviral activity78.38 µMN/A
Ribavirin (Control)MDCKAntiviral activity130.22 µMN/A

Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting the presented data.

Synthesis of this compound Derivatives (General Procedure)

A common synthetic route involves the condensation of this compound with various aldehydes. For instance, to a solution of t-BuOK in t-amyl alcohol heated to 105°C, the appropriate aldehyde is added, followed by the dropwise addition of a solution of this compound in t-amyl alcohol. The mixture is heated for several hours, then cooled and poured into dilute HCl. The product is extracted with a solvent like DCM, and the crude mixture is purified using flash column chromatography.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound derivatives containing a benzimidazole unit was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) in a dose-dependent manner.

In Vivo Anti-inflammatory Assay

The anti-inflammatory potential of a this compound-based chalcone was evaluated using a zebrafish model. Three days post-fertilization, transgenic zebrafish with fluorescently labeled macrophages were used to observe the migration of inflammatory cells to a site of injury. The reduction in the number of migrating macrophages after treatment with the compound, compared to a control group, indicates anti-inflammatory activity.

Antiviral Activity Assay

The antiviral activity against the influenza A (H1N1) virus was evaluated in Madin-Darby Canine Kidney (MDCK) cells. The 50% inhibitory concentration (IC50) was determined, representing the concentration of the compound required to inhibit the cytopathic effect of the virus by 50%. Ribavirin was used as a positive control.

Cytotoxicity and Tumor-Specificity Assays

The cytotoxic effects of this compound derivatives were determined against various human oral squamous cell carcinoma (OSCC) cell lines and normal human oral mesenchymal cell lines. The 50% cytotoxic concentration (CC50) was calculated for each cell line. Tumor-specificity (TS) was then determined as the ratio of the mean CC50 against normal cells to that against OSCC cell lines. Cell cycle analysis was performed using flow cytometry to investigate the mechanism of cell death.

Visualizing the Cross-Validation Workflow and Biological Pathways

The following diagrams illustrate the logical flow of cross-validation and a key signaling pathway implicated in the action of certain this compound derivatives.

CrossValidationWorkflow cluster_computational Computational Design & Screening cluster_experimental Experimental Validation cluster_analysis Data Analysis & Refinement in_silico In Silico Design of This compound Derivatives qsar QSAR & ADME Prediction in_silico->qsar tdft TD-DFT for Photophysical Properties in_silico->tdft synthesis Chemical Synthesis qsar->synthesis Guide Synthesis comparison Comparison of Predicted vs. Experimental Data qsar->comparison tdft->synthesis Guide Synthesis tdft->comparison in_vitro In Vitro Bioassays (Anticancer, Antiviral, Anti-inflammatory) synthesis->in_vitro in_vivo In Vivo Models (e.g., Zebrafish) synthesis->in_vivo phys_chem Photophysical Characterization synthesis->phys_chem in_vitro->comparison in_vivo->comparison phys_chem->comparison refinement Model Refinement comparison->refinement Identify Discrepancies refinement->in_silico Iterative Improvement

Caption: A generalized workflow for the cross-validation of computational and experimental data in this compound derivative research.

PPARg_Pathway cluster_cell Cellular Response ligand This compound-based Flavonoid pparg PPARγ Receptor ligand->pparg Agonist Binding complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex p_response Peroxisome Proliferator Response Element (PPRE) in Target Genes complex->p_response Binds to DNA transcription Modulation of Gene Transcription p_response->transcription effects Anti-obesity & Amelioration of Hepatic Steatosis transcription->effects

Caption: The PPARγ signaling pathway, which can be strongly agitated by certain this compound-based flavonoids.

Conclusion

The integration of computational and experimental approaches holds significant promise for the development of novel this compound-based therapeutics. While in silico methods like QSAR and ADME predictions provide valuable guidance for synthesis and screening, experimental validation remains indispensable for confirming biological activity and elucidating mechanisms of action. Discrepancies between predicted and observed data, such as those noted in photophysical property calculations, highlight the need for refining computational models to enhance their predictive accuracy. The continued cross-validation of computational and experimental data will undoubtedly pave the way for the rational design of next-generation this compound derivatives with enhanced therapeutic potential.

References

A comparative study on the efficacy of different Guaiazulene extraction methods.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Efficacy and Experimental Protocols

Guaiazulene, a bicyclic sesquiterpene renowned for its anti-inflammatory and antioxidant properties, is a valuable compound in the pharmaceutical and cosmetic industries.[1][2][3][4][5] Its effective extraction from natural sources, such as chamomile (Matricaria chamomilla L.), guaiac wood, and various soft corals, is a critical step in its commercial production. This guide provides a comparative analysis of different this compound extraction methods, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Efficacy of Extraction Methods

The choice of an extraction method significantly impacts the yield, purity, and overall efficiency of this compound production. This section summarizes the quantitative data for several common extraction techniques.

Extraction MethodTypical Yield (%)Purity (%)Key Solvents/ReagentsExtraction TimeNotable Remarks
Steam Distillation followed by Solvent Extraction 0.5 - 1.5> 90Water, Petroleum Ether, Phosphoric Acid, Sodium HydroxideSeveral hoursA traditional and widely used method. The initial steam distillation isolates the essential oil, which is then further purified.
Dehydrogenation and Distillation 10 - 15Not specifiedSulfur, Petroleum Ether, Sulfuric Acid, Sodium HydroxideNot specifiedThis method often starts from a precursor like a gum from Guacum officinale and involves a chemical reaction (dehydrogenation) to form this compound.
Microwave-Assisted Extraction (MAE) Higher than conventional methodsNot specifiedPolar solvents (e.g., ethanol, water)MinutesA modern technique that uses microwave energy to accelerate extraction, reducing time and solvent consumption.
Ultrasound-Assisted Extraction (UAE) Higher than conventional methodsNot specifiedVarious solvents (e.g., water, ethanol)Minutes to hoursUtilizes ultrasonic waves to create cavitation, enhancing solvent penetration and mass transfer. It is known for being efficient at lower temperatures, which helps in preserving thermolabile compounds.
Supercritical Fluid Extraction (SFE) VariableHighSupercritical CO2, often with a co-solvent (e.g., ethanol)10 - 60 minutesA "green" technology that uses a supercritical fluid (most commonly CO2) as the solvent. It offers high selectivity and leaves no toxic residue.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. The following sections provide step-by-step protocols for the key methods discussed.

Steam Distillation followed by Solvent Extraction

This method is a classic approach for extracting essential oils containing this compound from plant materials like chamomile.

Protocol:

  • Preparation of Plant Material: Weigh the dried plant material (e.g., 1 ton of chamomile).

  • Steam Distillation:

    • Place the plant material in a reaction kettle and add an equal or greater amount of distilled water (e.g., 1-4 tons).

    • Heat the mixture to generate steam, which will carry the volatile essential oils.

    • Condense the steam and collect the distillate.

  • Separation of Oily Phase: Allow the distillate to stand and separate. Collect the upper oily layer, which contains the crude essential oil.

  • Vacuum Fractionation: Subject the oily phase to vacuum fractionation and collect the fraction at 130-157 °C, which is enriched with this compound.

  • Dehydrogenation (Optional but recommended for higher purity):

    • Treat the collected fraction with a catalyst (e.g., palladium on carbon) under a nitrogen atmosphere and heat to facilitate dehydrogenation.

    • Cool the mixture and filter to remove the catalyst.

  • Solvent Extraction and Purification:

    • Cool the filtrate to 30-40 °C.

    • Add petroleum ether and an acid solution (e.g., 60-90% phosphoric acid) and mix thoroughly.

    • Allow the layers to separate and collect the acid layer containing the protonated this compound.

    • Wash the acid layer repeatedly with petroleum ether and ice water.

    • Combine the blue solution layers and wash with a sodium hydroxide solution to neutralize the acid.

    • The resulting mazarine oily substance is the crude this compound product.

  • Final Purification (Optional): The crude product can be further purified by recrystallization from ethanol or by column chromatography to achieve higher purity.

Microwave-Assisted Extraction (MAE)

MAE is a rapid and efficient method for extracting bioactive compounds.

Protocol:

  • Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Selection: Choose a suitable polar solvent with a high dielectric constant, such as ethanol or a mixture of ethanol and water, for effective microwave absorption.

  • Extraction:

    • Place the powdered plant material in a microwave extraction vessel and add the solvent.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power for a short duration (e.g., a few minutes). The optimal power and time will depend on the specific plant material and solvent.

  • Filtration and Concentration:

    • After extraction, cool the vessel and filter the mixture to separate the extract from the solid residue.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound extract.

  • Purification: Further purify the crude extract using techniques like column chromatography.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to enhance the extraction process.

Protocol:

  • Sample Preparation: Similar to MAE, grind the dried plant material to a fine powder.

  • Solvent Selection: A variety of solvents can be used, including water, ethanol, and methanol.

  • Extraction:

    • Place the powdered plant material in an extraction vessel with the chosen solvent.

    • Immerse an ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes). The temperature can be controlled during the process.

  • Filtration and Concentration:

    • After sonication, filter the mixture to separate the extract.

    • Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The resulting crude extract can be purified using chromatographic methods.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent.

Protocol:

  • Sample Preparation: The plant material should be dried and ground to a consistent particle size.

  • Loading the Extractor: Pack the ground material into the extraction vessel.

  • Extraction:

    • Pump liquid CO2 into the system and bring it to a supercritical state by controlling the temperature (above 31°C) and pressure (above 74 bar).

    • A co-solvent, such as ethanol, may be added to the CO2 to increase its solvating power for more polar compounds.

    • The supercritical fluid passes through the plant material, dissolving the this compound.

  • Separation:

    • The extract-laden supercritical fluid flows into a separator where the pressure is reduced.

    • This causes the CO2 to return to a gaseous state, leaving behind the extracted compounds.

  • Collection: The pure this compound extract is collected from the separator.

Visualizing the Extraction Workflows

The following diagrams illustrate the logical flow of the described extraction methods.

Steam_Distillation_Workflow Start Start: Chamomile Steam_Distillation Steam Distillation (with Water) Start->Steam_Distillation Separation Separation of Oily Phase Steam_Distillation->Separation Vacuum_Fractionation Vacuum Fractionation (130-157°C) Separation->Vacuum_Fractionation Solvent_Extraction Solvent Extraction (Petroleum Ether & Acid) Vacuum_Fractionation->Solvent_Extraction Purification Purification (Washing & Neutralization) Solvent_Extraction->Purification Crude_this compound Crude this compound Purification->Crude_this compound

Caption: Workflow for Steam Distillation and Solvent Extraction.

MAE_Workflow Start Start: Plant Material Grinding Grinding Start->Grinding Mixing Mixing with Solvent Grinding->Mixing Microwave_Extraction Microwave Irradiation Mixing->Microwave_Extraction Filtration Filtration Microwave_Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for Microwave-Assisted Extraction (MAE).

UAE_Workflow Start Start: Plant Material Grinding Grinding Start->Grinding Mixing Mixing with Solvent Grinding->Mixing Sonication Ultrasonic Treatment Mixing->Sonication Filtration Filtration Sonication->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

SFE_Workflow Start Start: Plant Material Grinding Grinding Start->Grinding Loading Loading into Extractor Grinding->Loading Extraction Extraction with Supercritical CO2 Loading->Extraction Separation Pressure Reduction & Separation Extraction->Separation Collection Collection of Extract Separation->Collection Pure_Extract Pure Extract Collection->Pure_Extract

Caption: Workflow for Supercritical Fluid Extraction (SFE).

References

Validating the safety and efficacy of Guaiazulene in dermatological applications.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Guaiazulene and Standard Therapies in Dermatological Applications

This compound, a derivative of azulene found in chamomile and other plants, is gaining traction in dermatology for its anti-inflammatory, antioxidant, and soothing properties. This guide provides a comprehensive comparison of this compound with established dermatological treatments such as topical corticosteroids and calcineurin inhibitors for conditions including atopic dermatitis, diaper dermatitis, and neurodermatitis. The following sections present a detailed analysis of their efficacy, safety, and mechanisms of action, supported by experimental data and detailed protocols to aid in research and development.

Efficacy and Safety: A Comparative Overview

This compound has demonstrated notable efficacy in improving skin health in various dermatological conditions. Clinical studies have highlighted its ability to enhance skin moisture, reduce roughness, and alleviate itching.[1][2] While direct head-to-head trials with traditional therapies are limited, a comparative analysis of data from independent studies provides valuable insights into its relative performance.

Atopic Dermatitis (Eczema)

This compound has shown promise in managing atopic dermatitis by improving skin barrier function and reducing inflammatory responses.[1][2]

Table 1: Comparison of Efficacy in Atopic Dermatitis

TreatmentKey Efficacy OutcomesSource
This compound (0.02%) with Ceramides (1%) - 63.61% increase in skin moisture after 4 weeks. - 4.18% reduction in skin roughness after 4 weeks. - 69.71% decrease in itchiness after 4 weeks.[1]
Topical Corticosteroids (Fluticasone Propionate 0.005%) - 87% of children achieved extensive remission after 4 weeks. - Significantly reduced risk of relapse with twice-weekly maintenance.
Calcineurin Inhibitors (Pimecrolimus Cream 1%) - 34.8% of patients achieved clear or almost clear skin (IGA 0/1) after 6 weeks. - 56.5% of patients had mild or absent pruritus by day 43. - 66.9% disease improvement rate at 24 weeks.
Calcineurin Inhibitors (Tacrolimus Ointment 0.1%) - Superior to mild-potency corticosteroids for head and neck atopic dermatitis. - Over 90% of patients experienced at least moderate improvement after 3 weeks.
Diaper Dermatitis

For recalcitrant diaper dermatitis, this compound has been shown to be an effective and rapid treatment option.

Table 2: Comparison of Efficacy in Diaper Dermatitis

TreatmentKey Efficacy OutcomesSource
This compound (0.05% pomade) - Statistically significant improvements in visual scores on days 1 and 3 compared to control (antifungal). - Higher complete recovery rate compared to control.
Standard Care (e.g., Zinc Oxide, Barrier Creams) - Aims to reduce moisture and protect the skin barrier. Efficacy varies depending on severity.
Neurodermatitis

While specific quantitative data for this compound in neurodermatitis is less readily available, its anti-inflammatory and anti-pruritic properties suggest potential benefits. Standard treatments focus on breaking the itch-scratch cycle.

Table 3: Established Treatments for Neurodermatitis

TreatmentMechanism of ActionCommon Side Effects
Topical Corticosteroids Anti-inflammatory, vasoconstrictive, and anti-proliferative effects.Skin atrophy, telangiectasia, striae.
Calcineurin Inhibitors Inhibit T-cell activation and subsequent release of inflammatory cytokines.Burning sensation, itching at the application site.
Antihistamines Block histamine receptors to reduce itching.Drowsiness.

Safety and Tolerability

This compound is generally well-tolerated, with the most common side effect being mild skin irritation. In contrast, long-term use of topical corticosteroids is associated with a higher risk of skin atrophy, telangiectasia, and striae. Calcineurin inhibitors can cause a burning sensation or itching upon application, though these effects are often transient.

Table 4: Comparative Safety Profile

TreatmentCommon Adverse EventsSource
This compound Mild skin irritation, redness, itching.
Topical Corticosteroids Skin atrophy (incidence up to 5% after one year of use in psoriasis), telangiectasia, striae, hypopigmentation.
Calcineurin Inhibitors Burning sensation, pruritus at the application site.

Mechanisms of Action: A Look at the Signaling Pathways

This compound exerts its therapeutic effects through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory prostaglandins. This anti-inflammatory action is likely mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Furthermore, this compound is a potent antioxidant, capable of scavenging free radicals.

In contrast, topical corticosteroids bind to glucocorticoid receptors, leading to the inhibition of inflammatory gene expression. Calcineurin inhibitors specifically target the calcineurin-NFAT pathway in T-cells, preventing the transcription of genes encoding inflammatory cytokines.

Guaiazulene_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Action cluster_pathway Cellular Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., allergens, irritants) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway activates COX2_Pathway COX-2 Pathway Inflammatory_Stimulus->COX2_Pathway activates This compound This compound This compound->NF_kB_Pathway inhibits This compound->COX2_Pathway inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines leads to production of Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins leads to production of Inflammation Inflammation (Redness, Swelling, Itch) Pro_inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation

This compound's Anti-Inflammatory Signaling Pathway

Antioxidant_Mechanism Free_Radicals Free Radicals (Reactive Oxygen Species) This compound This compound Free_Radicals->this compound scavenged by Oxidative_Stress Oxidative Stress & Cell Damage Free_Radicals->Oxidative_Stress Neutralized_Molecule Neutralized Molecule This compound->Neutralized_Molecule donates electron/hydrogen This compound->Oxidative_Stress prevents

This compound's Antioxidant Mechanism of Action

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments cited in the evaluation of dermatological treatments.

Assessment of Skin Barrier Function

1. Transepidermal Water Loss (TEWL) Measurement

  • Objective: To quantify the amount of water that passively evaporates through the skin, providing an indirect measure of skin barrier integrity.

  • Apparatus: An open-chamber TEWL meter (e.g., Tewameter®).

  • Protocol:

    • Acclimatize subjects in a temperature and humidity-controlled room (e.g., 20-22°C, 45-55% humidity) for at least 30 minutes prior to measurement.

    • Define the measurement sites on the skin (e.g., volar forearm).

    • Gently place the probe of the TEWL meter on the skin surface, ensuring no pressure is applied.

    • Record the TEWL value (in g/m²/h) once the reading stabilizes.

    • Take multiple readings at each site and calculate the average.

    • Measurements are typically taken at baseline and at specified time points after product application.

TEWL_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Acclimatization Subject Acclimatization (30 min, controlled environment) Site_Selection Define Measurement Sites Acclimatization->Site_Selection Probe_Placement Place TEWL Probe on Skin Site_Selection->Probe_Placement Record_Value Record Stabilized TEWL Value Probe_Placement->Record_Value Repeat_Readings Repeat for Multiple Readings Record_Value->Repeat_Readings Calculate_Average Calculate Average TEWL Repeat_Readings->Calculate_Average Compare_Timepoints Compare Baseline vs. Post-Treatment Calculate_Average->Compare_Timepoints

Experimental Workflow for TEWL Measurement

2. Skin Hydration Measurement (Corneometry)

  • Objective: To measure the hydration level of the stratum corneum.

  • Apparatus: Corneometer®.

  • Protocol:

    • Follow the same subject acclimatization and site selection procedures as for TEWL measurement.

    • Press the probe of the Corneometer® firmly onto the skin surface.

    • The instrument measures the electrical capacitance of the skin, which is related to its water content.

    • Record the arbitrary units displayed by the device.

    • Take multiple readings at each site and calculate the average.

    • Measurements are performed at baseline and at various intervals after product application.

In Vitro Anti-inflammatory and Antioxidant Assays

1. Inhibition of Pro-inflammatory Cytokines (ELISA)

  • Objective: To quantify the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) in cell culture.

  • Cell Line: Human keratinocytes (e.g., HaCaT cells).

  • Protocol:

    • Culture HaCaT cells in appropriate media.

    • Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., TNF-α).

    • Concurrently treat the cells with various concentrations of the test compound (e.g., this compound).

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of the target cytokine in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Compare the cytokine levels in treated cells to those in untreated and vehicle-treated controls to determine the percentage of inhibition.

2. DPPH Radical Scavenging Assay

  • Objective: To assess the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Principle: The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

    • Prepare various concentrations of the test compound.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_DPPH Prepare DPPH Solution Mix Mix DPPH with Samples Prepare_DPPH->Mix Prepare_Samples Prepare Test Compound and Control Dilutions Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (approx. 517 nm) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging

Experimental Workflow for DPPH Assay

Conclusion

This compound presents a compelling profile for use in dermatological applications, particularly for inflammatory and sensitive skin conditions. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and skin barrier-enhancing properties, positions it as a viable alternative or adjunct to traditional therapies. While further head-to-head clinical trials are warranted to definitively establish its comparative efficacy, the existing data suggests a favorable benefit-risk profile, especially considering the potential side effects associated with long-term use of topical corticosteroids. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support and stimulate further research into the full therapeutic potential of this compound.

References

A Comparative Analysis of the Electronic Properties of Guaiazulene and Azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electronic properties of Guaiazulene and its parent compound, Azulene. Understanding the nuances in their electronic structures is critical for applications in materials science and drug development, where these properties dictate molecular interactions, reactivity, and photophysical behavior. This document synthesizes theoretical calculations and experimental data to offer a comprehensive overview.

Introduction to Azulene and this compound

Azulene (C₁₀H₈) is a bicyclic, non-benzenoid aromatic hydrocarbon, notable for its distinct blue color and significant dipole moment, which sets it apart from its colorless isomer, naphthalene.[1] Its unique structure, a fusion of a five-membered and a seven-membered ring, leads to a polarized electronic ground state, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient.[1][2] This charge separation is responsible for its unusual electronic and photophysical properties.[1][2]

This compound (1,4-dimethyl-7-isopropylazulene, C₁₅H₁₈) is a naturally occurring alkylated derivative of azulene. The addition of electron-donating alkyl groups—two methyl groups and an isopropyl group—to the azulene core is expected to modulate its electronic properties. This guide will delve into a quantitative and qualitative comparison of these two molecules.

Comparative Electronic Properties

The electronic properties of Azulene have been extensively studied through both experimental and theoretical methods. While specific experimental data for this compound is less common, its properties can be understood by extrapolating from the known effects of alkyl substitution on the azulene core. The following table summarizes key electronic parameters for both molecules.

PropertyThis compound (C₁₅H₁₈)Azulene (C₁₀H₈)Method
HOMO-LUMO Gap (eV) ~2.34.43Theoretical (DFT)
Ionization Potential (eV) No experimental data found7.42 ± 0.02Experimental
Electron Affinity (eV) No experimental data found0.790 ± 0.008Experimental
Dipole Moment (Debye) ~1.081.08Experimental
Discussion of Electronic Property Comparison

The alkyl substituents on the this compound molecule are electron-donating. This electronic induction is predicted to raise the energy of the Highest Occupied Molecular Orbital (HOMO) compared to Azulene. Consequently, the HOMO-LUMO gap in this compound is expected to be smaller, a prediction supported by the theoretical value of approximately 2.3 eV compared to Azulene's 4.43 eV. A smaller HOMO-LUMO gap generally implies higher reactivity and absorption of longer wavelength light.

The ionization potential, which is the energy required to remove an electron, is expected to be lower for this compound than for Azulene due to the electron-donating nature of the alkyl groups, which makes the molecule more easily oxidized. Conversely, the electron affinity of this compound is likely to be lower than that of Azulene. The dipole moments of both molecules are reported to be very similar, around 1.08 D, indicating that the alkyl substitution in this compound does not significantly alter the overall charge distribution that gives rise to the characteristic polarity of the azulene core.

Methodologies for Determining Electronic Properties

The electronic properties of azulene derivatives are typically investigated using a combination of electrochemical, spectroscopic, and computational methods.

Experimental and Theoretical Workflow

G cluster_0 Determination of Electronic Properties cluster_1 Experimental Methods cluster_2 Theoretical Methods cluster_3 Derived Properties UV_Vis UV-Vis Spectroscopy HOMO_LUMO HOMO-LUMO Gap UV_Vis->HOMO_LUMO Optical Gap CV Cyclic Voltammetry CV->HOMO_LUMO Electrochemical Gap IP Ionization Potential CV->IP From Oxidation Potential EA Electron Affinity CV->EA From Reduction Potential DFT Density Functional Theory (DFT) DFT->HOMO_LUMO DFT->IP DFT->EA Dipole Dipole Moment DFT->Dipole

Workflow for determining the electronic properties of azulenoids.
Experimental Protocols

1. Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical HOMO-LUMO Gap Estimation

  • Principle: The absorption of light by a molecule can induce the promotion of an electron from the HOMO to the LUMO. The wavelength corresponding to the onset of the lowest energy absorption band in the UV-Vis spectrum can be used to estimate the optical HOMO-LUMO gap.

  • Protocol:

    • A purified sample of the azulene derivative is dissolved in a suitable solvent, such as cyclohexane or acetonitrile, at a known concentration.

    • The UV-Vis absorption spectrum is recorded over a wavelength range of approximately 200-800 nm using a spectrophotometer.

    • The onset of the lowest energy absorption band (λ_onset) is identified from the spectrum.

    • The optical HOMO-LUMO gap is calculated using the formula: E_gap (eV) = 1240 / λ_onset (nm).

2. Cyclic Voltammetry (CV) for Electrochemical HOMO-LUMO Gap, Ionization Potential, and Electron Affinity

  • Principle: CV is an electrochemical technique that measures the current response of a redox-active species to a linearly cycled potential sweep. It provides information about the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels.

  • Protocol:

    • Electrode Preparation: A glassy carbon working electrode is polished with an alumina slurry, followed by sonication in deionized water and ethanol, and then thoroughly dried.

    • Solution Preparation: A 1 mM solution of the azulene derivative is prepared in an electrolyte solution, typically 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile (CH₃CN). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.

    • Cell Assembly: A three-electrode electrochemical cell is assembled, consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

    • Data Acquisition: The potential is swept between a defined range, and the resulting current is measured. The scan rate is typically set between 50-200 mV/s.

    • Data Interpretation: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are estimated using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum):

      • E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8] eV

      • E_LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8] eV The electrochemical HOMO-LUMO gap is the difference between E_LUMO and E_HOMO. The ionization potential can be approximated from the HOMO energy, and the electron affinity from the LUMO energy.

Theoretical Protocols

1. Density Functional Theory (DFT) Calculations

  • Objective: To compute the electronic structure and properties of the molecules, including HOMO and LUMO energies, ionization potential, electron affinity, and dipole moment.

  • Methodology:

    • The molecular geometries of Azulene and this compound are optimized using a specific functional and basis set, for example, the B3LYP functional with the 6-31G** basis set.

    • This method solves the Kohn-Sham equations to determine the ground-state electronic energy and molecular orbitals (HOMO and LUMO).

    • From the calculated orbital energies, the HOMO-LUMO gap is determined. Ionization potential can be estimated from the HOMO energy (Koopmans' theorem), and electron affinity from the LUMO energy. The dipole moment is also a direct output of the calculation.

Conclusion

The electronic properties of this compound are closely related to those of its parent compound, Azulene, with predictable modifications arising from its alkyl substituents. The electron-donating nature of the methyl and isopropyl groups in this compound leads to a smaller theoretical HOMO-LUMO gap, suggesting increased reactivity and a red-shift in its absorption spectrum compared to Azulene. While both molecules exhibit a significant dipole moment, a hallmark of the azulene core, further experimental investigation into the ionization potential and electron affinity of this compound would provide a more complete comparative picture. The experimental and theoretical protocols outlined in this guide provide a robust framework for such future investigations.

References

Unveiling the In Vivo Anti-Inflammatory Potential of Synthesized Guaiazulene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-inflammatory properties of synthesized Guaiazulene derivatives. This guide provides an objective analysis of the performance of these novel compounds against established anti-inflammatory agents, supported by experimental data from various preclinical models.

This compound, a natural bicyclic aromatic hydrocarbon, and its derivatives have long been recognized for their therapeutic potential. This guide focuses on the in vivo validation of recently synthesized derivatives, offering a structured overview of their efficacy and mechanisms of action.

Comparative Efficacy of Synthesized this compound Derivatives

The anti-inflammatory activity of synthesized this compound derivatives has been evaluated in several in vivo models, demonstrating promising results compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Derivative ClassAnimal ModelKey FindingsReference Compound
This compound-based Chalcone Zebrafish (LPS-induced inflammation)34.29% inhibition of inflammatory cell migration.[1][2]Indomethacin (27% inhibition)[3]
Azulene-Benzimidazole Conjugates Murine Macrophages (LPS-induced)Effective inhibition of nitric oxide (NO) production, a key inflammatory mediator.Sodium this compound Sulfonate (GAS-Na)
Chamazulene Rat (Freund's adjuvant-induced osteoarthritis)Significant protection against osteoarthritic inflammation.[4]Not specified

Experimental Protocols: A Closer Look at the Methodologies

To ensure a thorough understanding of the presented data, this guide provides detailed experimental protocols for the key in vivo assays utilized in the cited studies.

Lipopolysaccharide (LPS)-Induced Inflammation in Zebrafish Larvae

This model is a rapid and effective method for screening the anti-inflammatory activity of novel compounds.

Workflow:

LPS_Zebrafish_Workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_treatment Treatment cluster_analysis Analysis Zebrafish Zebrafish Larvae (3 days post-fertilization) Injection Microinjection of LPS into yolk sac Zebrafish->Injection Induction LPS LPS Solution (0.5 mg/mL) LPS->Injection Compound Test Compound (this compound Derivative) Injection->Compound Treatment Application Control Control Groups (Vehicle, Indomethacin) Injection->Control Imaging Fluorescence Microscopy (Quantification of leukocyte migration) Compound->Imaging Evaluation Biochemical Measurement of Inflammatory Markers (TNF-α, IL-6) Compound->Biochemical Control->Imaging Control->Biochemical

Experimental workflow for the LPS-induced zebrafish inflammation model.

Protocol:

  • Animal Model: Zebrafish larvae at 3 days post-fertilization (dpf) are utilized. Transgenic lines with fluorescently labeled immune cells are often employed for ease of visualization.

  • Induction of Inflammation: A solution of Lipopolysaccharide (LPS) from Escherichia coli is microinjected into the yolk sac of the zebrafish larvae to induce a systemic inflammatory response.

  • Treatment: Following LPS injection, larvae are exposed to the synthesized this compound derivatives at various concentrations. Control groups include a vehicle control and a positive control, typically a known anti-inflammatory drug like indomethacin.

  • Evaluation of Anti-inflammatory Activity: The primary endpoint is the quantification of immune cell (neutrophils and macrophages) migration to the site of inflammation. This is assessed using fluorescence microscopy. Additionally, the expression levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be measured using quantitative real-time PCR (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).

Carrageenan-Induced Paw Edema in Rodents

This is a classical and widely used model for evaluating the anti-inflammatory effects of compounds in mammals.

Workflow:

Carrageenan_Paw_Edema_Workflow cluster_prep Preparation cluster_treatment Pre-treatment cluster_induction Inflammation Induction cluster_analysis Analysis Rodent Rats or Mice Compound Test Compound (this compound Derivative) (Oral or IP administration) Rodent->Compound Administration Control Control Groups (Vehicle, Standard Drug) Rodent->Control Carrageenan Carrageenan Solution (1%) Injection Subplantar Injection of Carrageenan Carrageenan->Injection Compound->Injection Induction Control->Injection Measurement Paw Volume Measurement (Plethysmometer) Injection->Measurement Evaluation over time Biochemical Analysis of Inflammatory Mediators in Paw Tissue (e.g., TNF-α, IL-1β, PGE2) Injection->Biochemical Post-euthanasia

Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats, or BALB/c mice are commonly used.

  • Treatment: Animals are pre-treated with the synthesized this compound derivatives, typically administered orally or intraperitoneally, one hour before the induction of inflammation.

  • Induction of Inflammation: A 1% solution of lambda-carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the vehicle control group.

  • Biochemical Analysis: After the final measurement, animals are euthanized, and the inflamed paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and prostaglandin E2 (PGE2).

Mechanistic Insights: Targeting Key Inflammatory Pathways

Synthesized this compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway TLR4->MAPK Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Induces Transcription COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS MAPK->NFkB Modulates This compound This compound Derivatives This compound->NFkB Inhibits This compound->Cytokines Reduces Production This compound->COX2 Inhibits

Anti-inflammatory signaling pathway modulated by this compound derivatives.

The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By suppressing the activation of NF-κB, these derivatives can downregulate the expression of a cascade of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-6, IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This multi-target approach contributes to their potent anti-inflammatory effects observed in vivo.

This comparative guide serves as a valuable resource for the scientific community, providing a foundation for further research and development of novel anti-inflammatory therapeutics based on the this compound scaffold. The presented data underscores the potential of these synthesized derivatives as promising candidates for the treatment of various inflammatory conditions.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Guaiazulene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Guaiazulene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Quantitative Safety Data

A summary of the key quantitative safety and physical property data for this compound is presented below. This information is critical for risk assessment and for ensuring appropriate laboratory controls.

PropertyValueSource(s)
Appearance Dark blue crystalline powder or solidified mass[1][2]
Melting Point 27 - 29 °C[1]
Boiling Point 153 °C at 9 hPa[1]
Flash Point > 110 °C (> 230 °F)[2]
Oral LD50 (Rat) 1550 mg/kg
Oral LD50 (Mouse) 1220 mg/kg
Relative Density 0.976 g/cm³ at 25 °C

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate for larger quantities or when splashing is likely.To prevent eye irritation or injury from splashes or dust.
Hand Protection Chemically resistant gloves. The specific glove material should be selected based on the task, duration of use, and a risk assessment of the workplace.To prevent skin contact and potential irritation.
Skin and Body Protection A laboratory coat and close-toed footwear are the minimum requirements. For tasks with a higher risk of exposure, a complete suit protecting against chemicals may be necessary.To protect the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area with local exhaust ventilation is recommended to keep airborne concentrations low. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., P95, OV/AG/P99) should be used.To prevent irritation of the respiratory tract from dust or fumes.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and accumulation of dust and fumes.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing and Use: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Keep the container tightly closed when not in use.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling. Remove and wash contaminated clothing before reuse.

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids.

  • Store away from sources of ignition.

Spill Management:

  • Evacuate and Ventilate: Ensure adequate ventilation and remove all sources of ignition. Keep unprotected personnel away.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. For larger spills, dike the material and collect it for disposal.

  • Disposal: Place the absorbed material into a suitable, labeled container for disposal.

Disposal Plan:

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent regional regulations.

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product. Since emptied containers may retain product residue, follow label warnings.

  • Disposal Method: Dispose of the waste at an approved waste disposal plant or through a licensed waste disposal contractor. Do not allow the material to enter drains, waterways, or soil.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guaiazulene
Reactant of Route 2
Guaiazulene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.